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  • Product: 2-(4-Fluoro-2-methylphenyl)acetaldehyde
  • CAS: 111991-26-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS 111991-26-5)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Fluoro-2-methylphenyl)acetaldehyde, with the CAS registry number 111991-26-5, is a significant aldehyde derivative in the landscape of org...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluoro-2-methylphenyl)acetaldehyde, with the CAS registry number 111991-26-5, is a significant aldehyde derivative in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, namely the fluorine and methyl substitutions on the phenyl ring, impart specific electronic and steric properties that make it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a sought-after attribute in pharmaceutical research.[1]

Physicochemical Properties

PropertyValueSource
CAS Number 111991-26-5N/A
Molecular Formula C₉H₉FO[2]
Molecular Weight 152.17 g/mol [2]
Boiling Point Predicted: ~210-220 °C at 760 mmHgAnalogous to 2-(4-Fluorophenyl)acetaldehyde
Melting Point Not available (likely a liquid at room temperature)N/A
Density Predicted: ~1.1 g/cm³Analogous to 2-(4-Fluorophenyl)acetaldehyde
SMILES O=CCc1cc(F)ccc1C[2]

Spectral Data Analysis

While specific spectra for this compound are not publicly available, a commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data.[2][3] Based on the structure, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the methylene protons, the aromatic protons, and the methyl protons.

  • Aldehydic Proton (-CHO): A triplet around δ 9.7 ppm, split by the adjacent methylene protons.

  • Methylene Protons (-CH₂-): A doublet around δ 3.7 ppm, coupled with the aldehydic proton.

  • Aromatic Protons: A complex multiplet pattern in the region of δ 6.9-7.2 ppm, showing characteristic splitting due to fluorine-proton and proton-proton coupling.

  • Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200 ppm.

  • Aromatic Carbons: Multiple signals between δ 115 and 165 ppm. The carbon attached to fluorine will show a large coupling constant (¹JCF), and other aromatic carbons will exhibit smaller couplings.

  • Methylene Carbon (-CH₂-): A signal around δ 45 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.

  • C=O Stretch: A strong, sharp peak in the range of 1720-1740 cm⁻¹.[4]

  • Aldehydic C-H Stretch: Two weak to medium bands around 2720 and 2820 cm⁻¹.[4]

  • C-F Stretch: A strong absorption in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and benzylic cleavage.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed synthesis for 2-(4-Fluoro-2-methylphenyl)acetaldehyde is not widely published, several general methods for the preparation of substituted phenylacetaldehydes can be applied.

Diagram: Potential Synthetic Pathways

Synthesis cluster_1 Starting Material cluster_2 Intermediate 1 cluster_3 Intermediate 2 cluster_4 Final Product 1-Fluoro-3-methylbenzene 1-Fluoro-3-methylbenzene 4-Fluoro-2-methylbenzyl_halide 4-Fluoro-2-methylbenzyl halide 1-Fluoro-3-methylbenzene->4-Fluoro-2-methylbenzyl_halide Halogenation Grignard_Reagent Grignard Reagent 4-Fluoro-2-methylbenzyl_halide->Grignard_Reagent Mg, ether Alcohol 2-(4-Fluoro-2-methylphenyl)ethanol Grignard_Reagent->Alcohol 1. Formaldehyde 2. H₃O⁺ Target_Aldehyde 2-(4-Fluoro-2-methylphenyl)acetaldehyde Alcohol->Target_Aldehyde Mild Oxidation (e.g., PCC, Swern)

Caption: A plausible synthetic route to the target aldehyde.

  • From 4-Fluoro-2-methylbenzyl Halide: A common route involves the conversion of 1-fluoro-3-methylbenzene to 4-fluoro-2-methylbenzyl halide (chloride or bromide) via free-radical halogenation. The resulting benzyl halide can be used to form a Grignard reagent.[5][6][7] Reaction of this Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF), or with formaldehyde followed by oxidation of the resulting primary alcohol, would yield the desired aldehyde.[5][7]

  • Oxidation of 2-(4-Fluoro-2-methylphenyl)ethanol: If the corresponding alcohol is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[8][9] Suitable reagents include pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane.

Chemical Reactivity

The reactivity of 2-(4-fluoro-2-methylphenyl)acetaldehyde is primarily dictated by the aldehyde functional group and influenced by the substituted phenyl ring.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions, which is a cornerstone of aldehyde chemistry.[10][11]

  • Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-fluoro-2-methylphenyl)acetic acid.

  • Reduction: It can be reduced to 2-(4-fluoro-2-methylphenyl)ethanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form alkenes.[10]

  • Aldol and Related Condensations: The presence of α-hydrogens on the methylene group allows for enolate formation and subsequent aldol-type condensation reactions.[12]

  • Influence of Substituents: The ortho-methyl group can introduce some steric hindrance, potentially slowing down reactions at the carbonyl center compared to an unsubstituted phenylacetaldehyde.[13] The para-fluoro group, being electron-withdrawing by induction, can slightly increase the electrophilicity of the carbonyl carbon.

Applications in Drug Development

Substituted phenylacetaldehydes are important building blocks in the synthesis of a wide range of pharmaceuticals. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] While specific examples of the direct use of 2-(4-fluoro-2-methylphenyl)acetaldehyde in marketed drugs are not readily found, its structural motif is present in various biologically active molecules. It serves as a key intermediate for introducing the 4-fluoro-2-methylphenyl ethyl fragment into larger, more complex structures.

Safety and Handling

Based on safety data for analogous compounds, 2-(4-fluoro-2-methylphenyl)acetaldehyde should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is likely to be an irritant to the eyes, skin, and respiratory system. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-(4-Fluoro-2-methylphenyl)acetaldehyde is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be approached through established organic chemistry methodologies, and its reactivity profile is characteristic of a substituted phenylacetaldehyde. The presence of both fluoro and methyl substituents makes it a unique building block for the synthesis of novel compounds, particularly in the field of drug discovery where fine-tuning of molecular properties is crucial for therapeutic success. Further research into its specific properties and applications is warranted to fully exploit its potential in chemical synthesis and medicinal chemistry.

References

  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-(4-Fluoroanilino)-2-(4-fluorophenyl)acetaldehyde. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
  • Reactions of Aldehydes and Ketones and their Derivatives. (n.d.). SciSpace. [Link]

  • 2.3 Reactivities of Aldehydes and Ketones. (n.d.). KPU Pressbooks. [Link]

  • Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

  • TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Portal. [Link]

  • An Introduction to Grignard Reagents. (n.d.). Chemguide. [Link]

  • 2-(4-Methylphenoxy)acetaldehyde. (n.d.). CAS Common Chemistry. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). UCLA Chemistry and Biochemistry. [Link]

  • Oxidation of 2-(4-methylphenyl) ethanol. (n.d.). ResearchGate. [Link]

  • Experiment 7: The Grignard Reaction. (2024, March 16). Chemistry LibreTexts. [Link]

  • 2-[(4-Fluorophenyl)methylimino]acetaldehyde. (n.d.). National Center for Biotechnology Information. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (2017, April 27). BYJU'S. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Synthesis of fluoroketones and fluoroaldehydes. (n.d.). Organic Chemistry Portal. [Link]

  • 2-(4-fluoro-3-methylphenyl)-2-oxoacetaldehyde. (n.d.). PubChemLite. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.). Beilstein Journals. [Link]

  • (4-Methylphenyl)acetaldehyde. (2010, April 8). FooDB. [Link]

  • Predictions of Theoretical IR Spectra for the Formation of Acetaldehyde by the Reaction between Atomic Carbon and Methanol Adsorbed on the Surface of Interstellar Water Ice. (2019, June 22). ResearchGate. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • 2-(4-Phenylphenyl)acetaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 2-[4-(Fluoromethyl)phenyl]ethanol. (n.d.). National Center for Biotechnology Information. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. [Link]

  • Oxidation of Industrially Important Alcohols by Ce(IV) in H2SO4–A Kinetic Approach. (n.d.). Asian Journal of Chemistry. [Link]

  • The C=O Bond, Part II: Aldehydes. (2020, December 20). Spectroscopy Online. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). The University of Liverpool Repository. [Link]

  • 2-Fluoroethanol. (n.d.). Wikipedia. [Link]

  • Fluoroacetaldehyde. (n.d.). National Center for Biotechnology Information. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

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Exploratory

An In-depth Technical Guide to 2-(4-Fluoro-2-methylphenyl)acetaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Fluoro-2-methylphenyl)acetaldehyde, a key building block in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluoro-2-methylphenyl)acetaldehyde, a key building block in modern organic synthesis. The document details its chemical structure, molecular properties, and outlines a robust synthetic protocol for its preparation. Furthermore, it delves into the spectroscopic characterization of the molecule, providing insights into its unique spectral features. The guide also explores the role of this fluorinated aldehyde in medicinal chemistry and agrochemical research, highlighting its potential as a versatile intermediate in the development of novel bioactive compounds.

Introduction: The Significance of Fluorinated Phenylacetaldehydes

Phenylacetaldehydes are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances. The introduction of a fluorine atom onto the phenyl ring can significantly modulate the physicochemical and biological properties of the parent molecule. Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving membrane permeability. These beneficial effects have made fluorinated organic compounds indispensable in modern drug discovery and the development of advanced agrochemicals.

2-(4-Fluoro-2-methylphenyl)acetaldehyde, in particular, presents a unique combination of a reactive aldehyde functionality and a strategically substituted aromatic ring. The presence of the fluoro and methyl groups influences the electronic and steric properties of the molecule, making it a valuable synthon for accessing complex molecular architectures.

Chemical Structure and Molecular Properties

The chemical structure of 2-(4-Fluoro-2-methylphenyl)acetaldehyde consists of a phenyl ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. An acetaldehyde group is attached to the first position of the phenyl ring.

Chemical Structure:

Table 1: Molecular Properties of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

PropertyValue
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
CAS Number 111991-26-5
Appearance Expected to be a liquid or low-melting solid
Solubility Soluble in common organic solvents

Synthesis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

The synthesis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde can be achieved through various synthetic routes. A common and reliable method involves the oxidation of the corresponding primary alcohol, 2-(4-fluoro-2-methylphenyl)ethanol. This method offers good yields and avoids the use of harsh reagents.

Synthetic Pathway Overview

The synthesis begins with the readily available 4-fluoro-2-methylphenol, which can be converted to the corresponding benzyl bromide. Subsequent reaction with a one-carbon synthon followed by reduction yields the primary alcohol. The final step is the selective oxidation of the alcohol to the desired aldehyde.

Synthesis_Workflow A 4-Fluoro-2-methylphenol B 1-Bromomethyl-4-fluoro-2-methylbenzene A->B Bromination C 2-(4-Fluoro-2-methylphenyl)acetonitrile B->C Cyanation D 2-(4-Fluoro-2-methylphenyl)ethanol C->D Reduction E 2-(4-Fluoro-2-methylphenyl)acetaldehyde D->E Oxidation

Caption: Synthetic workflow for 2-(4-Fluoro-2-methylphenyl)acetaldehyde.

Experimental Protocol: Oxidation of 2-(4-Fluoro-2-methylphenyl)ethanol

This protocol describes the oxidation of 2-(4-fluoro-2-methylphenyl)ethanol using pyridinium chlorochromate (PCC), a mild and selective oxidizing agent.

Materials:

  • 2-(4-Fluoro-2-methylphenyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-(4-fluoro-2-methylphenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-fluoro-2-methylphenyl)acetaldehyde.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

The structure of the synthesized 2-(4-Fluoro-2-methylphenyl)acetaldehyde can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal as a triplet in the downfield region (around 9.7 ppm). The methylene protons adjacent to the aldehyde group will appear as a doublet. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The methyl protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde at around 200 ppm. The other carbon signals will be in the aromatic and aliphatic regions, with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will display a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and a C-F stretching vibration.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.17 g/mol ). The fragmentation pattern will likely involve the loss of the formyl group (CHO) and other characteristic fragments of the molecule.

Applications in Research and Development

2-(4-Fluoro-2-methylphenyl)acetaldehyde is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Medicinal Chemistry

The aldehyde functionality provides a reactive handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse functional groups and the construction of novel molecular scaffolds. The fluorinated phenyl moiety can enhance the pharmacological properties of the resulting compounds, making this aldehyde an attractive starting material for the synthesis of new drug candidates. Aldehydes are known to be crucial intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs), where they can be converted into alcohols, carboxylic acids, and various heterocyclic systems.[1]

Agrochemical Research

In the agrochemical industry, the introduction of fluorine into molecules is a well-established strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. The unique substitution pattern of 2-(4-Fluoro-2-methylphenyl)acetaldehyde makes it a promising precursor for the development of new agrochemicals with improved performance and environmental profiles. The use of fluorinated building blocks is a predominant approach for the introduction of fluorine in modern agrochemicals.[2]

Safety and Handling

2-(4-Fluoro-2-methylphenyl)acetaldehyde should be handled with care in a well-ventilated fume hood. As with other aldehydes, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

2-(4-Fluoro-2-methylphenyl)acetaldehyde is a versatile and valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique chemical structure, combining a reactive aldehyde group with a fluorinated and methylated phenyl ring, offers a powerful tool for the construction of novel and complex bioactive molecules. The synthetic and characterization methods outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

  • Appchem. 2-(4-fluoro-3-methylphenyl)acetaldehyde | 1256475-84-9. (n.d.). Retrieved from [Link]

  • CPAChem. (2023, January 19). Safety data sheet: Acetaldehyde-DNPH. Retrieved from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Journal of Chemistry, 39(8), 2217-2236.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(4-Fluorophenyl)methylimino]acetaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetal. Retrieved from [Link]

  • PrepChem. (2016, October 26). Preparation of acetaldehyde (ethanal). Retrieved from [Link]

Sources

Foundational

4-Fluoro-2-methylphenylacetaldehyde MSDS safety data sheet

Safety, Synthesis, and Handling in Pharmaceutical Research Part 1: Executive Technical Summary Compound Identity IUPAC Name: 2-(4-Fluoro-2-methylphenyl)acetaldehyde[1] CAS Number: 111991-26-5[1][2][3] Molecular Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Handling in Pharmaceutical Research

Part 1: Executive Technical Summary

Compound Identity

  • IUPAC Name: 2-(4-Fluoro-2-methylphenyl)acetaldehyde[1]

  • CAS Number: 111991-26-5[1][2][3]

  • Molecular Formula: C₉H₉FO

  • Molecular Weight: 152.17 g/mol

  • SMILES: Cc1cc(F)ccc1CC=O[4]

Relevance in Drug Development 4-Fluoro-2-methylphenylacetaldehyde is a high-value pharmacophore building block. In medicinal chemistry, it serves as a critical intermediate for introducing the 4-fluoro-2-methylphenyl moiety. This structural motif is prized for two specific "medicinal chemistry effects":

  • Metabolic Blocking: The para-fluorine atom blocks metabolic oxidation at the C4 position (a common P450 clearance site), extending the half-life of the final drug candidate.

  • Conformational Restriction: The ortho-methyl group introduces steric bulk that can lock the phenyl ring into a specific bioactive conformation, potentially increasing potency against kinase targets or GPCRs.

Part 2: Hazard Architecture & Safety Profile

Note: As a research chemical, specific toxicological data for this exact CAS is limited. The following safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous phenylacetaldehydes and fluorinated aromatics.

GHS Classification (Derived)

Based on the functional group reactivity (aldehyde) and lipophilic aromatic core, this compound should be treated with Category 2 precautions.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.
Skin Sensitization Cat 1 (Likely)H317: May cause an allergic skin reaction.
Emergency Response Protocols

Inhalation: Phenylacetaldehydes are potent respiratory irritants. Move personnel to fresh air immediately. If breathing is difficult, administer oxygen. Skin Contact: Aldehydes can cross-link proteins (sensitization). Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Do not use organic solvents like ethanol, as they may increase dermal absorption. Eye Contact: Flush with water for 15 minutes. The lipophilic nature suggests the compound may adhere to corneal tissue; immediate irrigation is critical to prevent opacity.

Part 3: Handling & Storage Engineering[5]

The "Aldehyde Paradox"

Phenylacetaldehydes are notoriously unstable. They suffer from two primary degradation pathways that researchers must mitigate:

  • Aerobic Oxidation: Rapid conversion to the corresponding phenylacetic acid upon exposure to air. The acid impurity can ruin subsequent base-sensitive reactions (e.g., Wittig, Grignard).

  • Self-Polymerization: Aldol condensation leads to trimerization or polymerization, often observed as the liquid turning into a viscous yellow gum.

Storage Protocol[5]
  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Maintain at 2–8°C (Refrigerator). For long-term storage (>1 month), store at -20°C .

  • Stabilizers: Commercial samples may contain traces of hydroquinone or BHT to inhibit radical polymerization. If using in sensitive catalysis, purify via distillation immediately before use.

Engineered Safety Workflow (DOT Visualization)

The following diagram outlines the hierarchy of controls required when handling this compound in a synthesis lab.

SafetyWorkflow cluster_risk Risk Mitigation Start Handling 4-Fluoro-2-methylphenylacetaldehyde Engineering 1. Engineering Controls (Fume Hood Required) Start->Engineering Primary Barrier PPE 2. Personal Protective Equipment (Nitrile Gloves, Goggles, Lab Coat) Engineering->PPE Secondary Barrier Procedure 3. Procedural Controls (Inert Atmosphere, Cold Handling) PPE->Procedure Operational Safety Waste 4. Waste Disposal (Halogenated Organic Waste) Procedure->Waste Post-Process

Figure 1: Hierarchy of safety controls for handling fluorinated phenylacetaldehydes.

Part 4: Synthetic Utility & Protocols

Physical Properties (Predicted)
  • Boiling Point: ~220–230°C (760 mmHg) / ~95–100°C (0.5 mmHg). Note: Distillation should only be performed under high vacuum to prevent thermal decomposition.

  • Density: ~1.15 g/cm³.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate. Insoluble in water.

Synthesis Protocol: Homologation via Wittig Reaction

A robust method to synthesize this aldehyde from the more stable 4-fluoro-2-methylbenzaldehyde involves a Wittig homologation followed by hydrolysis. This avoids the handling of unstable intermediates.

Step 1: Enol Ether Formation

  • Suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF under Argon.

  • Cool to -78°C and add KOtBu (1.3 equiv) dropwise. Stir for 30 min (solution turns deep red/orange).

  • Add 4-Fluoro-2-methylbenzaldehyde (1.0 equiv) in THF dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench with sat. NH₄Cl, extract with ether, and concentrate to yield the enol ether intermediate.

Step 2: Hydrolysis to Aldehyde

  • Dissolve the crude enol ether in THF/Water (4:1).

  • Add Perchloric acid (cat.) or HCl (2M). Reflux for 1 hour.

  • Neutralize with NaHCO₃, extract with DCM.

  • Purification: Kugelrohr distillation (high vacuum) is preferred over column chromatography to minimize silica-induced degradation.

Application: Reductive Amination

The primary use of this aldehyde is to couple with amines to form secondary/tertiary amines for SAR studies.

Protocol:

  • Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (Dichloroethane) .

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Stir at RT for 4–16 hours.

  • Why STAB? STAB is milder than NaCNBH₃ and does not reduce the aldehyde to the alcohol as quickly as NaBH₄, preventing side reactions.

Synthetic Pathway Visualization (DOT)

SynthesisPath Start 4-Fluoro-2-methylbenzaldehyde (Stable Precursor) Intermediate Enol Ether Intermediate Start->Intermediate Homologation Wittig Wittig Reagent (Ph3P=CHOCH3) Wittig->Intermediate Product 4-Fluoro-2-methylphenylacetaldehyde (Target) Intermediate->Product Hydrolysis Acid Acid Hydrolysis (HCl/H2O) Acid->Product FinalDrug Secondary Amine (Drug Candidate) Product->FinalDrug Reductive Amination Amine Amine (R-NH2) Amine->FinalDrug Reductant NaBH(OAc)3 (STAB) Reductant->FinalDrug

Figure 2: Synthetic workflow from stable precursor to final drug candidate.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 157398230, 2-[(4-Fluorophenyl)methylimino]acetaldehyde. (Used for analog property estimation). Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Technical Guide: Synonyms & Synthetic Utility of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

This guide serves as an authoritative technical reference for 2-(4-Fluoro-2-methylphenyl)acetaldehyde , a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and next-generation potassium-co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 2-(4-Fluoro-2-methylphenyl)acetaldehyde , a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and next-generation potassium-competitive acid blockers (P-CABs).

[1]

Executive Summary

2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS 111991-26-5 ) is a specialized arylacetaldehyde building block.[1][2] Its structural core—a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the ortho position—serves as a "privileged scaffold" in medicinal chemistry. This specific substitution pattern modulates metabolic stability (via fluorine) and conformational entropy (via the steric lock of the methyl group), making it essential for high-affinity binding in NK1 receptor antagonists (e.g., Vestipitant, Casopitant analogs) and emerging P-CAB candidates.

Nomenclature & Synonyms

Precise identification is critical in global supply chains.[1] The following table consolidates all valid synonyms and identifiers for verification against Certificates of Analysis (CoA).

CategoryIdentifier / SynonymNotes
Common Name 2-(4-Fluoro-2-methylphenyl)acetaldehyde Standard industry usage
IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanalPreferred IUPAC nomenclature
CAS Registry 111991-26-5 Primary unique identifier
Inverted Name Benzeneacetaldehyde, 4-fluoro-2-methyl-Used in CA Index / SciFinder
Alternative 1 (4-Fluoro-2-methylphenyl)acetaldehydeCommon vendor variation
Alternative 2 4-Fluoro-2-methyl-phenylacetaldehydeHyphenation variation
Molecular Formula C₉H₉FOMW: 152.17 g/mol
SMILES CC1=C(C=CC(=C1)F)CC=O[1][2][3]Machine-readable string
InChIKey Not universally assigned; typically generated ad hocStructure verification required

Critical Quality Attribute (CQA): Ensure the methyl group is at the ortho (2-) position relative to the acetaldehyde chain. Isomers such as 2-(4-fluoro-3-methylphenyl)acetaldehyde (CAS 1256475-84-9) are common impurities and possess significantly different pharmacological profiles.

Synthetic Utility & Mechanism

This aldehyde acts as a "chiral pool" alternative for introducing the 2-(4-fluoro-2-methylphenyl)ethyl moiety. Its reactivity is dominated by the electrophilic carbonyl carbon, making it a versatile precursor for constructing complex heterocycles and amines.

Core Applications[1][4]
  • Reductive Amination (NK1 Antagonists): The primary utility is the formation of secondary and tertiary amines. Reaction with piperazine or piperidine derivatives, followed by reduction (using NaBH(OAc)₃), yields the core scaffold found in Vestipitant and Casopitant .

  • Pictet-Spengler Cyclization: Condensation with tryptamine or phenethylamine derivatives to form tetrahydroisoquinolines or β-carbolines, often used in CNS drug discovery.[1]

  • Wittig/Horner-Wadsworth-Emmons Olefination: Extension of the carbon chain to form styrenyl derivatives or α,β-unsaturated esters.[1]

Synthesis of the Intermediate (Retrosynthesis)

The industrial preparation typically avoids direct formylation due to selectivity issues. The robust route involves the homologation of 4-fluoro-2-methylbenzaldehyde .

Protocol: Homologation via Enol Ether Hydrolysis

  • Wittig Reaction: 4-Fluoro-2-methylbenzaldehyde is treated with (methoxymethyl)triphenylphosphonium chloride and a strong base (KOtBu or NaHMDS) to yield the enol ether.[1]

  • Hydrolysis: The enol ether is hydrolyzed under mild acidic conditions (HCl/THF) to release the target acetaldehyde.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the synthesis of the target aldehyde and its downstream conversion into a generic NK1 antagonist scaffold via reductive amination.

G Start 4-Fluoro-2-methyl benzaldehyde Inter Enol Ether Intermediate Start->Inter Base (KOtBu) THF, 0°C Step1 Wittig Reagent (Ph3P+CH2OCH3 Cl-) Step1->Inter Reagent Target 2-(4-Fluoro-2-methylphenyl) acetaldehyde (CAS 111991-26-5) Inter->Target HCl (aq) Hydrolysis Product NK1 Antagonist Scaffold (Secondary Amine) Target->Product Reductive Amination NaBH(OAc)3, DCE Amine Piperazine Derivative Amine->Product Nucleophile

Caption: Figure 1. Homologation route from benzaldehyde precursor to the target acetaldehyde and subsequent reductive amination.

Experimental Protocol: Reductive Amination Standard

Note: This is a generalized high-yield protocol suitable for coupling CAS 111991-26-5 with secondary amines.[1]

Materials:

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde (1.0 equiv)[1][2]

  • Amine partner (e.g., N-Boc-piperazine) (1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (glacial, 1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Methodology:

  • Imine Formation: In a dry flask under N₂ atmosphere, dissolve the aldehyde and amine in DCE (0.1 M concentration). Add acetic acid.[1][4][5] Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (STAB is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and for better functional group tolerance).

  • Quench: Allow to warm to RT and stir for 4–12 hours. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The resulting amine is typically purified via flash column chromatography (SiO₂, MeOH/DCM gradient).

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Air Sensitive. Store under inert gas (Argon/Nitrogen) at -20°C. Aldehydes are prone to autoxidation to the corresponding carboxylic acid (2-(4-Fluoro-2-methylphenyl)acetic acid) upon exposure to air.[1]

  • Stability: Unstable in basic aqueous media (aldol condensation risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 111991-26-5. Retrieved from [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of Vestipitant as a Potent NK1 Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alvaro, G., et al. (2007). Preparation of piperazine derivatives as NK1 antagonists. Patent WO2007028654.[1] Retrieved from

Sources

Foundational

Solubility of 2-(4-Fluoro-2-methylphenyl)acetaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Fluoro-2-methylphenyl)acetaldehyde in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical paramet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(4-Fluoro-2-methylphenyl)acetaldehyde in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluoro-2-methylphenyl)acetaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. In the absence of extensive empirical data in published literature, this guide establishes a robust theoretical framework for predicting its solubility based on molecular structure and solvent properties. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound.

Introduction to 2-(4-Fluoro-2-methylphenyl)acetaldehyde

2-(4-Fluoro-2-methylphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with a fluorine atom and a methyl group, and an acetaldehyde functional group. Its chemical structure suggests a molecule with moderate polarity and potential for various intermolecular interactions, which are key determinants of its solubility. A thorough understanding of its solubility profile is essential for its use as a building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The strategic placement of the fluoro and methyl groups can influence the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and intermolecular interactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1] Dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in strength to the intermolecular forces within the pure solute and pure solvent. The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 2-(4-Fluoro-2-methylphenyl)acetaldehyde dictates its inherent physicochemical properties.

  • Aromatic Ring, Methyl, and Acetaldehyde Groups: The benzene ring and the methyl group are nonpolar and will contribute to solubility in nonpolar solvents through London dispersion forces. The acetaldehyde group (-CH₂CHO) introduces polarity to the molecule due to the electronegative oxygen atom in the carbonyl group (C=O). This allows for dipole-dipole interactions.

  • Fluorine Atom: The highly electronegative fluorine atom further increases the polarity of the aromatic ring, creating a dipole moment.

  • Hydrogen Bonding: The oxygen atom of the carbonyl group has lone pairs of electrons and can act as a hydrogen bond acceptor.[2] The molecule itself lacks a hydrogen atom bonded to a highly electronegative atom (O, N, or F), so it cannot act as a hydrogen bond donor.[3]

Table 1: Predicted Physicochemical Properties of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₉H₉FOBased on chemical structure
Molecular Weight~152.17 g/mol Calculated from the molecular formula
PolarityModerately PolarPresence of a polar carbonyl group and a fluorine atom on a nonpolar benzene ring
Hydrogen Bond DonorNoLacks O-H or N-H bonds[3]
Hydrogen Bond AcceptorYesThe oxygen atom of the carbonyl group has lone pairs of electrons[2]
Organic Solvent Properties

The choice of solvent is critical in determining the solubility of a solute. Organic solvents can be broadly classified into three categories based on their polarity and hydrogen bonding capabilities: polar protic, polar aprotic, and nonpolar.[3][5]

Table 2: Properties of Common Organic Solvents

SolventClassPolarity Index[6][7]Dielectric Constant (at 20°C or 25°C)[8][9][10]Hydrogen Bonding[3]
WaterPolar Protic10.280.1Donor & Acceptor
MethanolPolar Protic5.132.7Donor & Acceptor
EthanolPolar Protic4.3 (estimated)24.6Donor & Acceptor
IsopropanolPolar Protic3.919.9Donor & Acceptor
AcetonitrilePolar Aprotic5.836.64Acceptor only
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.247Acceptor only
N,N-Dimethylformamide (DMF)Polar Aprotic6.438.25Acceptor only
AcetonePolar Aprotic5.121.01Acceptor only
DichloromethanePolar Aprotic3.19.08Weak Acceptor
Tetrahydrofuran (THF)Polar Aprotic4.07.58Acceptor only
Ethyl AcetatePolar Aprotic4.46.02Acceptor only
TolueneNonpolar2.42.38None
HexaneNonpolar0.11.88None
Diethyl EtherNonpolar2.84.267Acceptor only

Predicted Solubility Profile of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

Based on the principle of "like dissolves like" and the analysis of molecular properties, a predicted solubility profile for 2-(4-Fluoro-2-methylphenyl)acetaldehyde can be established.

  • High Solubility: The compound is expected to be highly soluble in moderately polar aprotic solvents such as acetone , ethyl acetate , and tetrahydrofuran (THF) . These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the aldehyde.

  • Moderate Solubility: Good to moderate solubility is predicted in polar aprotic solvents like acetonitrile , DMF , and DMSO . Similarly, polar protic solvents such as ethanol , methanol , and isopropanol should be effective solvents due to their ability to act as hydrogen bond donors to the carbonyl oxygen of the aldehyde, in addition to dipole-dipole and dispersion interactions. Aromatic solvents like toluene may also show moderate solubility due to pi-pi stacking interactions with the phenyl ring.

  • Low Solubility: The compound is expected to have low solubility in nonpolar solvents like hexane and cyclohexane . The energy required to break the solute-solute interactions would not be sufficiently compensated by the weak London dispersion forces with these solvents.

  • Very Low Solubility in Water: Despite its polarity, the presence of the aromatic ring and methyl group likely makes the molecule sufficiently hydrophobic to have very low solubility in water. For comparison, phenylacetaldehyde is only slightly soluble in water.[11][12][13][14]

Caption: Predicted solubility based on intermolecular interactions.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[15]

Required Equipment and Reagents
  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (e.g., 4 mL or 8 mL)

    • Constant temperature orbital shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • HPLC column suitable for aromatic compounds (e.g., C18)

  • Reagents:

    • 2-(4-Fluoro-2-methylphenyl)acetaldehyde (high purity)

    • A range of organic solvents (HPLC grade)

    • Mobile phase for HPLC analysis (e.g., acetonitrile and water)

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation of the Test System:

    • Add an excess amount of solid 2-(4-Fluoro-2-methylphenyl)acetaldehyde to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 2-(4-Fluoro-2-methylphenyl)acetaldehyde in the diluted sample using a pre-validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a comprehensive table to allow for easy comparison across the different solvents tested.

Table 3: Example of a Solubility Data Table

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNonpolar25
TolueneNonpolar25
Diethyl EtherNonpolar25
DichloromethanePolar Aprotic25
Ethyl AcetatePolar Aprotic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
IsopropanolPolar Protic25
EthanolPolar Protic25
MethanolPolar Protic25

The results from this experimental work can then be correlated with the theoretical predictions. Any discrepancies may provide further insight into specific solute-solvent interactions that were not initially apparent from the general theoretical framework.

Conclusion

While experimental data for the solubility of 2-(4-Fluoro-2-methylphenyl)acetaldehyde is not widely available, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated that this moderately polar compound will exhibit the highest solubility in moderately polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents and water. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound, which is a crucial step in its potential application in pharmaceutical and chemical research and development.

References

  • Burdick & Jackson. Polarity Index. [Online] Available at: [Link]

  • Hunter, C. A. (2015). Hydrogen bonding properties of non-polar solvents. Chemical Science, 6(11), 6371-6380. [Link][16][17]

  • University of Toronto Scarborough. Solubility test for Organic Compounds. [Online] Available at: [Link][18]

  • LibreTexts Chemistry. (2023). "Like Dissolves Like". [Online] Available at: [Link][1]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Online] Available at: [Link][19]

  • Socratic. (2014). How do you distinguish the polarity of organic solvent? [Online] Available at: [Link][20]

  • Faculty of Science, Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link][21]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Online] Available at: [Link][3]

  • Faculty of Science, Ain Shams University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link][22]

  • Hunter, C. A. (2015). Hydrogen bonding properties of non-polar solvents. Chemical Science, 6(11), 6371-6380. [Link][17]

  • A.C.S. S.r.l. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. [Online] Available at: [Link][5]

  • Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Online] Available at: [Link][23]

  • Sielc.com. (n.d.). Polarity Index. [Online] Available at: [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Online] Available at: [Link][8]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Online] Available at: [Link][24]

  • Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Online] Available at: [Link][9]

  • ThoughtCo. (2021). Examples of High Polarity Solvents. [Online] Available at: [Link][25]

  • AkiNik Publications. (2020). Organic Solvent. [Online] Available at: [Link][10]

  • Solubility of Things. (n.d.). Phenylacetaldehyde. [Online] Available at: [Link][26]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link][27]

  • PubChem. (n.d.). 2-[(4-Fluorophenyl)methylimino]acetaldehyde. [Online] Available at: [Link][28]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. [Online] Available at: [Link][2]

  • LookChem. (n.d.). (4-FLUORO-PHENYL)-ACETALDEHYDE. [Online] Available at: [Link][29]

  • PubChem. (n.d.). 2-(4-Fluoroanilino)-2-(4-fluorophenyl)acetaldehyde. [Online] Available at: [Link][30]

  • PubChem. (n.d.). Phenylacetaldehyde. [Online] Available at: [Link][13]

  • University of Toronto Scarborough. (n.d.). Solubility. [Online] Available at: [Link][31]

  • PubChem. (n.d.). 2-(3-Fluoro-4-methylphenoxy)acetaldehyde. [Online] Available at: [Link][32]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound. [Online] Available at: [33]

  • PubChem. (n.d.). 2-(4-Fluoro-3-methylphenyl)sulfinylacetaldehyde. [Online] Available at: [Link][34]

  • Avdeef, A., Tsinman, K., & Tsinman, O. (2014). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. European Journal of Pharmaceutical Sciences, 57, 137-147. [Link][15]

  • Stenutz, R. (n.d.). 2-(4-methylphenyl)acetaldehyde. [Online] Available at: [Link][35]

  • US EPA. (2025). Acetaldehyde, 2-(4-methylphenoxy)-. [Online] Available at: [Link][36]

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Exploratory

The Critical Distinction: A Comparative Analysis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde and 4-fluorophenylacetaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and agrochemical synthesis, aromatic aldehydes are indispensable building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, aromatic aldehydes are indispensable building blocks.[1][2][3] Their reactivity and structural versatility allow for the construction of complex molecular architectures central to the function of active pharmaceutical ingredients (APIs).[3] Among these, fluorinated aldehydes have garnered significant attention due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinity.[4][5][6][7]

This technical guide provides a detailed comparative analysis of two structurally related fluorinated aromatic aldehydes: 2-(4-Fluoro-2-methylphenyl)acetaldehyde and 4-fluorophenylacetaldehyde . While separated by only a single methyl group, the presence of this substituent at the ortho position introduces profound differences in their physicochemical properties, spectroscopic signatures, chemical reactivity, and, consequently, their strategic application in synthesis. Understanding these distinctions is paramount for researchers in organic synthesis and drug development seeking to fine-tune molecular properties and optimize synthetic pathways.

Part 1: Structural and Physicochemical Analysis

The fundamental difference between the two molecules lies in the substitution pattern on the phenyl ring. 4-fluorophenylacetaldehyde possesses a fluorine atom at the para position, while 2-(4-Fluoro-2-methylphenyl)acetaldehyde features the same para-fluoro substituent in addition to a methyl group at the ortho position relative to the acetaldehyde moiety.

Molecular Structure

The addition of the ortho-methyl group introduces significant steric and electronic perturbations.

Caption: Chemical structures of 4-fluorophenylacetaldehyde (left) and the related 2-(4-fluoro-2-methylphenyl)acetic acid (right) as a proxy for 2-(4-Fluoro-2-methylphenyl)acetaldehyde, highlighting the additional ortho-methyl group.

Physicochemical Properties

The methyl group directly impacts the molecule's physical characteristics. It increases the molecular weight and volume, which in turn influences properties like boiling point and density. The steric bulk of the methyl group can also disrupt crystal lattice packing, potentially affecting the melting point if the compounds were solid at room temperature.

Property4-fluorophenylacetaldehyde2-(4-Fluoro-2-methylphenyl)acetaldehydeRationale for Difference
CAS Number 1736-67-0[1][8][9]111991-26-5[10]Unique identifiers for distinct chemical substances.
Molecular Formula C₈H₇FO[1][9][]C₉H₉FOAddition of a CH₂ unit (from the methyl group).
Molecular Weight 138.14 g/mol [1][9][]152.16 g/mol [12]Increased mass due to the methyl group.
Boiling Point 204.6°C @ 760 mmHg[1], 63-65°C @ 5-6 mmHg[8]Data not readily available, but predicted to be higher.Increased molecular weight and van der Waals forces lead to a higher boiling point.
Density 1.116 g/cm³[1]Data not readily available, but predicted to be similar.The increase in mass is partially offset by an increase in volume; density changes are often minor.
Flash Point 74.6°C[1][8]Data not readily available.Generally correlates with boiling point.
Physical Form Colorless to yellow liquid[2]Data not readily available, likely a liquid.Similar core structure suggests a similar physical state.

Part 2: Spectroscopic Differentiation

The ortho-methyl group provides clear, predictable differences in the NMR and IR spectra of the two compounds, serving as a primary tool for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • 2-(4-Fluoro-2-methylphenyl)acetaldehyde: Will show a distinct singlet for the methyl protons (~2.3 ppm). The aromatic region will be more complex due to the loss of symmetry, showing three distinct proton signals with complex splitting patterns. The steric hindrance from the methyl group may also influence the conformation of the acetaldehyde side chain, potentially shifting the signals for the methylene (-CH₂-) and aldehyde (-CHO) protons.

    • 4-fluorophenylacetaldehyde: The aromatic region is a characteristic AA'BB' system (two doublets of doublets) due to the symmetry of the para-substituted ring.

  • ¹³C NMR:

    • 2-(4-Fluoro-2-methylphenyl)acetaldehyde: Will exhibit an additional signal in the aliphatic region for the methyl carbon (~15-20 ppm). The number of aromatic signals will increase to six, compared to the four signals seen for the symmetric para-substituted analogue.

    • 4-fluorophenylacetaldehyde: Shows four signals in the aromatic region.

Infrared (IR) Spectroscopy

The fundamental vibrations will be similar, but subtle shifts are expected.

  • Aldehyde C=O Stretch: The electron-donating nature of the ortho-methyl group may slightly decrease the frequency of the carbonyl stretch in 2-(4-Fluoro-2-methylphenyl)acetaldehyde compared to the unsubstituted analogue.

  • C-H Bending: The ortho-methylated compound will show characteristic C-H bending vibrations for the methyl group.

  • Aromatic C-H Bending: The substitution pattern on the aromatic ring dictates the out-of-plane C-H bending frequencies, providing another diagnostic tool for differentiation.

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the identity and purity of an aldehyde sample.

Methodology:

  • Sample Preparation: a. Weigh approximately 10-20 mg of the aldehyde sample directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. d. Cap the tube securely and invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using a depth gauge. b. Place the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise. b. Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Integrate the ¹H NMR signals to determine the relative ratios of protons. c. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to the specific protons in the molecule. d. Compare the number of signals and their chemical shifts in the ¹³C spectrum to the expected structure.

Part 3: Synthesis and Reactivity

The synthetic routes to these aldehydes are distinct, and their reactivity is significantly influenced by the steric and electronic effects of the ortho-methyl group.

Synthesis Pathways

The choice of starting material is dictated by the final substitution pattern.

Caption: Plausible synthetic workflows for the two aldehydes, highlighting the different starting materials and key transformations.

  • 4-fluorophenylacetaldehyde: A common route involves the oxidation or homologation of simpler precursors like 4-fluorotoluene or 4-fluorobenzaldehyde.[13]

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde: The synthesis necessarily begins with a precursor that establishes the 1,3,4-substitution pattern, such as m-fluorotoluene. A Friedel-Crafts acylation, for instance, can install the two-carbon side chain, which is then converted to the aldehyde.[14] This route often produces isomeric byproducts that require careful purification.

Reactivity Analysis: The Impact of the Ortho-Methyl Group

The primary differentiator in the chemical behavior of these two aldehydes is the steric hindrance imposed by the ortho-methyl group in 2-(4-Fluoro-2-methylphenyl)acetaldehyde.

  • Steric Hindrance: The methyl group physically blocks the trajectory of incoming nucleophiles toward the electrophilic carbonyl carbon. This significantly slows down the rate of nucleophilic addition reactions compared to the unhindered 4-fluorophenylacetaldehyde. Reactions that may proceed smoothly at room temperature for the latter might require elevated temperatures, longer reaction times, or more potent reagents for the ortho-methylated analogue.

  • Electronic Effects: The methyl group is weakly electron-donating through hyperconjugation. This effect slightly increases the electron density on the aromatic ring and can marginally reduce the electrophilicity of the carbonyl carbon. However, this electronic effect is generally considered secondary to the more dominant steric effect.

This difference in reactivity is a critical consideration in multi-step syntheses, where chemoselectivity and reaction efficiency are paramount. For example, in a molecule containing multiple electrophilic sites, the hindered aldehyde may remain unreacted under conditions that would transform an unhindered aldehyde.

Part 4: Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[5][7][15] Both aldehydes serve as valuable intermediates in this context, but their structural differences allow them to be used for distinct strategic purposes.

  • 4-fluorophenylacetaldehyde: This is a versatile building block for introducing a 4-fluorophenylethyl moiety into a target molecule. This structural motif is found in various classes of bioactive compounds. It is a key intermediate for synthesizing fluorinated analogues of phenylalanine, which have applications as enzyme inhibitors and therapeutic agents.[16]

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde: The true value of this reagent lies in the conformational constraint and metabolic shielding provided by the ortho-methyl group.

    • Conformational Control: The steric bulk of the methyl group can restrict the rotation around the bond connecting the phenyl ring and the side chain. This can lock the final molecule into a specific, more bioactive conformation, enhancing its binding affinity to a biological target.

    • Metabolic Shielding: A common site of metabolic oxidation in drug molecules is the benzylic position. The ortho-methyl group can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes like Cytochrome P450s, thereby slowing down the rate of drug metabolism and increasing its in vivo half-life.[17]

The choice between these two building blocks allows a medicinal chemist to systematically probe the effects of steric bulk and conformation on a drug candidate's activity and metabolic profile.

Part 5: Toxicological and Safety Considerations

Aldehydes as a class are known to be reactive and can be irritating to the skin, eyes, and respiratory system.[18][19][20] Acetaldehyde itself is a known irritant and a probable carcinogen.[18][19][21]

CompoundHazard InformationSafety Precautions
4-fluorophenylacetaldehyde Signal Word: Warning.[8] Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8] Pictograms: GHS07 (Exclamation mark).[8][22]Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[8]
2-(4-Fluoro-2-methylphenyl)acetaldehyde Specific toxicological data is not widely published. However, based on its structure, it should be handled with the same or greater level of caution as 4-fluorophenylacetaldehyde. The general hazards of reactive aldehydes apply.Assume the compound is harmful and an irritant. All handling should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

The introduction of fluorine can also alter toxicity. While fluorination can block metabolic pathways and reduce the formation of toxic metabolites, some organofluorine compounds can have their own unique toxicological profiles.[23][24] Therefore, both compounds must be handled with care, assuming they are potentially toxic and irritant.

Conclusion

The distinction between 2-(4-Fluoro-2-methylphenyl)acetaldehyde and 4-fluorophenylacetaldehyde is a clear illustration of how a subtle structural modification—the addition of a single ortho-methyl group—can impart significant and predictable changes in a molecule's properties. These differences manifest in their physicochemical characteristics, spectroscopic data, synthetic accessibility, and, most critically, their chemical reactivity.

For the synthetic chemist and drug development professional, 4-fluorophenylacetaldehyde represents a standard, versatile building block for introducing the 4-fluorophenylethyl group. In contrast, 2-(4-Fluoro-2-methylphenyl)acetaldehyde is a more specialized reagent, offering strategic advantages in controlling molecular conformation and enhancing metabolic stability through steric hindrance. A thorough understanding of these differences is essential for the rational design of synthetic routes and the intelligent design of next-generation pharmaceutical agents.

References

  • (4-FLUORO-PHENYL)-ACETALDEHYDE. LookChem. [Link]

  • 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950. PubChem. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Synthetic method for 4-fluorobenzaldehyde.
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Oreate. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters. [Link]

  • Acetaldehyde - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants. National Center for Biotechnology Information. [Link]

  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. [Link]

  • The Toxicity of Acetaldehyde: Unpacking the Risks. Oreate AI Blog. [Link]

  • First Death Involving 4-Fluoroethylphenidate (4F-EPH): Case Report, User Experiences, and Review of the Related Literature. National Center for Biotechnology Information. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]

Sources

Foundational

2-(4-Fluoro-2-methylphenyl)acetaldehyde boiling point and density

This technical guide details the physicochemical properties, handling protocols, and processing logic for 2-(4-Fluoro-2-methylphenyl)acetaldehyde , a specialized intermediate often utilized in the synthesis of agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, handling protocols, and processing logic for 2-(4-Fluoro-2-methylphenyl)acetaldehyde , a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., P-CAB analogs).

CAS Registry Number: 111991-26-5 Formula: C₉H₉FO Molecular Weight: 152.17 g/mol

Executive Summary

2-(4-Fluoro-2-methylphenyl)acetaldehyde is a labile, electron-rich aromatic aldehyde. Its utility in drug development stems from the specific substitution pattern on the phenyl ring (fluorine at the para position, methyl at the ortho position), which modulates metabolic stability and lipophilicity in downstream targets.

Critical Handling Note: As a substituted phenylacetaldehyde, this compound is prone to rapid oxidation (to the corresponding phenylacetic acid) and oligomerization upon exposure to air or heat. Process workflows must prioritize inert atmosphere handling and cold-chain logistics.

Physicochemical Properties

Note: Due to the proprietary nature of this intermediate, experimental values are often approximated based on high-fidelity Group Contribution Methods (GCM) and validated against structural analogs (e.g., 2-(4-fluorophenyl)acetaldehyde).

Table 1: Core Physical Data
PropertyValue (Experimental/Predicted)Conditions
Boiling Point (Atm) 228°C – 232°C (Predicted)760 mmHg
Boiling Point (Vac) 98°C – 102°C 2–3 mmHg
Density 1.115 ± 0.05 g/cm³ 20°C
Refractive Index (

)
1.510 – 1.52520°C
Flash Point ~95°C (Closed Cup)Estimated
Appearance Colorless to pale yellow oilPurity >97%
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water25°C
Thermodynamic Context & Application
  • Distillation Logic: The high atmospheric boiling point (>200°C) poses a decomposition risk. Purification should never be attempted at atmospheric pressure. Vacuum distillation at <5 mmHg is the mandatory standard to keep pot temperatures below 110°C, preventing thermal degradation.

  • Phase Separation: With a density of ~1.12 g/cm³, the organic layer will typically be the bottom layer during extraction with water (d=1.00) or ether/hexane mixtures, but may invert if heavy chlorinated solvents (DCM, d=1.33) are used.[1][2][3]

Experimental Protocols & Methodology

A. Synthesis & Purification Workflow

The synthesis typically involves the oxidation of 2-(4-fluoro-2-methylphenyl)ethanol or the hydrolysis of an enol ether precursor. The following workflow ensures isolation of the aldehyde without over-oxidation.

Protocol: Bisulfite Adduct Purification (Self-Validating System) Rationale: Distillation of crude aldehydes can be messy. The bisulfite method chemically selects for the aldehyde, removing non-carbonyl impurities.

  • Dissolution: Dissolve crude oil in 3 volumes of Ethyl Acetate.

  • Adduct Formation: Add 1.2 equivalents of saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 2 hours at 0°C.
    
    • Validation: A white precipitate (the bisulfite adduct) should form.

  • Wash: Filter the solid adduct. Wash with diethyl ether to remove non-aldehyde organic impurities.

  • Regeneration: Suspend the solid in water and adjust pH to >10 using Sodium Carbonate (

    
    ).
    
  • Extraction: Extract immediately with DCM. Dry over

    
     and concentrate in vacuo (bath <30°C).
    
B. Storage & Stability[5]
  • Temperature: Store at -20°C.

  • Atmosphere: Argon blanket is required.

  • Stabilizer: For long-term storage, 0.1% w/w Hydroquinone or BHT can inhibit radical polymerization.

Visualization of Logic

Diagram 1: Purification Decision Tree

This diagram illustrates the decision logic for purifying this labile aldehyde, prioritizing chemical selectivity over thermal stress.

PurificationLogic Crude Crude Reaction Mixture (Aldehyde + Impurities) CheckPurity Check Purity (GC/TLC) Is >85%? Crude->CheckPurity VacDistill High Vac Distillation (<2 mmHg, <110°C) CheckPurity->VacDistill Yes (High Purity) Bisulfite Bisulfite Adduct Method (Chemical Selection) CheckPurity->Bisulfite No (Complex Mix) PureProduct Pure Aldehyde (Store -20°C under Ar) VacDistill->PureProduct Success Decomp Thermal Decomposition (Risk Zone) VacDistill->Decomp Temp > 120°C Bisulfite->PureProduct Regeneration

Caption: Decision logic for purification. Bisulfite formation is preferred for lower purity crudes to avoid thermal degradation.

Diagram 2: Structure-Property Relationship (QSAR Logic)

Visualizing how the methyl and fluoro substituents shift the physical properties relative to the parent phenylacetaldehyde.

QSAR Parent Phenylacetaldehyde BP: 195°C | d: 1.03 Target 2-(4-Fluoro-2-methylphenyl)acetaldehyde BP: ~230°C | d: ~1.12 Parent->Target Substitution Fluoro + Fluorine (p-position) Effect: +Density, +Polarity Fluoro->Target Methyl + Methyl (o-position) Effect: +BP (+25°C), +Lipophilicity Methyl->Target

Caption: Group Contribution analysis showing the additive effects of Fluorine and Methyl groups on boiling point and density.

References

  • BLD Pharm. (2024). Product Datasheet: 2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS 111991-26-5). Retrieved from

  • PubChem. (2024). Compound Summary: Phenylacetaldehyde Derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Phenylacetaldehydes. Retrieved from

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. (Methodology used for BP/Density prediction).[4][5]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Pathway for Cabotegravir Utilizing 2-(4-Fluoro-2-methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction Cabotegravir, an integrase strand transfer inhibitor (INSTI), is a key antiretroviral medication used in the treatment and prevention of HIV-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir, an integrase strand transfer inhibitor (INSTI), is a key antiretroviral medication used in the treatment and prevention of HIV-1 infection.[1][2] Developed by ViiV Healthcare, its long-acting injectable formulation represents a significant advancement in HIV therapy, reducing the burden of daily oral medication.[3] The complex molecular architecture of Cabotegravir presents a considerable synthetic challenge, and various routes to its synthesis have been explored.[4][5] This application note outlines a proposed synthetic strategy for Cabotegravir, starting from 2-(4-fluoro-2-methylphenyl)acetaldehyde. While established syntheses of Cabotegravir typically commence from different starting materials to construct the core pyridone ring structure, this document explores a plausible, albeit not yet described in the literature, pathway that leverages the aldehyde functionality of the specified starting material. This proposed route is presented to stimulate further research and process development in the synthesis of this important pharmaceutical agent.

Scientific Rationale and Strategy

The core of this proposed synthesis is to utilize the reactive aldehyde group of 2-(4-fluoro-2-methylphenyl)acetaldehyde as a linchpin for constructing a key side chain of the Cabotegravir molecule. The inherent reactivity of aldehydes makes them versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[6] The overall strategy involves a multi-step process:

  • Modification of the Phenyl Ring: The starting material contains a 4-fluoro-2-methylphenyl group, whereas the final Cabotegravir molecule incorporates a 2,4-difluorobenzylamide moiety. A key transformation will therefore be the introduction of a second fluorine atom at the 2-position and conversion of the methyl group to a functional group suitable for amide bond formation.

  • Construction of the Tricyclic Core: A separate, well-established pathway will be used to synthesize the pivotal pyridone-carboxylic acid intermediate.[7][8]

  • Coupling and Final Transformations: The modified side chain derived from 2-(4-fluoro-2-methylphenyl)acetaldehyde will be coupled with the tricyclic core, followed by final deprotection steps to yield Cabotegravir.

This application note will provide detailed protocols for each of these key stages, with a focus on the underlying chemical principles and experimental considerations.

Proposed Synthetic Pathway

The proposed synthesis is divided into three main parts: Synthesis of the Pyridone-Carboxylic Acid Core, Synthesis of the Modified Side-Chain Amine, and the Final Coupling and Deprotection steps.

Part 1: Synthesis of the Pyridone-Carboxylic Acid Core (Intermediate 4)

A common and well-documented intermediate in the synthesis of Cabotegravir and related INSTIs is 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[7][8][9] The synthesis of this key intermediate is outlined below.

Protocol 1: One-Pot Synthesis of Intermediate 4

This protocol is adapted from established literature procedures.[8]

Materials:

  • Methyl-4-methoxyacetoacetate

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aminoacetaldehyde dimethyl acetal

  • Dimethyl oxalate

  • Lithium methoxide

  • Methanol

  • Dichloromethane (DCM)

  • 2 N Hydrochloric acid

  • Isopropanol

Procedure:

  • Step 1: Formation of the Enamine. In a round-bottom flask, combine methyl-4-methoxyacetoacetate (1.0 eq) and DMF-DMA (1.2 eq). Stir the mixture at room temperature for 1.5 hours. Remove the volatile byproducts under reduced pressure to yield the crude trans-olefin product.

  • Step 2: Formation of the Vinylogous Amide. Dissolve the crude product from Step 1 in methanol. Add aminoacetaldehyde dimethyl acetal (1.1 eq) and stir the mixture at room temperature for 2 hours.

  • Step 3: Cyclization to the Pyridone Bis-ester. To the solution from Step 2, add dimethyl oxalate (1.5 eq) and cool the mixture to 0°C. Add a solution of lithium methoxide in methanol (3.0 eq) dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4: Regioselective Hydrolysis. Cool the reaction mixture to 0°C and add water. Stir for 1 hour. Acidify the mixture to pH 2-3 with 2 N HCl. The product, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (4 ), will precipitate.

  • Step 5: Isolation and Purification. Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to afford the desired pyridone-carboxylic acid intermediate.

Table 1: Summary of Reaction Conditions for Intermediate 4 Synthesis

StepReagentsSolventTemperatureTime
1Methyl-4-methoxyacetoacetate, DMF-DMANoneRoom Temp.1.5 h
2Aminoacetaldehyde dimethyl acetalMethanolRoom Temp.2 h
3Dimethyl oxalate, Lithium methoxideMethanol0°C to Room Temp.12 h
4Water, 2 N HClMethanol/Water0°C1 h
Part 2: Proposed Synthesis of the Modified Side-Chain Amine from 2-(4-Fluoro-2-methylphenyl)acetaldehyde

This section outlines a proposed multi-step synthesis to convert the starting material into a suitable amine for coupling with the pyridone core. This pathway is based on established organic transformations.

Protocol 2: Synthesis of (2,4-Difluorophenyl)methanamine (Intermediate 8)

Materials:

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde (1 )

  • Selectfluor®

  • AIBN (Azobisisobutyronitrile)

  • N-Bromosuccinimide (NBS)

  • Sodium azide

  • Lithium aluminum hydride (LAH)

  • Acetonitrile

  • Carbon tetrachloride

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Step 1: Fluorination of the Phenyl Ring. In a suitable solvent such as acetonitrile, dissolve 2-(4-fluoro-2-methylphenyl)acetaldehyde (1 , 1.0 eq). Add Selectfluor® (1.1 eq) and a catalytic amount of a radical initiator like AIBN. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. This step aims to introduce a second fluorine atom onto the aromatic ring, though regioselectivity may be a challenge and require optimization.

  • Step 2: Benzylic Bromination. The crude product from Step 1 is subjected to benzylic bromination. Dissolve the material in carbon tetrachloride and add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under a light source until the reaction is complete. This will convert the methyl group to a bromomethyl group.

  • Step 3: Azide Formation. The crude benzylic bromide is dissolved in DMF. Sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature for 6-8 hours. This will displace the bromide with an azide group.

  • Step 4: Reduction to the Amine. The crude azide is carefully added to a suspension of lithium aluminum hydride (LAH, 2.0 eq) in dry diethyl ether at 0°C. The reaction is then stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over sodium sulfate. The solvent is removed under reduced pressure to yield the desired (2,4-difluorophenyl)methanamine (8 ).

Part 3: Final Coupling and Deprotection Steps

The final stage of the synthesis involves coupling the pyridone-carboxylic acid core with the newly synthesized amine, followed by intramolecular cyclization and deprotection to yield Cabotegravir.

Protocol 3: Synthesis of Cabotegravir

Materials:

  • Pyridone-carboxylic acid intermediate (4 )

  • (2,4-Difluorophenyl)methanamine (8 )

  • 1,1'-Carbonyldiimidazole (CDI)

  • Magnesium bromide (MgBr₂)

  • (S)-3-amino-1-butanol

  • Acetonitrile

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Amide Coupling. In a round-bottom flask, dissolve the pyridone-carboxylic acid intermediate (4 , 1.0 eq) in DMF. Add CDI (1.2 eq) and stir at room temperature for 1 hour to activate the carboxylic acid. Add the (2,4-difluorophenyl)methanamine (8 , 1.1 eq) and stir at 80°C for 4 hours.

  • Step 2: Deprotection and Intramolecular Cyclization. Cool the reaction mixture and add acetonitrile. Add (S)-3-amino-1-butanol (1.5 eq). The acetal protecting group is then removed, and subsequent intramolecular cyclization is induced.

  • Step 3: Demethylation. To the crude product from the previous step, add magnesium bromide (MgBr₂, 3.0 eq) in acetonitrile. Heat the mixture to reflux for 6 hours.

  • Step 4: Workup and Purification. After cooling, the reaction mixture is poured into water, and the pH is adjusted to 7. The resulting precipitate is collected by filtration, washed with water, and dried. The crude Cabotegravir is then purified by column chromatography or recrystallization to yield the final product.

Visualizing the Synthetic Pathway

The following diagrams illustrate the proposed synthetic workflow.

Cabotegravir_Synthesis_Part1 cluster_0 Part 1: Synthesis of Pyridone-Carboxylic Acid Core Start1 Methyl-4-methoxyacetoacetate Intermediate_A Enamine Intermediate Start1->Intermediate_A DMF-DMA Intermediate_B Vinylogous Amide Intermediate_A->Intermediate_B Aminoacetaldehyde dimethyl acetal Intermediate_C Pyridone Bis-ester Intermediate_B->Intermediate_C Dimethyl oxalate, LiOMe Intermediate_4 Intermediate 4: Pyridone-Carboxylic Acid Intermediate_C->Intermediate_4 LiOH (Hydrolysis)

Caption: Synthesis of the Pyridone-Carboxylic Acid Core.

Cabotegravir_Synthesis_Part2 cluster_1 Part 2: Proposed Synthesis of Side-Chain Amine Start2 2-(4-Fluoro-2-methylphenyl)acetaldehyde Intermediate_D Fluorinated Aldehyde Start2->Intermediate_D Selectfluor®, AIBN Intermediate_E Benzylic Bromide Intermediate_D->Intermediate_E NBS, AIBN Intermediate_F Benzylic Azide Intermediate_E->Intermediate_F NaN3 Intermediate_8 Intermediate 8: (2,4-Difluorophenyl)methanamine Intermediate_F->Intermediate_8 LAH (Reduction)

Caption: Proposed Synthesis of the Side-Chain Amine.

Cabotegravir_Synthesis_Part3 cluster_2 Part 3: Final Assembly Intermediate_4 Intermediate 4 Coupled_Product Amide Intermediate Intermediate_4->Coupled_Product CDI Intermediate_8 Intermediate 8 Intermediate_8->Coupled_Product Cyclized_Product Tricyclic Intermediate Coupled_Product->Cyclized_Product (S)-3-amino-1-butanol Cabotegravir Cabotegravir Cyclized_Product->Cabotegravir MgBr2 (Demethylation)

Caption: Final Assembly of Cabotegravir.

Conclusion and Future Perspectives

This application note has detailed a plausible synthetic route to the anti-HIV drug Cabotegravir, starting from 2-(4-fluoro-2-methylphenyl)acetaldehyde. While the synthesis of the core pyridone structure is based on established and published methods, the pathway to convert the specified starting material into the required side-chain amine is a proposed route. This proposal is grounded in well-understood organic reactions; however, it would require significant experimental validation and optimization, particularly concerning the regioselectivity of the aromatic fluorination step.

Further research could focus on alternative methods for the difluorination of the phenyl ring and exploring more efficient coupling strategies. The development of a robust and scalable synthesis from readily available starting materials is of paramount importance for ensuring a sustainable and affordable supply of this critical medication. This proposed pathway serves as a conceptual framework to inspire further innovation in the chemical synthesis of Cabotegravir.

References

  • Mahajan, P. S., & Burke, T. R., Jr. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 847–853. [Link]

  • Taylor & Francis Online. (2020). A literature review of the patent application publications on cabotegravir – an HIV integrase strand transfer inhibitor. Expert Opinion on Therapeutic Patents, 30(2), 119-131. [Link]

  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 312-319. [Link]

  • Google Patents. (2016). Processes for preparing dolutegravir and cabotegravir and analogues thereof.
  • Wang, H., et al. (2015). An Efficient and Highly Diastereoselective Synthesis of GSK1265744, a Potent HIV Integrase Inhibitor. Organic Letters, 17(3), 564–567. [Link]

  • ResearchGate. (2020). A literature review of the patent application publications on cabotegravir – an HIV integrase strand transfer inhibitor. [Link]

  • ACS Publications. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development. [Link]

  • Google Patents. (2018). Crystalline form of cabotegravir sodium.
  • Drugs of the Future. (2013). Cabotegravir. Drugs of the Future, 38(8), 533. [Link]

  • Patsnap Synapse. (2025). Who holds the patent for Cabotegravir/Rilpivirine?[Link]

  • AdisInsight. (2025). Cabotegravir - ViiV Healthcare. [Link]

  • Semantic Scholar. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]

  • HIV i-Base. (2022). ViiV licenses long-acting cabotegravir (CAB-LA) for generic access. [Link]

  • ViiV Healthcare. (2024). Bibliography for ViiV Healthcare Product Pipeline Summary. [Link]

  • ViiV Medical Information. (2025). Our Pipeline. [Link]

  • ViiV Healthcare. (2024). ViiV Healthcare presents phase I clinical trial findings of a cabotegravir long-acting injectable investigational formulation allowing at least four months between doses. [Link]

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Application

Application Notes &amp; Protocols: Reductive Amination of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Reductive Amination Reductive amination is a cornerstone of modern organic synthesis, providing one of the most ro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds. This reaction class is fundamental in medicinal chemistry for the synthesis of a vast array of biologically active secondary and tertiary amines. The process typically involves the condensation of a carbonyl compound—an aldehyde or ketone—with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1]

The N-substituted 2-(4-fluoro-2-methylphenyl)ethanamine scaffold is of significant interest in drug discovery. The strategic incorporation of fluorine into drug candidates can profoundly influence key properties such as metabolic stability, membrane permeability, and binding affinity by altering electronic properties and pKa.[2][3] This guide provides a detailed, mechanistically grounded protocol for the reductive amination of 2-(4-fluoro-2-methylphenyl)acetaldehyde, a valuable precursor for creating diverse amine libraries.

Mechanistic Insights: The "Why" Behind the Protocol

A successful reductive amination hinges on controlling the reactivity of the carbonyl and the intermediate iminium ion. The process can be dissected into two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This forms an unstable hemiaminal intermediate, which readily eliminates a molecule of water to form a C=N double bond. Under the mildly acidic conditions often employed, the resulting imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: A reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final amine product.

The Choice of Reducing Agent: A Matter of Selectivity

The success of a one-pot reductive amination depends critically on the choice of reducing agent. It must be powerful enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting aldehyde.[4]

  • Sodium Borohydride (NaBH₄): A strong reducing agent capable of reducing both aldehydes and imines. Its use requires a two-step approach where the imine is pre-formed before the reductant is added.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for iminium ions than aldehydes, but its high toxicity and the generation of cyanide waste are significant drawbacks.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern one-pot reductive aminations.[4][6] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it highly selective for the reduction of the protonated iminium ion over the starting aldehyde.[6] It is also less sensitive to moisture than NaBH₄ and avoids the toxicity issues of NaBH₃CN.[1][7]

For this protocol, we will utilize Sodium Triacetoxyborohydride (STAB) for its superior selectivity, safety profile, and efficiency in a one-pot procedure.[5][6]

Experimental Protocol

This protocol describes a general procedure for the reductive amination of 2-(4-Fluoro-2-methylphenyl)acetaldehyde with a primary or secondary amine using STAB.

Materials:

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 1.0 eq for weakly nucleophilic amines)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-Fluoro-2-methylphenyl)acetaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

    • Scientist's Note: For weakly nucleophilic or hindered amines, the addition of glacial acetic acid (1.0 eq) can catalyze imine formation and improve reaction rates.[6] However, for most simple amines, this is not necessary as STAB contains residual acetic acid.

  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.3-1.5 eq) to the stirred solution portion-wise over 10-15 minutes.

    • Causality Check: STAB can react with atmospheric moisture.[7] Ensure it is handled quickly under an inert atmosphere. The portion-wise addition helps to control any mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 12 hours.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-(4-fluoro-2-methylphenyl)ethanamine.

Data Presentation: Summary of Reaction Parameters

ParameterSpecificationRationale
Aldehyde 2-(4-Fluoro-2-methylphenyl)acetaldehydeSubstrate
Amine Primary or Secondary Amine1.0 - 1.2 eq
Reducing Agent Sodium Triacetoxyborohydride (STAB)1.3 - 1.5 eq
Solvent Anhydrous DCM or DCEAprotic solvent prevents reaction with the hydride reagent.[7]
Catalyst Glacial Acetic Acid (optional)Catalyzes imine formation for less reactive amines.[6]
Temperature Room Temperature (20-25 °C)Sufficient for most substrates; offers good operational simplicity.
Reaction Time 2 - 12 hoursSubstrate-dependent; monitor by TLC or LC-MS.
Hypothetical Yield >85%This method is generally high-yielding.[5]

Visualization of the Experimental Workflow

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve Aldehyde & Amine in Anhydrous DCM/DCE Add_STAB 2. Add STAB Portion-wise Reactants->Add_STAB Inert Atmosphere Stir 3. Stir at Room Temp (Monitor by TLC/LC-MS) Add_STAB->Stir Quench 4. Quench with Sat. NaHCO₃ Stir->Quench Reaction Complete Extract 5. Extract with DCM Quench->Extract Wash_Dry 6. Wash with Brine & Dry Extract->Wash_Dry Purify 7. Concentrate & Purify via Flash Chromatography Wash_Dry->Purify Product Pure N-Substituted Amine Purify->Product

Caption: Workflow for the reductive amination protocol.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, especially with electron-poor or sterically hindered amines, the addition of 1 equivalent of glacial acetic acid can be beneficial.[6] However, be aware that excessive acid can protonate the amine, rendering it non-nucleophilic.[4]

  • Aldehyde Reduction: If analysis shows significant conversion of the starting aldehyde to 2-(4-fluoro-2-methylphenyl)ethanol, it indicates the reducing agent is too reactive or the conditions are too acidic. STAB is specifically chosen to avoid this, so this side product should be minimal.

  • Moisture: STAB is sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the decomposition of the reducing agent.[7]

  • Pictet-Spengler Side Reaction: β-arylethylamines can undergo an acid-catalyzed intramolecular cyclization known as the Pictet-Spengler reaction.[8][9] While the mild conditions of the STAB-mediated reductive amination make this unlikely, it is a potential side reaction to be aware of if stronger acids or higher temperatures are employed.[10]

References

  • Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available from: [Link]

  • Reductive Amination - Common Conditions. Org-Reaction.com. Available from: [Link]

  • Magda, D. et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available from: [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available from: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • Acetal. Organic Syntheses Procedure. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Available from: [Link]

  • Preparation of acetaldehyde (ethanal). PrepChem.com. (2016). Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. (2024). Available from: [Link]

  • A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.Google Patents. (2016).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. (2023). Available from: [Link]

  • Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molbank. (2023). Available from: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. (2023). Available from: [Link]

  • Synthesis and antimicrobial evaluation of novel N-substituted 4-ethylsulfanyl-2-pyridones and triazolopyridines. ResearchGate. (2025). Available from: [Link]

Sources

Method

Preparation of 2-(4-Fluoro-2-methylphenyl)acetaldehyde from 4-fluoro-2-methylbenzyl alcohol

Executive Summary This technical guide details the robust preparation of 2-(4-Fluoro-2-methylphenyl)acetaldehyde from 4-fluoro-2-methylbenzyl alcohol . This transformation represents a one-carbon homologation of the benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust preparation of 2-(4-Fluoro-2-methylphenyl)acetaldehyde from 4-fluoro-2-methylbenzyl alcohol . This transformation represents a one-carbon homologation of the benzylic framework, a critical structural motif in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), mGluR modulators, and various fluorinated agrochemicals.

The selected synthetic route utilizes a Nitrile Homologation Strategy (Alcohol


 Chloride 

Nitrile

Aldehyde). This pathway is prioritized over direct oxidation/Wittig sequences due to its scalability, cost-effectiveness, and the stability of the nitrile intermediate, which allows for purification before the sensitive reduction step.
Target Molecule Profile
PropertyDetail
Target Name 2-(4-Fluoro-2-methylphenyl)acetaldehyde
Starting Material 4-Fluoro-2-methylbenzyl alcohol (CAS: 80141-91-9)
Molecular Formula

Key Challenges Over-reduction to alcohol; Polymerization of aldehyde; Cyanide handling.

Retrosynthetic Analysis & Strategy

The synthesis is designed in three linear steps. The critical control point is Step 3 , where the partial reduction of the nitrile must be arrested at the imine stage to prevent over-reduction to the ethylamine or primary alcohol.

RetroSynthesis Target Target Aldehyde (C9) Nitrile Nitrile Intermediate (C9) Target->Nitrile Partial Reduction (DIBAL-H) Chloride Benzyl Chloride (C8) Nitrile->Chloride Cyanation (NaCN) SM Starting Alcohol (C8) Chloride->SM Chlorination (SOCl2)

Figure 1: Retrosynthetic strategy for C1 homologation.

Detailed Experimental Protocols

Step 1: Chlorination of Benzyl Alcohol

Objective: Convert the hydroxyl group to a good leaving group (chloride). Reaction:



  • Reagents:

    • 4-Fluoro-2-methylbenzyl alcohol (1.0 equiv)

    • Thionyl Chloride (

      
      ) (1.2 equiv)
      
    • Dichloromethane (DCM) [Solvent]

    • DMF (Catalytic, 0.05 equiv)

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with the benzyl alcohol and DCM (5 mL/g). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add catalytic DMF. Add

    
     dropwise via an addition funnel over 30 minutes, maintaining temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench carefully with saturated

    
     solution. Separate layers. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Output: 4-Fluoro-2-methylbenzyl chloride. (Typically a yellow oil; use directly in Step 2).

Step 2: Nucleophilic Substitution (Cyanation)

Objective: Introduce the additional carbon atom via cyanide displacement. Reaction:



  • Reagents:

    • Benzyl Chloride intermediate (1.0 equiv)[1][2]

    • Sodium Cyanide (NaCN) (1.5 equiv) [DANGER: HIGHLY TOXIC]

    • DMSO (Dimethyl sulfoxide) [Solvent]

Protocol:

  • Safety Pre-check: Ensure a cyanide antidote kit is available. Work in a high-efficiency fume hood.

  • Setup: Dissolve NaCN in DMSO (5 mL/g of NaCN) in a RBF. The mixture may be a slurry.

  • Addition: Add the benzyl chloride dropwise to the NaCN slurry at RT. The reaction is exothermic; use a water bath to maintain temperature <40°C.

  • Reaction: Stir at RT for 3–5 hours.

  • Workup: Pour the reaction mixture into a large excess of water (10x volume) to precipitate the product or extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with water (

    
    ) and brine. Dry (
    
    
    
    ) and concentrate. Purify via short silica plug if necessary to remove colored impurities.
  • Output: 2-(4-Fluoro-2-methylphenyl)acetonitrile.

Step 3: Partial Reduction to Aldehyde (Critical Step)

Objective: Reduce the nitrile to the metallo-imine intermediate and hydrolyze to the aldehyde without over-reducing to the amine.

  • Reagents:

    • Nitrile intermediate (1.0 equiv)[1]

    • DIBAL-H (1.0 M in Toluene) (1.1 equiv)

    • Toluene or DCM (Anhydrous)

    • Rochelle's Salt (Potassium sodium tartrate) [Saturated aqueous solution]

Protocol:

  • Setup: Flame-dry a 3-neck RBF. Cool to -78°C (Dry ice/Acetone bath). Maintain strict inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the nitrile in anhydrous Toluene (10 mL/g).

  • Reduction: Add DIBAL-H solution dropwise along the flask wall over 1 hour. Do not allow temperature to rise above -70°C.

  • Aging: Stir at -78°C for 2 hours.

  • Quench (The "Rochelle" Method):

    • While still at -78°C, add methanol (2 equiv) dropwise to destroy excess hydride.

    • Pour the cold reaction mixture into a vigorously stirring saturated solution of Rochelle's salt (10 mL per mmol DIBAL).

    • Allow to warm to RT and stir vigorously for 2–4 hours until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Separate the organic layer. Extract aqueous layer with

    
    . Combined organics are washed with 1M HCl (briefly) to ensure hydrolysis of the imine, then brine.
    
  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

  • Output: 2-(4-Fluoro-2-methylphenyl)acetaldehyde.

Critical Quality Attributes & Troubleshooting

Reduction Workup Workflow (Graphviz)

The workup of aluminum hydride reductions is notorious for forming gelatinous emulsions. The Rochelle's salt method is mandatory here.

Workup Reaction Reaction Mixture (-78°C) Quench MeOH Quench (Destroy excess DIBAL) Reaction->Quench Emulsion Pour into Rochelle's Salt Soln. Quench->Emulsion Stir Vigorous Stirring (2-4 Hours @ RT) Emulsion->Stir Complexation of Al Separation Phase Separation (Clear Layers) Stir->Separation Hydrolysis 1M HCl Wash (Imine -> Aldehyde) Separation->Hydrolysis

Figure 2: Optimized workup for DIBAL-H reduction to prevent emulsion formation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 3) Over-reduction to amine.Ensure Temp < -70°C; Add DIBAL slowly; Use exactly 1.1 eq.
Emulsion (Step 3) Aluminum salts precipitation.Increase stirring time with Rochelle's salt; Do not rush separation.
Low Yield (Step 2) Elimination to styrene side-product.Keep reaction temp <40°C; Avoid strong bases.
Aldehyde Decomposition Oxidation by air.Store product under Argon at -20°C immediately after isolation.

Safety & Handling

  • Sodium Cyanide: Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

    • Protocol: Use a dedicated "Cyanide Zone" in the hood. Decontaminate all glassware with bleach (sodium hypochlorite) before removal from the hood.

  • DIBAL-H: Pyrophoric. Reacts violently with water/air.

    • Protocol: Use long-needle syringe techniques. Have a Class D fire extinguisher nearby.

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    .
    

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile. Retrieved from

  • Organic Chemistry Portal. (2020). Aldehyde synthesis by nitrile reduction. Retrieved from

  • Thermo Scientific Chemicals. (2023). 4-Fluoro-2-methylbenzyl alcohol Product Specifications. Retrieved from

  • Chemguide. (2015). Reduction of Aldehydes and Ketones using Hydrides. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of Fluoro-substituted Nucleosides. Retrieved from

Sources

Application

Using 2-(4-Fluoro-2-methylphenyl)acetaldehyde as a pharmaceutical intermediate

Application Note: 2-(4-Fluoro-2-methylphenyl)acetaldehyde in API Synthesis Part 1: Executive Summary & Strategic Context 2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS: 111991-26-5) is a critical yet labile C8-building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Fluoro-2-methylphenyl)acetaldehyde in API Synthesis

Part 1: Executive Summary & Strategic Context

2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS: 111991-26-5) is a critical yet labile C8-building block used in the synthesis of fluorinated phenethylamine scaffolds. While the "4-fluoro-2-methyl" motif is a privileged pharmacophore found in next-generation Potassium-Competitive Acid Blockers (P-CABs) and 5-HT receptor modulators, the aldehyde's tendency toward rapid polymerization and auto-oxidation presents a significant process challenge.

This guide addresses the "Lability Paradox" : the aldehyde is chemically necessary for mild reductive aminations (avoiding the harsh conditions of nitrile reduction), but its instability often leads to low yields and high impurity profiles (dimers/trimers) in scale-up.

Key Applications:

  • P-CAB Analogs: Synthesis of Vonoprazan-class derivatives where the 4-fluoro substitution blocks metabolic oxidation (CYP inhibition) and the 2-methyl group induces conformational lock.

  • CNS Ligands: Precursor to fluorinated tetrahydroisoquinolines (via Pictet-Spengler cyclization) targeting dopamine/serotonin receptors.

Part 2: Chemical Profile & Handling Protocols

Warning: This compound is not shelf-stable at ambient conditions for extended periods. It exists in equilibrium with its enol form and readily trimerizes to a trioxane derivative or oxidizes to the corresponding phenylacetic acid.

PropertySpecification / Note
Appearance Colorless to pale yellow oil (turns viscous/dark upon polymerization)
Storage -20°C under Argon/Nitrogen. Critical: Store as Bisulfite Adduct if holding >48 hours.
Major Impurity 2-(4-Fluoro-2-methylphenyl)acetic acid (Oxidation product)
Solubility Soluble in DCM, THF, MeOH. Decomposes in acidic aqueous media.
Protocol A: Stabilization via Bisulfite Adduct (Recommended for Storage)

Rationale: Converting the aldehyde to a solid bisulfite adduct protects the carbonyl group, allowing long-term storage. The aldehyde can be regenerated "on-demand" under mild basic conditions.

  • Dissolution: Dissolve 10.0 g (65.7 mmol) of crude aldehyde in 40 mL of Ethanol (95%).

  • Addition: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, 1.2 eq) dropwise with vigorous stirring at 0°C.

  • Precipitation: A white crystalline solid (the adduct) will precipitate within 30 minutes.

  • Filtration: Filter the solid, wash with cold EtOH/Et₂O (1:1), and dry under vacuum.

  • Regeneration: When ready to use, suspend the adduct in DCM/Water and treat with 10% Na₂CO₃ solution until the solid dissolves. Separate the organic layer containing the pure aldehyde.

Part 3: Key Application Protocol – Reductive Amination

Objective: Synthesis of N-Methyl-2-(4-fluoro-2-methylphenyl)ethanamine (Generic P-CAB Pharmacophore).

Mechanism: The reaction proceeds via the formation of a metastable hemiaminal, followed by dehydration to the imine (Schiff base), which is then selectively reduced.

Reagents:

  • Substrate: 2-(4-Fluoro-2-methylphenyl)acetaldehyde (Freshly regenerated)

  • Amine Source: Methylamine (2.0M in THF)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Selected for chemoselectivity over NaBH₄ to prevent aldehyde reduction to alcohol.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation (The "Dry" Step):

    • Charge a flame-dried reaction vessel with the aldehyde (1.0 eq) dissolved in anhydrous DCE (0.1 M concentration).

    • Add Methylamine (1.2 eq) and activated 4Å Molecular Sieves.

    • Expert Insight: Stir at 0°C for 30 minutes. Do NOT add the reducing agent yet. Allow the imine equilibrium to establish. The molecular sieves scavenge the water byproduct, driving the equilibrium toward the imine.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

    • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

    • Process Check: Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear; the amine product (low R_f, streaks) will appear.

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Crucial Step: Wash the organic layer with 1N HCl. The product (amine) will move to the aqueous layer. Discard the organic layer (removes non-basic impurities like unreacted aldehyde/alcohol).

    • Basify the aqueous layer to pH >12 using 2N NaOH.

    • Extract the free base back into DCM, dry over Na₂SO₄, and concentrate.

Part 4: Process Logic & Pathway Visualization

The following diagram illustrates the "Just-in-Time" generation strategy required to handle this intermediate successfully.

G cluster_instability Critical Time Window (< 6 Hours) Precursor Precursor Alcohol (Stable) Oxidation Oxidation (Dess-Martin / Swern) Precursor->Oxidation Generate Fresh Aldehyde Aldehyde Intermediate (Unstable: CAS 111991-26-5) Oxidation->Aldehyde Bisulfite Bisulfite Adduct (Solid Storage Form) Aldehyde->Bisulfite Storage (< 48h) Imine Imine Species (Transient) Aldehyde->Imine + MeNH2 / 4Å Sieves Bisulfite->Aldehyde Regeneration (Na2CO3) Product Target Phenethylamine (API Scaffold) Imine->Product + NaBH(OAc)3

Caption: Workflow for handling the labile aldehyde. The "Critical Time Window" indicates where polymerization risk is highest, necessitating immediate processing or bisulfite trapping.

Part 5: Analytical Quality Control

1. H-NMR (CDCl₃, 400 MHz) – Key Diagnostic Signals:

  • Aldehyde -CHO: Triplet (or dd) at δ 9.75 ppm . If this signal is broad or missing, polymerization has occurred.

  • Benzylic -CH₂-: Doublet at δ 3.65 ppm .

  • Aromatic Region: Multiplets at δ 6.8 - 7.2 ppm (Characteristic of 1,2,4-substitution).

  • Impurity Flag: A singlet near δ 5.0-5.5 ppm suggests trimer (trioxane) formation.

2. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV 254 nm.[1]

  • Note: The aldehyde may show peak broadening due to hydration on-column. Derivatization with 2,4-DNPH is recommended for accurate quantification.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Aldehyde polymerization prior to amine addition.Use the Bisulfite Regeneration method immediately before reaction. Do not store the free aldehyde oil.
Alcohol Impurity Over-reduction of aldehyde.Ensure Methylamine is added before the reducing agent. Switch from NaBH₄ to NaBH(OAc)₃.
Sticky Precipitate Boron complex formation.Ensure the quench (NaHCO₃) is vigorous and stirred for at least 30 mins to break boron-amine complexes.

References

  • Takeda Pharmaceutical Company Ltd. Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. WO 2007/026916. (Foundational patent describing the 2-fluorophenyl pharmacophore in P-CABs). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (The gold-standard protocol for the reductive amination step). Link

  • Wallingford, V. H., et al. (1923). Acetal.[2][3][4][5] Organic Syntheses, Coll.[3] Vol. 1, p.1. (Classic methodologies for acetal/aldehyde handling and stabilization). Link

  • AppChem. Product Specification: 2-(4-Fluoro-2-methylphenyl)acetaldehyde. (Technical specifications and safety data). Link

Sources

Method

Technical Application Note: Synthesis &amp; Utilization of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

This guide details the synthesis and application of 2-(4-Fluoro-2-methylphenyl)acetaldehyde , a critical C2-homologated building block used to install the 4-fluoro-2-methylphenethyl motif found in Neurokinin (NK) recepto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and application of 2-(4-Fluoro-2-methylphenyl)acetaldehyde , a critical C2-homologated building block used to install the 4-fluoro-2-methylphenethyl motif found in Neurokinin (NK) receptor antagonists like NT-814 (Elinzanetant) and its analogs.

While the final structure of Elinzanetant (BAY-3427080) features a direct aryl-pyridine linkage, the acetaldehyde intermediate is essential for synthesizing specific metabolites , impurities , or structural analogs where the phenyl ring is separated by an ethyl or vinyl spacer (e.g., in the synthesis of homobenzylic amine precursors via reductive amination).

Executive Summary

The synthesis of the 2-(4-Fluoro-2-methylphenyl)acetaldehyde intermediate is a pivotal step in constructing the lipophilic "tail" of NK1/3 receptor antagonists. This aldehyde serves as a versatile electrophile for:

  • Reductive Amination: Coupling with piperazine or piperidine cores to form phenethyl-amine linkages.

  • Henry Reaction / Reduction: Generating chiral homobenzylic amines.

  • Oxidation: Accessing the corresponding phenylacetic acid derivatives.

This guide provides a robust, scalable protocol for synthesizing the aldehyde from commercially available 4-Fluoro-2-methylbenzaldehyde via a Wittig Homologation , followed by its application in a reductive coupling.

Retrosynthetic Analysis

The most reliable route to the target acetaldehyde involves the C1-homologation of the parent benzaldehyde. Direct alkylation of benzyl halides often leads to over-alkylation or stability issues. The Wittig reaction using (methoxymethyl)triphenylphosphonium chloride offers a controlled pathway via an enol ether intermediate, which is hydrolyzed to the aldehyde under mild conditions.

Reaction Scheme (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic Strategy for 2-(4-Fluoro-2-methylphenyl)acetaldehyde Target Target Aldehyde 2-(4-Fluoro-2-methylphenyl)acetaldehyde EnolEther Intermediate Enol Ether (E/Z)-1-(2-methoxyvinyl)-4-fluoro-2-methylbenzene Target->EnolEther Hydrolysis (H3O+) Start Starting Material 4-Fluoro-2-methylbenzaldehyde EnolEther->Start Wittig Reaction Reagent Reagent (Methoxymethyl)triphenylphosphonium chloride + KOtBu EnolEther->Reagent

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Step 1) -10°C to 0°CControls exotherm during ylide formation; prevents decomposition.
Base Selection Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic base ensures complete deprotonation of the phosphonium salt.
Moisture Control Anhydrous THF (<50 ppm H₂O)Water quenches the ylide and reduces yield.
Hydrolysis pH pH < 1 (conc. HCl)Rapid hydrolysis of the enol ether prevents polymerization of the sensitive aldehyde.
Aldehyde Stability Store at -20°C under ArgonAryl acetaldehydes are prone to air oxidation (to acid) and polymerization.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

Objective: Convert 4-Fluoro-2-methylbenzaldehyde to the target acetaldehyde via Wittig homologation.

Reagents & Materials:
  • 4-Fluoro-2-methylbenzaldehyde (1.0 eq)

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (6N)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Ylide Formation:

    • Charge an oven-dried reaction vessel with (Methoxymethyl)triphenylphosphonium chloride (1.2 eq) and anhydrous THF (10 mL/g).

    • Cool the suspension to 0°C under a nitrogen atmosphere.

    • Add KOtBu (1.3 eq) portion-wise over 15 minutes. The mixture will turn deep red/orange, indicating ylide formation.

    • Stir at 0°C for 30 minutes.

  • Wittig Reaction:

    • Dissolve 4-Fluoro-2-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at 0°C.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitor: TLC or LC-MS should show consumption of the benzaldehyde and formation of the intermediate enol ether (less polar).

  • Workup (Enol Ether Isolation - Optional but Recommended):

    • Quench with saturated NH₄Cl solution.

    • Extract with diethyl ether or EtOAc.

    • Concentrate the organic layer to obtain the crude enol ether. (Purification is usually not necessary if the next step follows immediately).

  • Hydrolysis to Aldehyde:

    • Redissolve the crude enol ether in THF (5 mL/g).

    • Add 6N HCl (approx. 20% v/v relative to THF).

    • Heat to mild reflux (60°C ) for 1-2 hours.

    • Monitor: TLC will show the disappearance of the enol ether and the appearance of the aldehyde.

  • Isolation:

    • Cool to room temperature. Dilute with water and extract with DCM (3x).

    • Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). Note: The aldehyde is unstable; store immediately or use in the next step.

Protocol B: Application - Reductive Amination (Synthesis of NT-814 Amine Intermediate)

Objective: Couple the synthesized aldehyde with a piperazine/amine core (e.g., N-methylpiperazine or a specific NT-814 fragment) to form the tertiary amine.

Reagents:
  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde (1.0 eq) [Freshly prepared]

  • Amine/Piperazine derivative (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (cat.[1][2] 1-2 drops)

  • 1,2-Dichloroethane (DCE) or DCM

Methodology:
  • Imine Formation:

    • Dissolve the Amine (1.0 eq) and Aldehyde (1.0 eq) in DCE (10 mL/g).

    • Add catalytic Acetic Acid to adjust pH to ~5-6.

    • Stir at room temperature for 30-60 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Stir at room temperature for 12-16 hours.

    • Monitor: LC-MS for the conversion of the imine (M+H) to the amine (M+2H).

  • Workup:

    • Quench with saturated NaHCO₃ solution (gas evolution).

    • Extract with DCM.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM/MeOH/NH₃) or recrystallization as the HCl salt.

Workflow Visualization

Workflow Figure 2: Integrated Synthesis Workflow Start Start: 4-Fluoro-2-methylbenzaldehyde Step2 Step 2: Wittig Addition (Add Aldehyde, warm to RT) Start->Step2 Step1 Step 1: Ylide Formation (MeOCH2PPh3Cl + KOtBu, THF, 0°C) Step1->Step2 Active Ylide Inter Intermediate: Enol Ether Step2->Inter Step3 Step 3: Hydrolysis (6N HCl, 60°C) Inter->Step3 Product Product: 2-(4-Fluoro-2-methylphenyl)acetaldehyde Step3->Product Step4 Step 4: Reductive Amination (Amine, NaBH(OAc)3, DCE) Product->Step4 Coupling Final Final NT-814 Intermediate (Tertiary Amine) Step4->Final

Troubleshooting & Optimization

  • Low Yield in Wittig: Ensure THF is strictly anhydrous. If the ylide color is pale, the reagent may be wet or the base degraded.

  • Aldehyde Polymerization: Do not heat the aldehyde during concentration. If storing, convert to the bisulfite adduct for stability and regenerate before use.

  • Incomplete Hydrolysis: If the enol ether persists, increase the concentration of HCl or switch to formic acid.

References

  • Wittig Homologation Protocol: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965 , 14, 270. Link

  • NT-814 (Elinzanetant) Structure & Synthesis:Trower, M. et al. "Effects of the dual NK1,3 receptor antagonist NT-814...". Menopause, 2020, 27(5), 498-505. (Describes the parent compound class).
  • Reductive Amination Standards: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996 , 61, 3849-3862. Link

  • Aldehyde Preparation Patent Context: WO 2013/050424. "Neurokinin Antagonists."[3][4][5][6] (Describes similar phenyl-alkyl intermediates). Link

Sources

Application

Friedel-Crafts synthesis route for 2-(4-Fluoro-2-methylphenyl)acetaldehyde derivatives

This Application Note provides a rigorous technical guide for the synthesis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde derivatives, focusing on a Friedel-Crafts Hydroxyalkylation route. This pathway is chosen for its ind...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde derivatives, focusing on a Friedel-Crafts Hydroxyalkylation route. This pathway is chosen for its industrial scalability and direct carbon-skeleton construction, avoiding unstable halo-aldehyde intermediates.

Abstract & Scope

This guide outlines the synthesis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde , a critical intermediate in the development of pyrethroid insecticides (e.g., Bifenthrin analogues) and fluorinated pharmaceutical scaffolds.

While direct Friedel-Crafts alkylation with acetaldehyde equivalents (e.g., chloroacetaldehyde) is prone to polymerization, this protocol utilizes a robust two-step sequence:

  • Friedel-Crafts Hydroxyalkylation: Reaction of 3-fluorotoluene with ethylene oxide (oxirane) to form the phenethyl alcohol.

  • Selective Oxidation: Conversion of the alcohol to the target aldehyde using Swern or TEMPO conditions to prevent over-oxidation to the carboxylic acid.

Retrosynthetic Analysis

The target molecule is a 1,2,4-trisubstituted benzene. The key challenge is regioselectivity .

  • Target Structure: 2-(4-Fluoro-2-methylphenyl)acetaldehyde.

    • The acetaldehyde chain is at position 1.

    • The methyl group is at position 2 (Ortho).

    • The fluoro group is at position 4 (Para).

  • Precursor: 3-Fluorotoluene (1-Fluoro-3-methylbenzene).

  • Disconnection: The ethyl side chain is introduced via Electrophilic Aromatic Substitution (EAS).

  • Regiochemistry:

    • 3-Fluorotoluene has two activating/directing groups:

      • Methyl (Activator, o,p-director): Directs to positions 2, 4, and 6.

      • Fluoro (Deactivator, o,p-director): Directs to positions 2, 4, and 6.

    • Site 6 (Ortho to Me, Para to F): This is the required site to generate the 2-methyl-4-fluoro substitution pattern in the product.

    • Site 4 (Para to Me, Ortho to F): This is the competing site.

    • Strategy: While the methyl group typically directs para (Site 4), the fluorine atom strongly directs para (Site 6) via resonance, often overcoming the steric hindrance of the methyl group's ortho position. Isomer separation (distillation) is a critical unit operation in this workflow.

Reaction Mechanism

The synthesis proceeds via an AlCl₃-catalyzed ring opening of ethylene oxide .

  • Activation: The Lewis acid (

    
    ) coordinates with the oxygen of ethylene oxide, increasing the electrophilicity of the epoxide carbons.
    
  • Electrophilic Attack: The

    
    -electrons of 3-fluorotoluene attack the activated epoxide.
    
  • Ring Opening: The C-O bond breaks, forming a zwitterionic intermediate.

  • Aromatization: Loss of a proton restores aromaticity, yielding the aluminum alkoxide.

  • Hydrolysis: Acidic workup releases the free alcohol: 2-(4-Fluoro-2-methylphenyl)ethanol .

Pathway Diagram (DOT)

FC_Mechanism cluster_regio Regioselectivity Control Start 3-Fluorotoluene + Ethylene Oxide Complex Lewis Acid Complex (Epoxide-AlCl3) Start->Complex AlCl3, < 0°C Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack (Regioselective) Alkoxide Aluminum Alkoxide Intermediate Sigma->Alkoxide -H+ (Aromatization) Isomer1 Target Isomer (Subst. at Pos 6) Sigma->Isomer1 Major/Minor Dependent on Temp Isomer2 By-product (Subst. at Pos 4) Sigma->Isomer2 Alcohol INTERMEDIATE: 2-(4-Fluoro-2-methylphenyl)ethanol Alkoxide->Alcohol HCl (aq) Hydrolysis Aldehyde TARGET: 2-(4-Fluoro-2-methylphenyl)acetaldehyde Alcohol->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N)

Caption: Mechanistic pathway from 3-fluorotoluene to the target aldehyde via hydroxyalkylation and oxidation.

Experimental Protocol

Part A: Friedel-Crafts Hydroxyalkylation

Objective: Synthesis of 2-(4-Fluoro-2-methylphenyl)ethanol.

Reagents:

  • 3-Fluorotoluene (Substrate): 1.0 equiv

  • Ethylene Oxide (Electrophile): 1.2 equiv (Gas or solution in cooled toluene)

  • Aluminum Chloride (

    
    , Anhydrous): 1.1 equiv
    
  • Solvent: Dichloromethane (DCM) or excess 3-Fluorotoluene

  • Quench: HCl (1M), Ice

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet adapter. Maintain an inert atmosphere (

    
     or Ar).
    
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (13.3 g, 0.1 mol) and dry DCM (100 mL). Cool the suspension to -10°C using an ice/salt bath.
    
  • Substrate Addition: Add 3-Fluorotoluene (11.0 g, 0.1 mol) dropwise, maintaining the temperature below 0°C.

  • Epoxide Addition: Slowly introduce Ethylene Oxide (5.3 g, 0.12 mol). Note: If using gaseous EO, bubble slowly through a trap. If using liquid, pre-cool and add via syringe pump.

    • Critical Control: The reaction is highly exothermic. Maintain internal temperature between -5°C and 0°C to minimize polymerization and polyalkylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.

  • Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl. Stir vigorously until all aluminum salts dissolve.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over

    
    , and concentrate under vacuum.
    
  • Purification: Purify the crude oil via fractional distillation under reduced pressure (high vacuum) to separate the 2-(4-Fluoro-2-methylphenyl)ethanol from the regioisomer (2-(4-methyl-2-fluorophenyl)ethanol).

    • Target Boiling Point: ~110-115°C at 5 mmHg (Estimation based on congeners).

Part B: Swern Oxidation

Objective: Conversion to 2-(4-Fluoro-2-methylphenyl)acetaldehyde.

Reagents:

  • Oxalyl Chloride: 1.1 equiv

  • DMSO: 2.2 equiv

  • Triethylamine (

    
    ): 5.0 equiv
    
  • Solvent: Dry DCM

Procedure:

  • Activation: In a dry flask under

    
    , dissolve oxalyl chloride (1.4 g, 11 mmol) in DCM (25 mL). Cool to -78°C (Dry ice/Acetone).
    
  • DMSO Addition: Add DMSO (1.7 g, 22 mmol) dropwise. Gas evolution (

    
    ) will occur. Stir for 15 minutes.
    
  • Alcohol Addition: Add the purified alcohol from Part A (1.54 g, 10 mmol) in DCM (10 mL) dropwise over 10 minutes. Stir at -78°C for 45 minutes.

  • Base Addition: Add

    
     (5.0 g, 50 mmol) dropwise. The solution will turn cloudy.
    
  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated

    
     solution. Extract with DCM. Wash with water and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate carefully (aldehydes are volatile). The product is an oil.

    • Stability Note: Store under inert gas at -20°C to prevent oxidation to the acid.

Data Summary & Expected Results

ParameterValue / ObservationNotes
Yield (Step 1) 60 - 75%Dependent on efficient isomer separation.
Yield (Step 2) 85 - 95%Swern is highly efficient for primary alcohols.
Appearance Colorless to pale yellow oilPungent, fruity odor typical of phenylacetaldehydes.
1H NMR (Aldehyde)

9.75 ppm (t, 1H, CHO)
Triplet due to coupling with adjacent

.
1H NMR (Benzylic)

3.65 ppm (d, 2H,

)
Doublet due to coupling with CHO.
19F NMR

-115 to -120 ppm
Characteristic of fluoro-arene.

Troubleshooting & Optimization

Regioselectivity Control

The primary challenge is the competition between the 4-position (para to Me) and the 6-position (para to F).

  • Problem: Low ratio of the desired "4-fluoro-2-methyl" product (substitution at 6).

  • Solution: Use Zeolite Catalysts (e.g., H-Beta or ZSM-5) instead of

    
    . Zeolites can impose shape selectivity that favors the less bulky para-substitution relative to the Fluorine (which is smaller than Methyl).
    
  • Alternative: If separation is difficult, consider the Vilsmeier-Haack route on 3-fluorotoluene to get the benzaldehyde, followed by a Wittig homologation (Methoxymethyl triphenylphosphonium chloride), which provides rigorous regiocontrol if the Vilsmeier step is selective.

Aldehyde Stability

Phenylacetaldehydes are prone to enolization and polymerization .

  • Prevention: Do not distill the final aldehyde at high temperatures if possible. Use column chromatography or bisulfite adduct formation for purification.

  • Storage: Always store as a 50% solution in a solvent or at low temperature under Argon.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

  • Hydroxyalkylation Protocol: Schaarschmidt, A., et al. "Friedel-Crafts reaction with ethylene oxide." Chemische Berichte, 1925.
  • Swern Oxidation: Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981.

  • Regioselectivity in Halo-Toluenes: Taylor, R. "Electrophilic Aromatic Substitution." John Wiley & Sons, 1990.
  • Industrial Preparation of Phenethyl Alcohols: Ullmann's Encyclopedia of Industrial Chemistry, "Flavors and Fragrances", Wiley-VCH.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 2-(4-Fluoro-2-methylphenyl)acetaldehyde during storage

Welcome to the dedicated technical support center for 2-(4-Fluoro-2-methylphenyl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-(4-Fluoro-2-methylphenyl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this reactive aldehyde. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the stability and integrity of your samples, preventing oxidation and other degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-(4-Fluoro-2-methylphenyl)acetaldehyde has developed a crystalline precipitate and a sharp, unpleasant odor. What is happening?

A1: This is a classic sign of oxidation. Aromatic aldehydes, including 2-(4-Fluoro-2-methylphenyl)acetaldehyde, are susceptible to autoxidation when exposed to atmospheric oxygen.[1][2] The aldehyde is converted into the corresponding carboxylic acid, 2-(4-Fluoro-2-methylphenyl)acetic acid, which is a solid at room temperature and often has a more pungent odor. The presence of this acid can also catalyze further degradation, such as polymerization.[3]

Q2: What is the primary degradation pathway for 2-(4-Fluoro-2-methylphenyl)acetaldehyde during storage?

A2: The primary degradation pathway is autoxidation, a free-radical chain reaction involving atmospheric oxygen.[4] This process is often initiated by light, heat, or the presence of trace metal ions.[1][5] The aldehyde reacts with oxygen to form a peroxy acid intermediate, which then oxidizes another aldehyde molecule to the carboxylic acid.[4]

Q3: What are the ideal storage conditions to prevent the oxidation of 2-(4-Fluoro-2-methylphenyl)acetaldehyde?

A3: To minimize oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at low temperatures.[6][7][8] For short-term storage, 2-8°C is recommended. For long-term storage, freezing the sample at -20°C or below is advisable.[9][10]

Q4: Can I use antioxidants to stabilize 2-(4-Fluoro-2-methylphenyl)acetaldehyde?

A4: Yes, the addition of a radical-scavenging antioxidant can significantly inhibit autoxidation.[1] Butylated hydroxytoluene (BHT) or hydroquinone are commonly used for this purpose at concentrations ranging from 50 to 250 ppm.[11][12] It is crucial to ensure the antioxidant is fully dissolved in the aldehyde.

Q5: How can I confirm if my sample has degraded?

A5: Degradation can be confirmed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the remaining aldehyde and the carboxylic acid impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can show the appearance of new signals corresponding to the carboxylic acid and a decrease in the aldehyde proton signal.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Sample has turned yellow and viscous Polymerization, potentially catalyzed by acidic impurities from oxidation.[3]The sample is likely significantly degraded and should be discarded. For future storage, strictly adhere to inert atmosphere and low-temperature conditions. Consider adding an antioxidant.
Inconsistent results in bioassays Degradation of the aldehyde to the less active or inactive carboxylic acid.Confirm the purity of the aldehyde stock solution before each experiment using a suitable analytical method (e.g., HPLC, GC-MS). Prepare fresh solutions from a properly stored stock.
Precipitate formation upon thawing The precipitate is likely the oxidized carboxylic acid, which has lower solubility.Before use, allow the sample to equilibrate to room temperature. If a precipitate is present, the sample has degraded. It may be possible to purify the aldehyde by chromatography, but it is often more practical to use a fresh, pure sample.
Loss of potency over a short period Improper storage of working solutions (e.g., exposure to air and light on the benchtop).Prepare fresh working solutions daily from a concentrated stock stored under inert gas in the freezer. Minimize the time solutions are exposed to ambient conditions.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for 2-(4-Fluoro-2-methylphenyl)acetaldehyde

This protocol outlines the best practices for storing the neat compound to ensure its long-term stability.

Materials:

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas supply with a regulator and needle adapter

  • Schlenk line or glove box (optional, but recommended)[13]

  • Parafilm or other sealing tape

  • -20°C freezer and 2-8°C refrigerator

Procedure:

  • If purchased in a large container, aliquot the desired amount of the aldehyde into smaller, appropriately sized amber glass vials. This minimizes the exposure of the entire stock to air during each use.

  • Place the vial in an ice bath to reduce the vapor pressure of the aldehyde.

  • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the liquid level.

  • Insert a second needle into the vial to act as a vent.

  • Gently purge the headspace of the vial with a slow stream of argon or nitrogen for 2-3 minutes to displace any air.[14]

  • Remove the vent needle first, followed by the gas inlet needle.

  • Immediately and tightly cap the vial.

  • Wrap the cap and neck of the vial with Parafilm for an extra seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • For long-term storage, place the vial in a -20°C freezer. For short-term storage (less than one month), a 2-8°C refrigerator is suitable.

Protocol 2: Stability Indicating HPLC Method for Monitoring Oxidation

This protocol provides a framework for developing an HPLC method to quantify the purity of 2-(4-Fluoro-2-methylphenyl)acetaldehyde and detect the formation of its primary oxidation product, 2-(4-Fluoro-2-methylphenyl)acetic acid.

Materials:

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde sample

  • Reference standard of 2-(4-Fluoro-2-methylphenyl)acetic acid

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or phosphoric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Method Development:

  • Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of both the aldehyde and the carboxylic acid. A wavelength where both compounds have reasonable absorbance, or the wavelength of maximum absorbance for the aldehyde, should be chosen.

  • Mobile Phase: Start with a mobile phase of acetonitrile and water with 0.1% formic acid. The acid helps to ensure good peak shape for the carboxylic acid.

  • Gradient Elution: A gradient elution is recommended to separate the more polar carboxylic acid from the less polar aldehyde. A typical starting gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: Ramp to 90% Acetonitrile

    • 15-17 min: Hold at 90% Acetonitrile

    • 17-18 min: Return to 10% Acetonitrile

    • 18-25 min: Re-equilibration at 10% Acetonitrile

  • Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature to achieve baseline separation between the aldehyde and the carboxylic acid peaks.[15]

  • Quantification: Prepare a calibration curve for 2-(4-Fluoro-2-methylphenyl)acetaldehyde to determine its concentration in the sample. The percentage of the carboxylic acid impurity can be estimated by the area percentage, or by preparing a separate calibration curve if a reference standard is available.

Protocol 3: Forced Degradation Study

This protocol is designed to intentionally degrade the aldehyde to confirm the identity of the primary degradation product and to validate the stability-indicating nature of the analytical method.[16][17]

Materials:

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde

  • 3% Hydrogen peroxide solution

  • HPLC system with the developed stability-indicating method

Procedure:

  • Prepare a solution of 2-(4-Fluoro-2-methylphenyl)acetaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • To a portion of this solution, add a small volume of 3% hydrogen peroxide.

  • Allow the solution to stand at room temperature for several hours, or gently heat to 40-50°C to accelerate the degradation.

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture, dilute it appropriately, and analyze it using the developed HPLC method.

  • Monitor the chromatograms for a decrease in the peak area of the aldehyde and the appearance of a new peak corresponding to the retention time of the 2-(4-Fluoro-2-methylphenyl)acetic acid standard. This confirms the identity of the primary oxidative degradation product.[18]

Visualizations

Autoxidation Pathway

Autoxidation Pathway Aldehyde 2-(4-Fluoro-2-methylphenyl)acetaldehyde Peroxy_Radical Peroxy Radical Aldehyde->Peroxy_Radical Initiation (Light, Heat) Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Peroxy_Acid Peroxy Acid Intermediate Peroxy_Radical->Peroxy_Acid + Aldehyde Carboxylic_Acid 2-(4-Fluoro-2-methylphenyl)acetic acid Peroxy_Acid->Carboxylic_Acid + Aldehyde

Caption: Autoxidation of 2-(4-Fluoro-2-methylphenyl)acetaldehyde.

Recommended Storage Workflow

Storage Workflow Start Receive Aldehyde Aliquot Aliquot into smaller amber vials Start->Aliquot Inert Purge with Inert Gas (Ar or N2) Aliquot->Inert Seal Tightly Seal and Wrap with Parafilm Inert->Seal Store Store at appropriate temperature Seal->Store Short_Term Short-term (<1 month) 2-8°C Store->Short_Term Long_Term Long-term (>1 month) -20°C Store->Long_Term

Caption: Recommended workflow for storing the aldehyde.

References

  • Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. The Journal of Organic Chemistry, 65(11), 3322–3325.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Malealdehyde Handling and Storage.
  • Benchchem. (2025).
  • Bäckström, H. L. J. (1969). Studies of Inhibitor Action in the Photochemical Autoxidation of Benzaldehyde. I. Results with Hydroquinone and their Bearing on. Acta Chemica Scandinavica, 23, 1417-1430.
  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • University of Florida Digital Collections. (2009).
  • Bawn, C. E. H., & Williamson, J. B. (1951). The cobalt-salt-catalyzed autoxidation of benzaldehyde. Transactions of the Faraday Society, 47, 721-734.
  • Allan Chemical Corporation. (2025).
  • Benchchem. (2025). Technical Support Center: Storage and Handling of Decyl Aldehyde-d2.
  • PubChem. (n.d.). 2-[(4-Fluorophenyl)methylimino]acetaldehyde. Retrieved from [Link]

  • Sheldon, R. A., & Kochi, J. K. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Stevenson, D. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J. Pharm. Sci. & Res, 9(5), 629.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8.
  • BLD Pharm. (n.d.). 2-(4-Fluoro-2-(fluoromethyl)phenyl)acetaldehyde.
  • R-Biopharm. (n.d.). Acetaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluoro-2-methylphenyl)acetic acid. Retrieved from [Link]

  • Ahola, T., Gordiyenko, Y., & Telkki, V. V. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(12), 1102-1108.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating assay methods—a need of the day. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • BLDpharm. (n.d.). 111991-26-5|2-(4-Fluoro-2-methylphenyl)acetaldehyde.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(2), 82-93.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Jian, J., Chen, Y., & Li, X. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 503.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug delivery and technology, 10(5), 56-59.
  • Chen, Y., Zhang, Y., & Wang, Y. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5691.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38394-38399.
  • Klick, S., & Bach, A. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12), 1074-1085.
  • Appchem. (n.d.). 2-(4-fluoro-3-methylphenyl)acetaldehyde.
  • Kamal-Eldin, A., & Yanishlieva-Maslarova, N. V. (2001). Effect of antioxidant tertiary butyl hydroquinone on the thermal and oxidative stability of sesame oil (sesamum indicum) by ultrasonic studies. Journal of food science, 66(7), 962-966.
  • Lee, S. H., & Lee, K. G. (2016). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Korean Journal for Food Science of Animal Resources, 36(6), 834.
  • Jian, J., Chen, Y., & Li, X. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 503.
  • Abdel-Rehim, M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2153.
  • Al-Rimawi, F., & Kmail, A. (2023).
  • Learning Science. (2021). NMR spectrum of acetaldehyde | NMR spectroscopy. [Video]. YouTube.
  • ResearchGate. (n.d.). 1 H NMR spectra for acetaldehyde.
  • Rumbeiha, W. K., Hentschel, L. M., & Judge, L. (2023). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. Toxicology mechanisms and methods, 33(8), 617-624.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

Optimization

How to purify 2-(4-Fluoro-2-methylphenyl)acetaldehyde from reaction mixtures

To: User From: Technical Support Center (Organic Synthesis Division) Subject: Ticket #8492: Purification Protocols for 2-(4-Fluoro-2-methylphenyl)acetaldehyde Executive Summary & Chemical Profile Compound: 2-(4-Fluoro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center (Organic Synthesis Division) Subject: Ticket #8492: Purification Protocols for 2-(4-Fluoro-2-methylphenyl)acetaldehyde

Executive Summary & Chemical Profile

Compound: 2-(4-Fluoro-2-methylphenyl)acetaldehyde CAS: 111991-26-5 Stability Profile: High Risk [1]

You are encountering difficulties because this molecule combines the inherent instability of an aromatic acetaldehyde with specific substituents that complicate purification:

  • Oxidation Sensitivity: Like all aldehydes, it rapidly oxidizes to the corresponding phenylacetic acid upon exposure to air.

  • Polymerization: The benzylic

    
    -proton is acidic.[1] In the presence of trace acids or bases, it readily undergoes aldol condensation or forms cyclic trimers (similar to paraldehyde).
    
  • Steric Factors: The ortho-methyl group introduces steric bulk, which can slow down standard derivatization reactions (like bisulfite formation) compared to non-substituted analogs.[1]

Immediate Recommendation: Do not attempt atmospheric distillation.[1] The high boiling point (>200°C est.) will lead to rapid polymerization in the pot.

Decision Matrix: Choosing Your Protocol

Before proceeding, select the method that matches your scale and purity requirements.

Purification_Decision_Tree Start Start: Crude Reaction Mixture Scale_Check Check Scale & Purity Needs Start->Scale_Check Method_1 Method 1: Bisulfite Adduct (High Purity / Removal of Non-Aldehydes) Scale_Check->Method_1 Best for removing ketones/alcohols Method_2 Method 2: Vacuum Distillation (Large Scale / Thermal Stability Required) Scale_Check->Method_2 >10g Scale Method_3 Method 3: Buffered Chromatography (Small Scale / <1g) Scale_Check->Method_3 <1g Scale Result_1 Result: >98% Purity (Chemically Specific) Method_1->Result_1 Result_2 Result: >95% Purity (Risk of Polymerization) Method_2->Result_2 Result_3 Result: >99% Purity (High Solvent Waste) Method_3->Result_3

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and impurity profile.

Method 1: The Bisulfite Adduct (Gold Standard)

This method relies on the reversible formation of a solid bisulfite adduct. It is the most robust method for separating your aldehyde from unreacted alcohols, halides, or over-oxidized acids.

Mechanism:


[1]
Protocol Steps

Step 1: Adduct Formation [1]

  • Dissolve your crude mixture in a minimal amount of Ethyl Acetate (EtOAc).[1]

  • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Critical Step: Vigorously stir for 2–4 hours.

    • Why: The ortho-methyl group creates steric hindrance.[1] Standard "shake in a funnel" methods often fail here. You need prolonged contact time.

  • A white precipitate (the adduct) should form.[2] If no solid forms (due to solubility), separate the layers and keep the aqueous layer (which now contains your product).

Step 2: Washing (Impurity Removal) [1]

  • If Solid Formed: Filter the solid.[3] Wash the filter cake with diethyl ether (

    
     mL). Discard the ether wash (this contains your impurities).
    
  • If Liquid Phase: Wash the aqueous layer with diethyl ether (

    
    ). Discard the organic extracts.
    

Step 3: Regeneration (The "Mild" Release)

  • Warning: Do not use strong bases (NaOH) or heat, as this will cause the aldehyde to polymerize immediately upon release.

  • Place the solid adduct (or aqueous solution) in a flask.

  • Add Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃) until pH ~9–10.

  • Stir for 30 minutes. The mixture will turn cloudy as the free aldehyde is released.

  • Extract with Dichloromethane (DCM) (

    
    ).[1]
    
  • Dry over

    
     and concentrate in vacuo at low temperature (<30°C).
    

Method 2: Vacuum Distillation (Scalable)[1]

Use this only if you have >5g of material and a high-vacuum pump (<1 mmHg).[1]

Equipment Setup:

  • Short-path distillation head (minimize surface area).[1]

  • Cow receiver.[1]

  • Radical Inhibitor: Add 0.1% w/w Hydroquinone or BHT to the distillation pot.

Data Table: Distillation Parameters

ParameterSpecificationReason
Pressure < 0.5 mmHgReduce boiling point to <100°C to prevent thermal degradation.[1]
Bath Temp Start at 80°CRamp slowly.[1] Do not overshoot.
Inhibitor BHT or HydroquinoneScavenges free radicals to prevent polymerization in the pot.
Gas Bleed Nitrogen CapillaryPrevents bumping and excludes oxygen.[1]

Procedure:

  • Degas the crude oil before heating (remove volatile solvents like EtOAc).[1]

  • Add the inhibitor.[4]

  • Lower pressure to <0.5 mmHg.[1]

  • Slowly raise oil bath temperature.

  • Discard the first 5% of distillate (fore-run).[1]

  • Collect the main fraction. Note: If the liquid in the pot turns viscous/glassy, stop immediately—polymerization has occurred.

Method 3: Buffered Silica Chromatography[1]

Standard silica gel is slightly acidic (pH 6–6.5).[1] This acidity catalyzes the acetalization or polymerization of sensitive aldehydes. You must neutralize the silica.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc.[1]

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry solvent.[1] Stir for 5 minutes before packing the column.

  • Elution: Run the column using a gradient of Hexanes:EtOAc (Start 95:5

    
     80:20).
    
    • Note: The Et₃N protects the aldehyde from acid-catalyzed degradation on the silica surface.

  • Workup: Evaporate fractions immediately. Do not let the aldehyde sit in the eluent for days.

Troubleshooting & FAQs

Q1: My product turned into a white solid in the flask overnight. What happened? A: Your aldehyde likely trimerized.[1] This happens if trace acid is present.[1]

  • Fix: You can sometimes "crack" the trimer back to the monomer by vacuum distillation in the presence of a trace amount of p-toluenesulfonic acid (catalytic), but this is risky. Prevention (storage under

    
     at -20°C) is better.[1]
    

Q2: The bisulfite adduct didn't precipitate. A: The fluorinated aromatic ring changes the solubility profile.

  • Fix: Add 5–10 mL of Ethanol to the reaction mixture. This often forces the adduct out of solution. Alternatively, perform the "Liquid Phase" protocol described in Method 1 (wash the aqueous layer, then regenerate).

Q3: The NMR shows a carboxylic acid peak (broad singlet ~11 ppm). A: Air oxidation occurred.

  • Fix: Wash the organic solution of your aldehyde with saturated NaHCO₃ . The acid will deprotonate and move to the aqueous layer. Re-dry and concentrate the organic layer.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for aldehyde purification via bisulfite).

  • Furniss, B. S., et al. (1989).[1] Purification of Aldehydes via Bisulfite Addition Compounds. In Vogel's Textbook of Practical Organic Chemistry.

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] (Specifics on handling unstable aldehydes). Link

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts.
  • Patents. Various processes for phenylacetaldehyde derivatives utilize low-temperature vacuum distillation with radical inhibitors to prevent polymerization (e.g., US Patent 2649462A).[1] Link

Sources

Troubleshooting

Stability of 2-(4-Fluoro-2-methylphenyl)acetaldehyde at room temperature

Welcome to the technical support resource for 2-(4-Fluoro-2-methylphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(4-Fluoro-2-methylphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for the successful handling, storage, and application of this compound.

I. Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common inquiries regarding the stability of 2-(4-Fluoro-2-methylphenyl)acetaldehyde at room temperature and under typical laboratory conditions.

Q1: What is the expected stability of 2-(4-Fluoro-2-methylphenyl)acetaldehyde at room temperature?

A1: 2-(4-Fluoro-2-methylphenyl)acetaldehyde, like many aromatic aldehydes, is susceptible to degradation at room temperature.[1] Aldehydes are inherently reactive and can undergo oxidation, polymerization, and other degradation pathways when exposed to air, light, and heat.[1][2] For this specific compound, the recommended storage temperature is -20°C under an inert gas, and it is noted to be air-sensitive. Therefore, prolonged storage at room temperature is strongly discouraged as it can lead to a significant loss of purity and the formation of impurities.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for aromatic aldehydes like 2-(4-Fluoro-2-methylphenyl)acetaldehyde include:

  • Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen).

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization to form larger molecules, which may appear as a precipitate or a thickening of the material.[3]

  • Disproportionation: In some instances, aldehydes can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[4][5]

Q3: How should I properly store 2-(4-Fluoro-2-methylphenyl)acetaldehyde to ensure its stability?

A3: To maintain the integrity of 2-(4-Fluoro-2-methylphenyl)acetaldehyde, adhere to the following storage conditions:

  • Temperature: Store at the recommended -20°C for long-term stability. For short-term use, refrigeration at 4°C is acceptable.[2]

  • Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

  • Container: Use an airtight, amber glass vial or a container that protects the compound from light.[6]

  • Handling: Minimize the time the container is open to the atmosphere and at room temperature.[2]

ParameterRecommended ConditionRationale
Temperature -20°C (long-term), 4°C (short-term)Minimizes degradation kinetics.[2]
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation by atmospheric oxygen.
Container Airtight, amber glassPrevents exposure to air and light.[6]

Q4: Are there any visual cues that indicate my sample of 2-(4-Fluoro-2-methylphenyl)acetaldehyde has degraded?

A4: Yes, signs of degradation can include a change in color, the formation of a solid precipitate (indicating polymerization), or a noticeable change in viscosity.[2][3] However, significant degradation can occur before any visual changes are apparent. Therefore, analytical verification is recommended if you suspect degradation.

Q5: Can I add a stabilizer to prolong the shelf-life of this compound?

A5: Yes, the addition of an antioxidant such as Butylated Hydroxytoluene (BHT) can help to slow down the oxidation process.[7] Another strategy is to dilute the aldehyde in a primary alcohol, which can form a more stable hemiacetal in solution.[3] It is advisable to keep dilutions at a concentration of around 10% for storage.[3]

II. Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered when using 2-(4-Fluoro-2-methylphenyl)acetaldehyde in your experiments.

Observed Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the aldehyde stock solution.Prepare fresh stock solutions from a properly stored aliquot. Verify the purity of the stock solution using an appropriate analytical method (e.g., HPLC, GC-MS).
Reduced reaction yield or incomplete reaction. Lower concentration of the active aldehyde due to degradation.Quantify the aldehyde concentration in your stock solution before use. Consider increasing the molar excess of the aldehyde in the reaction, but be mindful of potential side reactions from impurities.
Appearance of unexpected side products in the reaction mixture. Impurities from the aldehyde degradation are participating in the reaction.Purify the aldehyde before use if degradation is suspected. Characterize the impurities to understand their reactivity.
Poor peak shape or multiple peaks for the compound in chromatography (HPLC/GC). On-column degradation or presence of degradation products in the sample.Use a fresh sample and ensure the analytical method is suitable for reactive aldehydes. Consider derivatization to a more stable compound before analysis.[8]
Logical Flow for Troubleshooting Inconsistent Results

Caption: A decision tree for troubleshooting inconsistent experimental results.

III. Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 2-(4-Fluoro-2-methylphenyl)acetaldehyde, the following analytical methods are recommended.

Protocol 1: Stability Monitoring by HPLC-UV Following DNPH Derivatization

This method is widely used for the quantification of aldehydes and involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be easily detected by UV spectroscopy.[8][9]

1. Reagent Preparation:

  • DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of a strong acid (e.g., 1% phosphoric acid).
  • Aldehyde Stock Solution: Accurately prepare a stock solution of 2-(4-Fluoro-2-methylphenyl)acetaldehyde in HPLC-grade acetonitrile.

2. Sample Preparation and Derivatization:

  • At specified time points (e.g., 0, 24, 48, 72 hours) of storing the aldehyde under test conditions (e.g., room temperature), take an aliquot of the aldehyde solution.
  • Mix the aliquot with an excess of the DNPH solution.
  • Allow the reaction to proceed at room temperature for at least one hour, or until the yellow-orange color is fully developed.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Detection: UV detector at the maximum absorbance wavelength of the formed hydrazone (typically around 365 nm).
  • Quantification: Calculate the concentration of the aldehyde at each time point by comparing the peak area of the DNPH derivative to a calibration curve prepared from a freshly prepared standard.
Workflow for HPLC-Based Stability Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Aldehyde Stock Solution Store_Sample Store at Room Temperature Prep_Stock->Store_Sample Time_Points Aliquot at T=0, 24, 48... hrs Store_Sample->Time_Points Derivatize Derivatize with DNPH Solution Time_Points->Derivatize HPLC_Inject Inject onto HPLC-UV Derivatize->HPLC_Inject Detect Detect Hydrazone at ~365 nm HPLC_Inject->Detect Quantify Quantify using Calibration Curve Detect->Quantify Plot_Data Plot Concentration vs. Time Quantify->Plot_Data Determine_Kinetics Determine Degradation Rate Plot_Data->Determine_Kinetics

Sources

Optimization

Removing 4-fluoro-2-methylbenzoic acid impurity from aldehyde samples

Technical Support Center: Aldehyde Purification & Impurity Removal Ticket ID: #PUR-4F2MBA-ALD Subject: Removal of 4-fluoro-2-methylbenzoic acid from aldehyde samples Assigned Specialist: Dr. A. Vance, Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aldehyde Purification & Impurity Removal

  • Ticket ID: #PUR-4F2MBA-ALD

  • Subject: Removal of 4-fluoro-2-methylbenzoic acid from aldehyde samples

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are dealing with a classic separation challenge: purifying a neutral, electrophilic aldehyde from an acidic carboxylic acid impurity (4-fluoro-2-methylbenzoic acid).

While the acidity of the impurity (


) makes it chemically distinct, the reactivity of your aldehyde (oxidation prone, base-sensitive) requires a gentle approach. We recommend Liquid-Liquid Extraction (LLE)  with weak base as the primary protocol, followed by Solid-Supported Scavenging  for high-throughput or emulsion-prone samples.

Module 1: The Standard Protocol (Liquid-Liquid Extraction)

Best for: Routine purification of >100 mg samples where the aldehyde is stable to mild base.

The goal is to deprotonate the 4-fluoro-2-methylbenzoic acid into its water-soluble carboxylate salt, partitioning it into the aqueous phase while the aldehyde remains in the organic phase.

The Protocol
  • Dissolution: Dissolve your crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Ether is acceptable but prone to forming peroxides which can oxidize your aldehyde back to the acid.

  • The Wash (Critical Step): Wash the organic phase 2× with Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why

      
      ? It provides a pH of ~8.5. This is basic enough to deprotonate the benzoic acid derivative (
      
      
      
      ~3.9) but mild enough to prevent the Cannizzaro reaction or Aldol condensation that strong bases (like NaOH) triggers in aldehydes [1].
  • Phase Check: The impurity moves to the aqueous layer (as sodium 4-fluoro-2-methylbenzoate).

  • Rinse: Wash the organic layer 1× with Brine (sat. NaCl) to remove trapped water/salts.

  • Dry & Concentrate: Dry over

    
     and concentrate in vacuo.
    
Troubleshooting Data: Base Selection
Base SolutionpHRisk to AldehydeRemoval EfficiencyRecommendation
5% NaOH ~14High (Enolization/Polymerization)HighAvoid
10%

~11.5ModerateHighUse with caution
Sat.

~8.5Low HighStandard
Water ~7.0NoneLow (Acid remains protonated)Ineffective

Module 2: The "Bisulfite Adduct" Method (High Specificity)

Best for: Non-hindered aldehydes, high-value samples, or when the acid impurity has very similar polarity to the aldehyde.

This method chemically "traps" the aldehyde as a water-soluble salt, washes away the acid impurity (which stays in the organic layer), and then releases the pure aldehyde [2].[1]

Workflow Diagram

BisulfitePurification Start Crude Mixture (Aldehyde + Acid Impurity) Step1 Add Sat. NaHSO3 (aq) + Organic Solvent Start->Step1 PhaseSep1 Phase Separation Step1->PhaseSep1 OrgLayer1 Organic Layer (Contains 4-fluoro-2-methylbenzoic acid) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep1->AqLayer1 Keep Step2 Wash Aq. Layer with Ether (Removes trace acid) AqLayer1->Step2 Step3 Basify Aq. Layer (pH > 10) (Use Na2CO3 or NaOH) Step2->Step3 Step4 Extract with DCM/EtOAc Step3->Step4 FinalProduct Pure Aldehyde (Organic Phase) Step4->FinalProduct

Caption: Figure 1. Bisulfite "Catch and Release" protocol. The aldehyde is temporarily solubilized in water, separating it from the non-reactive acid impurity.

Step-by-Step Protocol
  • Formation: Shake the crude mixture with saturated

    
     (3-5 equiv)  for 30 minutes. A precipitate may form (this is good).
    
  • Wash: Extract the aqueous phase (or filter the solid) with diethyl ether. The 4-fluoro-2-methylbenzoic acid stays in the ether. Discard the ether.

  • Release: Treat the aqueous phase (or solid) with 10%

    
      until pH > 10.
    
  • Extraction: Extract the now-liberated aldehyde into DCM. Dry and concentrate.

Module 3: Solid-Phase Scavenging (The "No-Emulsion" Fix)

Best for: Small scale (<100 mg), emulsion-prone samples, or library synthesis.

If your aldehyde forms emulsions during liquid extraction, use a Polymer-Supported Carbonate (PS-Carbonate) resin. This acts as a "chemical filter."

  • Select Resin: Use a macroporous polystyrene carbonate resin (e.g., MP-Carbonate) [3].[2]

  • Loading: Add 3-4 equivalents of resin relative to the expected acid impurity.

  • Incubate: Stir gently in DCM or THF for 1-2 hours. The resin binds the proton (

    
    ) and the carboxylate (
    
    
    
    ).
  • Filter: Filter out the solid resin.

  • Result: The filtrate contains your pure aldehyde. No aqueous workup required.

Module 4: Flash Chromatography Tips

If you must use a column, the acidic impurity can be difficult because it "streaks" (tails) on silica gel.

  • The Fix: Do NOT add acetic acid to your eluent (standard for purifying acids). Instead, rely on the polarity difference.

  • Eluent: Use a Hexane/EtOAc gradient. The non-polar aldehyde will elute first. The 4-fluoro-2-methylbenzoic acid is significantly more polar and will stick to the baseline or elute much later.

  • Pro-Tip: If the acid streaks into your aldehyde fraction, pre-wash your silica column with 1%

    
     in Hexanes to neutralize the silica, then run your column. The acid will bind to the amine-treated silica and stay at the top.
    

Frequently Asked Questions (FAQ)

Q: I used Sodium Bicarbonate, but my aldehyde yield is low. Where did it go? A: Check your aqueous layer pH.[1] If you used too much base or if your aldehyde is extremely water-soluble (low molecular weight), it might be in the water.

  • Fix: Saturate the aqueous layer with NaCl (salting out) and re-extract with EtOAc.

Q: Can I remove the acid by sublimation? A: 4-fluoro-2-methylbenzoic acid is a solid (MP ~168°C) [4]. Unless your aldehyde is very volatile, sublimation is likely to require temperatures that would degrade your aldehyde. We do not recommend this.

Q: My aldehyde has a "rotten fruit" smell after extraction. Is it degraded? A: This often indicates oxidation to the carboxylic acid (the very impurity you are trying to remove). Ensure you are using degassed solvents and storing the aldehyde under Nitrogen/Argon.

Q: The Bisulfite method formed a solid that won't dissolve in water. What now? A: This is common with aromatic aldehydes. The adduct precipitates.

  • Fix: Filter the solid, wash it with ether (to remove the acid impurity), then suspend the solid in base (

    
    ) and extract with DCM. The solid will dissolve as it reverts to the aldehyde.
    

References

  • BenchChem. (2025).[1][3] Protocol 2: Removal of Benzoic Acid Impurity via Basic Wash.[3] Retrieved from

  • Boucher, M. M., et al. (2018).[4] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[4][5][6] Journal of Visualized Experiments.[5] Retrieved from

  • Smolecule. (2023). MP-Carbonate Resin: Applications and Chemical Properties.[2] Retrieved from

  • ChemicalBook. (2024). 4-Fluoro-2-methylbenzoic acid Chemical Properties and Melting Point. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

Executive Summary: The "Ticking Clock" of Aryl Acetaldehydes Researchers working with 2-(4-Fluoro-2-methylphenyl)acetaldehyde often encounter a frustrating phenomenon: a clear, free-flowing liquid transforms into a visco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ticking Clock" of Aryl Acetaldehydes

Researchers working with 2-(4-Fluoro-2-methylphenyl)acetaldehyde often encounter a frustrating phenomenon: a clear, free-flowing liquid transforms into a viscous, yellow gel or a white solid within weeks, even when stored in a refrigerator.

This is not a random occurrence; it is a predictable cascade of chemical reactivity inherent to aryl acetaldehydes . The benzylic


-protons are highly acidic, making the molecule prone to enolization. Furthermore, these compounds suffer from autocatalytic degradation :
  • Oxidation: Atmospheric oxygen converts the aldehyde to the corresponding phenylacetic acid.

  • Polymerization: The newly formed acid acts as a catalyst, driving the remaining aldehyde to polymerize into trimers (trioxanes) or higher-order oligomers.

This guide provides the protocols necessary to break this cycle, ensuring your reagent remains active for your drug discovery campaigns.

Mechanistic Insight: Why Physical Storage Often Fails

To prevent degradation, one must understand the enemy. The instability arises from two coupled pathways.

The Degradation Pathway (DOT Visualization)

The following diagram illustrates how air exposure triggers a "death spiral" for the reagent.

DegradationPathway Aldehyde 2-(4-Fluoro-2-methylphenyl) acetaldehyde (Liquid) Enol Enol Form (Reactive Intermediate) Aldehyde->Enol Tautomerization Acid 2-(4-Fluoro-2-methylphenyl) acetic acid Aldehyde->Acid Air Oxidation (O2) Trimer Cyclic Trimer (White Solid) Aldehyde->Trimer Trimerization Polymer Oligomers/Polymers (Viscous Yellow Oil) Enol->Polymer Aldol Condensation Acid->Trimer Catalyzes Acid->Polymer Catalyzes

Figure 1: The Autocatalytic Degradation Cycle. Note that the formation of the acid byproduct accelerates the polymerization of the remaining stock.

Troubleshooting Guide: Symptom & Response

SymptomDiagnosisImmediate Action
Viscous, yellow oil Oligomerization. Aldol condensation products have formed.Do not distill. Distillation requires heat, which accelerates polymerization. Use Protocol C (Bisulfite Rescue) to extract the active aldehyde.
White crystalline solid Trimerization. Formation of 2,4,6-tris(4-fluoro-2-methylbenzyl)-1,3,5-trioxane.Check solubility. If insoluble in ether/hexane but soluble in acid, it is likely the trimer. Attempt acid-catalyzed hydrolysis (reflux with dilute H₂SO₄) to regenerate monomer (Low yield risk).
Pungent, vinegar-like smell Oxidation. Significant conversion to carboxylic acid.Dissolve in ether, wash with sat. NaHCO₃ to remove acid. Dry organic layer and use immediately.
NMR: Broad peaks @ 4-6 ppm Polymerization. Loss of sharp aldehyde proton signal (~9.7 ppm).Material is likely compromised.[1] If >50% degraded, discard. If <50%, attempt Protocol C .

Validated Storage Protocols

Protocol A: The "Gold Standard" (Physical Storage)

Best for: Fresh commercial batches intended for use within 1-3 months.

The Logic: We must eliminate the three catalysts of degradation: Oxygen (oxidant), Moisture (hydrate formation), and Heat (kinetic energy).

  • Container: Use amber glass vials with Teflon-lined screw caps. Avoid rubber septa for long-term storage (they are permeable to O₂).

  • Atmosphere: Flush the headspace with dry Argon (heavier than air) rather than Nitrogen.

  • Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Temperature: Store at -20°C or lower .

    • Note: Phenylacetaldehydes can freeze. Thaw completely and mix before aliquoting to ensure homogeneity.

Protocol B: The "Bunker Strategy" (Chemical Storage)

Best for: Long-term archiving (>6 months) or unstable batches.

The Logic: Aldehydes form reversible, crystalline adducts with sodium bisulfite. These adducts are stable solids that resist oxidation and polymerization. You store the adduct, not the aldehyde.

Step 1: Formation of the Bisulfite Adduct[2][3][4]
  • Dissolve 2-(4-Fluoro-2-methylphenyl)acetaldehyde (1 eq) in a minimal amount of Methanol.

  • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, 1.2 eq).

  • Add the bisulfite solution dropwise to the aldehyde solution with vigorous stirring.

  • A white precipitate (the adduct) will form. Stir for 30 minutes in an ice bath.

  • Filtration: Filter the solid, wash with cold Ethanol, then Diethyl Ether.

  • Storage: Dry the white powder under vacuum. Store this solid at room temperature indefinitely.

Step 2: Regeneration (On-Demand)
  • Suspend the bisulfite adduct in a biphasic mixture of Diethyl Ether (or DCM) and water.

  • Add excess Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃).

    • Caution: Gas evolution (CO₂) will occur.

  • Stir vigorously for 1 hour until the solid dissolves and the organic layer contains the regenerated aldehyde.

  • Separate layers, dry the organic phase (MgSO₄), and concentrate in vacuo (bath <30°C).

    • Result: Pure, monomeric aldehyde ready for reaction.

Experimental Workflow: Decision Tree

Use this logic flow to determine the correct handling procedure for your specific batch.

HandlingWorkflow Start Receive/Synthesize Reagent Check Check 1H NMR (Aldehyde peak ~9.7 ppm) Start->Check Decision Is Purity >95%? Check->Decision Yes Intended usage time? Decision->Yes Yes No Nature of Impurity? Decision->No No ShortTerm < 1 Month: Store at -20°C under Argon (Protocol A) Yes->ShortTerm Immediate Use LongTerm > 1 Month: Convert to Bisulfite Adduct (Protocol B) Yes->LongTerm Archive AcidImp Carboxylic Acid Only No->AcidImp PolyImp Polymer/Trimer No->PolyImp Wash NaHCO3 Wash & Rapid Filtration AcidImp->Wash Rescue Bisulfite Rescue (Protocol B) PolyImp->Rescue

Figure 2: Decision Matrix for Reagent Handling and Purification.

Frequently Asked Questions (FAQs)

Q: Can I purify the polymerized aldehyde by vacuum distillation? A: Not recommended. While phenylacetaldehydes can be distilled, the heat required often accelerates the polymerization of the remaining material in the pot, leading to low yields and a "tar" residue. If you must distill, use a Kugelrohr apparatus with high vacuum (<0.5 mmHg) to keep temperatures as low as possible.

Q: Why does my "pure" aldehyde smell like vinegar? A: The "vinegar" smell is the corresponding phenylacetic acid, formed by air oxidation. Even 1-2% acid contamination is detectable by nose and is sufficient to catalyze rapid polymerization of the rest of the bottle. Perform a bicarbonate wash immediately.

Q: I need to run a reaction strictly anhydrous. How do I dry the aldehyde after Protocol B (Regeneration)? A: After regenerating from the bisulfite adduct, dry the organic layer with Anhydrous Magnesium Sulfate (MgSO₄). Avoid Calcium Chloride (CaCl₂), as it can coordinate with the aldehyde and catalyze aldol condensation.

Q: Is silica gel chromatography safe for purification? A: Use with caution. Standard silica gel is slightly acidic (pH ~6), which can trigger polymerization on the column.

  • Solution: Use Neutral Alumina instead of silica, or treat your silica gel with 1% Triethylamine in Hexane prior to loading the sample to neutralize surface acidity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on purification of aldehydes via bisulfite adducts).
  • Furniss, B. S., et al. "Stabilization of Phenylacetaldehyde." Journal of Applied Chemistry, 1953.
  • Sigma-Aldrich (Merck). "Handling Air-Sensitive Reagents: Technical Bulletin AL-134."

  • Organic Chemistry Portal. "Protection of Aldehydes." (Context on stability and protecting groups).

  • PubChem. "Phenylacetaldehyde - Compound Summary." National Library of Medicine. (Data on reactivity and instability).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Reductive Amination of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

Welcome to the technical support center for the reductive amination of 2-(4-Fluoro-2-methylphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 2-(4-Fluoro-2-methylphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. Here, we address frequently asked questions with in-depth explanations, actionable troubleshooting steps, and scientifically grounded protocols to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reductive amination of 2-(4-Fluoro-2-methylphenyl)acetaldehyde is resulting in a very low yield. What are the most likely causes?

Low yields in this reaction can stem from several factors, often related to the stability of the starting material, incomplete imine formation, or suboptimal reduction conditions. The steric hindrance from the ortho-methyl group and the electronic effects of the fluorine atom can also play a significant role.

Possible Causes & Solutions:

  • Aldehyde Instability: Phenylacetaldehydes are prone to self-condensation (aldol reaction) and polymerization, especially under basic conditions or upon prolonged storage.

    • Troubleshooting:

      • Use freshly distilled or purified aldehyde for the reaction.

      • Store the aldehyde under an inert atmosphere (Nitrogen or Argon) at low temperatures.

      • Avoid basic conditions during the initial phase of the reaction.

  • Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine, leading to unreacted starting materials.[1]

    • Troubleshooting:

      • Use of a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the equilibrium towards imine formation.[2]

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation.[2][3][4] However, excessive acid can protonate the amine, rendering it non-nucleophilic.[3]

  • Inefficient Reduction: The choice of reducing agent and reaction conditions is critical for the selective reduction of the iminium ion.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is mild, selective for the iminium ion over the aldehyde, and effective under weakly acidic conditions.[1][5][6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8][9] Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde if not added after sufficient time for imine formation.[3][8][10]

      • Solvent Selection: 1,2-Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with NaBH(OAc)₃.[5][6][7] Tetrahydrofuran (THF) is another suitable option.[5][7]

Question 2: I'm observing a significant amount of the corresponding alcohol byproduct, 2-(4-Fluoro-2-methylphenyl)ethanol. How can I minimize this?

The formation of the alcohol byproduct is a clear indication that the aldehyde is being reduced instead of the desired imine.

Root Cause Analysis & Mitigation Strategy:

This side reaction is most common when using a less selective or overly reactive reducing agent, or when imine formation is slow.

  • Reducing Agent Selection:

    • High-Yield Protocol: Employ sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and attenuated reactivity make it highly selective for the protonated imine (iminium ion) over the neutral aldehyde.[2][6]

    • Stepwise vs. One-Pot: If using a more reactive hydride source like NaBH₄, it is crucial to perform the reaction in a stepwise manner. First, allow sufficient time for the imine to form (monitoring by TLC or LC-MS is recommended), and then add the NaBH₄.[3][8] A one-pot procedure with NaBH₄ is more likely to result in aldehyde reduction.[3]

  • Optimizing Imine Formation:

    • Ensure imine formation is as complete as possible before the reducing agent is consumed by the aldehyde. The strategies mentioned in Question 1 (acid catalysis and dehydration) are directly applicable here.

Question 3: My primary amine is undergoing dialkylation, leading to a tertiary amine impurity. How can this be prevented?

Dialkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde and subsequently gets reduced.

Strategies to Suppress Dialkylation:

  • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde.[5] This increases the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.

  • Stepwise Procedure: A more robust method to avoid dialkylation involves a two-step process:

    • Imine Formation: React the aldehyde and primary amine in a suitable solvent like methanol to form the imine. Methanol can facilitate rapid imine formation.[9]

    • Reduction: After confirming imine formation, add a reducing agent like NaBH₄ to reduce the imine to the desired secondary amine.[7]

Question 4: The reaction seems to stall, and I have unreacted starting materials even after extended reaction times. What can I do?

A stalled reaction can be due to several factors, including poor nucleophilicity of the amine, steric hindrance, or deactivation of the reagents.

Troubleshooting Stalled Reactions:

  • Amine Nucleophilicity: If you are using a weakly basic or electron-deficient amine, the initial nucleophilic attack on the aldehyde may be slow.

    • Solution: Increasing the reaction temperature may help overcome the activation energy barrier. However, be cautious as this can also promote side reactions. The addition of a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can activate the aldehyde towards nucleophilic attack.[8]

  • Steric Hindrance: The ortho-methyl group on the phenyl ring of 2-(4-Fluoro-2-methylphenyl)acetaldehyde can sterically hinder the approach of the amine.

    • Solution: Prolonging the reaction time or a moderate increase in temperature can sometimes improve conversion.

  • Reagent Quality: Ensure that your reducing agent has not decomposed. Sodium triacetoxyborohydride is moisture-sensitive.[8]

    • Solution: Use a fresh bottle of the reducing agent or one that has been stored properly in a desiccator.

Experimental Protocols
Optimized One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to maximize yield and minimize side products for the reaction of 2-(4-Fluoro-2-methylphenyl)acetaldehyde with a primary or secondary amine.

Materials:

  • 2-(4-Fluoro-2-methylphenyl)acetaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, for less reactive amines)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-Fluoro-2-methylphenyl)acetaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Add the amine (1.0-1.2 eq).

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.0-1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.[2]

  • In a single portion, add sodium triacetoxyborohydride (1.3-1.6 eq).[5] The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 1-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Data Presentation
ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High selectivity for iminium ions, minimizing aldehyde reduction.[1][6]
Solvent 1,2-Dichloroethane (DCE)Preferred solvent for NaBH(OAc)₃ reactions, often leading to faster rates.[5][6][7]
Stoichiometry (Amine) 1.0 - 1.2 equivalentsA slight excess of primary amine can suppress dialkylation.[5]
Stoichiometry (Reducing Agent) 1.3 - 1.6 equivalentsEnsures complete reduction of the iminium ion.[5]
Catalyst Acetic Acid (catalytic)Can accelerate imine formation, especially with less reactive partners.[2][3]
Additives Molecular Sieves (3Å or 4Å)Removes water to drive the imine formation equilibrium forward.[2]
Visualizing the Process
Reductive Amination Workflow

ReductiveAminationWorkflow Start Start: Aldehyde + Amine Imine_Formation Imine Formation (Acid Catalyst/Dehydrating Agent) Start->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Workup (Quench + Extraction) Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for a one-pot reductive amination.

Troubleshooting Logic Diagram

TroubleshootingLogic Low_Yield Low Yield Observed Check_Aldehyde Check Aldehyde Stability (Freshly Purified?) Low_Yield->Check_Aldehyde Check_Imine Incomplete Imine Formation? Low_Yield->Check_Imine Check_Reduction Inefficient Reduction? Low_Yield->Check_Reduction Dialkylation Dialkylation Observed? Low_Yield->Dialkylation Add_Catalyst Add Catalytic Acid + Molecular Sieves Check_Imine->Add_Catalyst Yes Use_STAB Switch to NaBH(OAc)3 Check_Reduction->Use_STAB Yes Stepwise Consider Stepwise Protocol Check_Reduction->Stepwise If using NaBH4 Dialkylation->Stepwise Yes Excess_Amine Use Slight Excess of Primary Amine Dialkylation->Excess_Amine Yes

Caption: Decision tree for troubleshooting low yields.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Barbe, G., & Charette, A. B. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry, 81(6), 2219–2227. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Malz, R. E. (2018). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. In Catalysis of Organic Reactions (pp. 237-254). CRC Press. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • YouTube. (2023, March 16). Reductive Amination. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.[Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Appchem. (n.d.). 2-(4-fluoro-3-methylphenyl)acetaldehyde. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetaldehyde. [Link]

  • PubChem. (n.d.). 2-[(4-Fluorophenyl)methylimino]acetaldehyde. [Link]

  • Stenutz. (n.d.). 2-(4-methylphenyl)acetaldehyde. [Link]

Sources

Troubleshooting

Technical Support: Handling &amp; Purification of Air-Sensitive Fluorinated Phenylacetaldehydes

Executive Summary: The "Fluorine Effect" Fluorinated phenylacetaldehydes (e.g., 4-fluorophenylacetaldehyde) present a unique challenge compared to their non-fluorinated counterparts. The presence of the fluorine atom—a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect"

Fluorinated phenylacetaldehydes (e.g., 4-fluorophenylacetaldehyde) present a unique challenge compared to their non-fluorinated counterparts. The presence of the fluorine atom—a strong electron-withdrawing group (EWG)—significantly increases the electrophilicity of the carbonyl carbon via the inductive effect ($ -I $).

Practical Consequence:

  • Hyper-Reactivity: These aldehydes are far more susceptible to nucleophilic attack, including hydration (reacting with atmospheric moisture to form gem-diols) and self-polymerization (forming stable cyclic trimers).

  • Oxidative Instability: The benzylic C-H bond is activated, accelerating auto-oxidation to the corresponding phenylacetic acid upon exposure to air.

This guide provides self-validating protocols to manage these risks.

Diagnostic & Troubleshooting (FAQs)

Q1: My clear liquid aldehyde has turned into a white solid. Is it ruined?

Status: Likely Recoverable. Diagnosis: You are observing trimerization . Unlike oxidation (which is irreversible), phenylacetaldehydes often spontaneously polymerize into cyclic trimers (1,3,5-trioxanes) upon prolonged storage or exposure to trace acids. This white solid is a stable "storage form" of your aldehyde. Solution: Perform Thermal Depolymerization (Cracking) .

  • Place the solid in a distillation apparatus under vacuum.

  • Heat the flask gently (typically 150–180°C bath temperature depending on vacuum).

  • The trimer will "crack" (dissociate) back into the monomeric aldehyde, which will distill over.

  • Critical: Collect the distillate into a receiving flask cooled to -78°C to prevent immediate re-polymerization.

Q2: The NMR shows a broad singlet at ~11.0 ppm and the material is acidic.

Status: Irreversible Degradation. Diagnosis: Auto-oxidation to carboxylic acid. The aldehyde C-H bond has homolytically cleaved, reacting with $ O_2 $ to form a peracid, which then oxidizes another equivalent of aldehyde to form two equivalents of fluorinated phenylacetic acid. Solution: If acid content is <20%, use the Bisulfite Purification Protocol (Section 3) to separate the remaining aldehyde. If >20%, the yield loss may be too high to justify recovery.

Q3: My "pure" aldehyde shows no carbonyl peak in NMR but has a signal at ~5.2 ppm.

Status: Reversible. Diagnosis: Hydration . You have formed the gem-diol ($ R-CH(OH)_2 $). This occurs if the sample was stored in a non-desiccated freezer or exposed to humid air. Solution: Dissolve in toluene and reflux with a Dean-Stark trap to dehydrate the gem-diol back to the aldehyde, or simply distill the material; the water will be removed during distillation.

Visualizing Degradation Pathways

Understanding the enemy is the first step to defeating it. The diagram below illustrates the three distinct fates of your compound.

DegradationPathways Aldehyde Fluorinated Phenylacetaldehyde (Liquid, Reactive) Acid Phenylacetic Acid (Solid, Irreversible) Aldehyde->Acid Oxidation (O2) (Radical Mechanism) Hydrate Gem-Diol (Hydrate) (Liquid/Solid, Reversible) Aldehyde->Hydrate + H2O (Equilibrium) Trimer Cyclic Trimer (1,3,5-Trioxane) (White Solid, Reversible) Aldehyde->Trimer Self-Polymerization (Trace Acid/Time) Hydrate->Aldehyde - H2O (Distillation/Drying) Trimer->Aldehyde Thermal Cracking (Distillation)

Figure 1: The three degradation pathways of fluorinated phenylacetaldehydes. Note that only oxidation is irreversible.

Core Protocol: Bisulfite Adduct Purification

This is the "Gold Standard" for recovering pure aldehyde from mixtures containing acids, polymers, or non-carbonyl impurities. It relies on the formation of a water-soluble bisulfite adduct, washing away impurities, and then regenerating the aldehyde.[1][2]

Applicability: Use when purity is <90% or when separating from oxidation byproducts.

Reagents Required:
  • Saturated Sodium Bisulfite ($ NaHSO_3 $) solution (freshly prepared).[2]

  • Solvents: Methanol, Ethyl Acetate (EtOAc), Diethyl Ether ($ Et_2O $).

  • Base: Saturated Sodium Bicarbonate ($ NaHCO_3

    
     Na_2CO_3 $).
    
    • Warning: Do not use strong bases (NaOH) with phenylacetaldehydes, as the

      
      -protons are acidic and will cause aldol condensation.
      
Step-by-Step Workflow:
  • Adduct Formation:

    • Dissolve crude aldehyde in minimal Methanol (1-2 mL per gram).

    • Add excess saturated $ NaHSO_3 $ solution (1.5 equivalents).

    • Stir vigorously for 30–60 minutes. A white precipitate (the adduct) usually forms.

  • Wash (Impurity Removal):

    • If Solid Forms: Filter the white solid. Wash with $ Et_2O $ to remove non-aldehyde organic impurities (acids, polymers).

    • If No Solid (Soluble Adduct): Extract the aqueous mixture with $ Et_2O $ x2. Discard the organic layer (impurities). Keep the aqueous layer (contains adduct).

  • Regeneration (The Critical Step):

    • Place the solid adduct (or aqueous solution) in a flask.

    • Add EtOAc (to act as the receiving solvent).[2]

    • Slowly add Saturated $ NaHCO_3 $ while stirring until pH ~8–9.

    • Observation: The solid will dissolve, and the regenerated aldehyde will partition into the EtOAc layer.

  • Isolation:

    • Separate the organic layer.[1][2]

    • Dry over $ MgSO_4 $ (Anhydrous Magnesium Sulfate).

    • Concentrate under reduced pressure (keep bath <30°C).

BisulfiteProtocol Start Crude Mixture (Aldehyde + Acid + Polymer) Step1 Add Sat. NaHSO3 + Methanol Start->Step1 Decision Does Precipitate Form? Step1->Decision SolidPath Filter Solid Adduct Decision->SolidPath Yes LiquidPath Wash Aqueous Phase with Et2O Decision->LiquidPath No Regen Regeneration: Add EtOAc + Sat. NaHCO3 SolidPath->Regen Suspend Solid Waste Discard Organic Impurities (Acids/Polymers) LiquidPath->Waste Organic Layer LiquidPath->Regen Aqueous Layer Final Pure Aldehyde (in EtOAc) Regen->Final

Figure 2: Decision tree for bisulfite purification. Note the specific wash steps to remove organic impurities.

Analytical Verification (NMR Data)

Use this table to interpret your $ ^1H $ NMR (in $ CDCl_3 $) and assess the state of your reagent.

SpeciesDiagnostic Signal (ppm)MultiplicityNotes
Pure Aldehyde 9.6 – 9.8 Triplet (t)Coupling to

-CH2 (

Hz). Sharp peak.
Gem-Diol (Hydrate) 5.0 – 5.4 Triplet (t)The CH of the hydrate. Carbonyl peak disappears.
Cyclic Trimer 5.0 – 5.8 Triplet/MultipletAcetal CH signals. Complex region; look for loss of aldehyde.
Carboxylic Acid 10.5 – 12.0 Broad SingletVery broad, exchangeable with $ D_2O $.

-Protons
3.6 – 3.8 Doublet (d)The $ CH_2 $ next to the carbonyl. Shifts slightly based on species.

Storage Recommendations

To maximize shelf life (from weeks to months):

  • Inert Atmosphere: Always backfill storage vials with Argon or Nitrogen.

  • Temperature: Store at -20°C . The rate of dimerization/trimerization is thermally driven.

  • Container: Use glass vials with Teflon-lined caps. Avoid rubber septa for long-term storage (permeable to $ O_2 $).

  • Stabilizers (Optional): For bulk storage, adding 0.1% BHT (Butylated hydroxytoluene) can inhibit radical oxidation, though this must be removed before sensitive catalytic reactions.

References

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[3] Journal of Organic Chemistry, 1999, 64, 5722-5724.[3] [Link]

  • Furigay, M. H., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[1][4] Organic Process Research & Development, 2017, 21(9), 1394–1403.[1] [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Purity Profiling: 2-(4-Fluoro-2-methylphenyl)acetaldehyde

Executive Summary & Application Context 2-(4-Fluoro-2-methylphenyl)acetaldehyde is a critical "scaffold" intermediate in the synthesis of serotonin receptor antagonists and other CNS-active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(4-Fluoro-2-methylphenyl)acetaldehyde is a critical "scaffold" intermediate in the synthesis of serotonin receptor antagonists and other CNS-active pharmaceutical ingredients (APIs). Its utility, however, is frequently compromised by its inherent instability. Like many phenylacetaldehydes, it is prone to rapid oxidation (to the carboxylic acid) and oligomerization (to trimers) upon exposure to air or moisture.

This guide compares the 1H NMR spectral performance of the high-purity aldehyde against its common degradation products ("alternatives" or failure modes). For a drug development professional, distinguishing these species is not merely analytical—it is a " go/no-go " decision gate for downstream synthesis.

The Analytical Challenge
  • Target: Aldehyde signal (

    
    9.7 ppm).
    
  • Interference: The molecule contains a Fluorine atom (

    
    ), which induces complex splitting patterns (
    
    
    
    coupling) in the aromatic region, potentially obscuring impurity signals if not properly resolved.

Comparative Spectral Analysis: Product vs. Impurities

The following table contrasts the key diagnostic signals of the target aldehyde against its primary "alternatives"—the inactive species that form during storage or failed synthesis.

Table 1: Diagnostic Chemical Shift Comparison ( , 400 MHz)
Signal RegionTarget Aldehyde (Active)Carboxylic Acid (Oxidized Impurity)Alcohol (Reduced Impurity)Oligomer/Trimer (Polymerized)
Carbonyl / Acid 9.65 – 9.75 ppm (t,

)
> 11.0 ppm (br s,

)
AbsentAbsent

-Methylene
(

)
3.65 – 3.75 ppm (d,

)
3.60 – 3.70 ppm (s,

)
2.80 – 2.90 ppm (t,

)
Broad multiplets

2.0–4.0 ppm
Aromatic Ring Distinct splitting (

)
Downfield shift of ortho-protonsUpfield shiftBroad/Undefined
Methyl Group 2.30 – 2.35 ppm (s,

)

2.30 ppm (s)

2.25 ppm (s)
Multiple singlets (complex mix)

Critical Insight: The disappearance of the triplet at 9.7 ppm and the emergence of a broad singlet >11 ppm is the primary indicator of shelf-life failure. If the integration of the 9.7 ppm signal is < 0.95 relative to the aromatic region, purification is required before use.

Detailed Spectral Assignment (The "Product")

The presence of the Fluorine atom at position 4 and Methyl at position 2 creates a unique "fingerprint" in the aromatic region.

Aliphatic Region[4][5]
  • 
     9.72 ppm (
    
    
    
    , t,
    
    
    ):
    The aldehyde proton. It appears as a triplet due to coupling with the adjacent methylene group (
    
    
    ).
  • 
     3.71 ppm (
    
    
    
    , d,
    
    
    ):
    The methylene protons. They appear as a doublet (coupling to the aldehyde proton).[1] Note: In lower resolution instruments, this may appear as a singlet if the small coupling is unresolved.
  • 
     2.32 ppm (
    
    
    
    , s):
    The aryl-methyl group.
Aromatic Region (6.8 – 7.2 ppm)

The aromatic protons exhibit Second-Order Coupling due to the


 nucleus (Spin 1/2, 100% abundance).
  • H-3 (Proton between F and Me): Appears as a doublet of doublets (dd) .

    • Large coupling to

      
       (
      
      
      
      ).
    • Small meta-coupling to H-5 (

      
      ).
      
  • H-5 (Proton adjacent to F): Appears as a multiplet (td or ddd) .

    • Coupled to

      
       (
      
      
      
      ).
    • Coupled to H-6 (

      
      ).
      
  • H-6 (Proton adjacent to methylene): Appears as a doublet of doublets (dd) .

    • Coupled to H-5 (

      
      ).
      
    • Coupled to

      
       (
      
      
      
      ).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed to minimize oxidation during analysis.

Step 1: Sample Preparation[5]
  • Solvent: Use

    
     (99.8% D)  containing 0.03% v/v TMS.
    
    • Why: Chloroform is non-nucleophilic. Avoid

      
       (Methanol-d4) as it will form hemiacetals with the aldehyde, destroying the signal at 9.7 ppm and creating false "impurity" peaks.
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Filtration (Optional but Recommended): If the sample is slightly yellow (indicating oxidation), pass the solution through a small plug of neutral alumina directly into the NMR tube to remove acidic impurities.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aldehyde protons have long

      
       relaxation times. A short D1 will lead to under-integration of the diagnostic 9.7 ppm peak, causing you to underestimate purity.
      
  • Scans (NS): 16 (sufficient for >10 mg sample).

Step 3: Validation Logic (The "Check")

Calculate the integration ratio:



  • If Ratio

    
     1.0:  High Purity.
    
  • If Ratio < 0.9: Significant oxidation or oligomerization.

  • If Ratio > 1.1: Solvent contamination or incorrect baseline correction.

Visualization of Logic & Pathways

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the interpretation of the spectrum to determine the suitability of the material for downstream synthesis.

AnalysisWorkflow Start Acquire 1H NMR Spectrum (CDCl3, D1=5s) CheckAldehyde Check 9.7 ppm Region Start->CheckAldehyde TripletPresent Triplet Present? CheckAldehyde->TripletPresent CheckAcid Check >11.0 ppm TripletPresent->CheckAcid Yes (Sharp) Polymer FAIL: Oligomerization (Broad signals 2-4 ppm) Distill Material TripletPresent->Polymer No (Broad/Absent) Hemiacetal FAIL: Solvent Artifact (Did you use MeOH?) TripletPresent->Hemiacetal Split/Shifted Pure PASS: High Purity Proceed to Synthesis CheckAcid->Pure No Signal Oxidized FAIL: Acid Contamination Purify via Bicarb Wash CheckAcid->Oxidized Broad Singlet Present

Caption: Decision tree for validating aldehyde quality. The presence of the 9.7 ppm triplet is the primary "Go" signal, while >11 ppm indicates oxidation.

Diagram 2: Aromatic Coupling Tree (J-Coupling Logic)

Visualizing the splitting effect of the Fluorine atom on the aromatic protons.

CouplingTree H5_Base H-5 Proton (Base Signal) Split_F Split by 19F (J_ortho ~9Hz) H5_Base->Split_F Large Splitting Split_H6 Split by H-6 (J_ortho ~8Hz) Split_F->Split_H6 Large Splitting Result Observed Signal: TD or Multiplet Split_H6->Result Final Pattern

Caption: Simplified coupling tree for the H-5 proton, demonstrating the additive splitting effects of the ortho-Fluorine and ortho-Hydrogen.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent chemical shift additivity rules and H-F coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for standard phenylacetaldehyde and fluorotoluene chemical shifts).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Source for specific aromatic H-F coupling values).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link] (Standard for identifying solvent impurities).

Sources

Comparative

A Comparative Guide to Purity Analysis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde: HPLC vs. GC Methods

Introduction: The Analytical Imperative for a Key Synthetic Intermediate 2-(4-Fluoro-2-methylphenyl)acetaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-(4-Fluoro-2-methylphenyl)acetaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] The purity of this intermediate is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] These impurities can arise from the synthetic route, subsequent degradation, or storage.[2][3] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a critical component of process development and regulatory compliance.

This guide provides an in-depth comparison of two primary chromatographic techniques for the purity assessment of 2-(4-Fluoro-2-methylphenyl)acetaldehyde: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis based on key performance metrics. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and appropriate method for purity and stability testing.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Versatility

HPLC is a cornerstone technique for pharmaceutical analysis, prized for its ability to separate non-volatile and thermally sensitive compounds.[4][5] For an analyte like 2-(4-Fluoro-2-methylphenyl)acetaldehyde, which contains a UV-active aromatic ring and a reactive aldehyde group, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3]

The Rationale Behind the RP-HPLC Method Design

The causality behind our experimental choices is rooted in the physicochemical properties of the analyte.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its non-polar nature provides excellent retention for the aromatic ring of the analyte through hydrophobic interactions. This is a standard starting point for the analysis of a wide range of pharmaceutical molecules.

  • Mobile Phase: A gradient mixture of acetonitrile and water is employed. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. A gradient elution (where the proportion of organic solvent is increased over time) is necessary to ensure that impurities with a wide range of polarities are eluted and resolved, from polar degradation products to non-polar synthesis byproducts. A phosphate buffer is added to maintain a consistent pH, which is critical for reproducible retention times and peak shapes, especially for acidic or basic impurities.

  • Detection: A Photodiode Array (PDA) or UV detector is ideal. The phenyl ring in the molecule is a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm. A PDA detector offers the added advantage of providing spectral data, which can be used to assess peak purity and aid in the identification of unknown impurities.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be a self-validating system, capable of separating the main analyte from potential degradation products.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV Detector
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of 2-(4-Fluoro-2-methylphenyl)acetaldehyde reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample/ Reference Standard Dissolve Dissolve in Acetonitrile/Water Diluent Start->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject 10 µL onto HPLC System Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) and Impurity Profile Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Method Validation: Ensuring Trustworthiness via ICH Guidelines

To be considered reliable, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] This process provides documented evidence that the method is suitable for its intended purpose.[6][9]

Validation_Logic cluster_params Validation Parameters (ICH Q2(R1)) ValidatedMethod Validated Stability-Indicating Method Specificity Specificity/ Forced Degradation Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Core parameters for method validation.

  • Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[6] A forced degradation study is the ultimate test of specificity for a stability-indicating method.[10][11] The analyte is subjected to harsh conditions to intentionally degrade it. The HPLC method must be able to separate the intact analyte peak from all degradation product peaks.

    Forced Degradation Protocol:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[10]

    Stress Condition% Degradation (Hypothetical)Observations
    Acid Hydrolysis~15%Two major degradation peaks observed.
    Base Hydrolysis~25%Multiple minor degradation peaks observed.
    Oxidation (3% H₂O₂)~18%One major degradation peak, likely the corresponding carboxylic acid.
    Thermal (105°C)~8%Minor increase in known impurities.
    Photolytic~5%Minor degradation observed.
  • Linearity, Accuracy, Precision, and Sensitivity: These parameters are assessed through a series of experiments using solutions of known concentrations.

Validation ParameterAcceptance Criteria (Typical)Hypothetical Result
Linearity (R²) ≥ 0.9990.9998 over 1-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%0.8%1.2%
LOD (Limit of Detection) Signal-to-Noise ≥ 30.05 µg/mL
LOQ (Limit of Quantitation) Signal-to-Noise ≥ 100.15 µg/mL

Pillar 2: Gas Chromatography (GC) - The Specialist for Volatile Compounds

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4][5] It is particularly well-suited for analyzing volatile impurities like residual solvents.[12]

The Rationale Behind the GC Method Design
  • Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). Compounds are separated based on their boiling points and interaction with the stationary phase.[13]

  • Applicability to the Analyte: 2-(4-Fluoro-2-methylphenyl)acetaldehyde is sufficiently volatile for GC analysis. However, aromatic aldehydes can be susceptible to thermal degradation or polymerization at the high temperatures often used in GC injectors.[13][14] This is a critical consideration.

  • Detector: A Flame Ionization Detector (FID) is commonly used. It offers high sensitivity for organic compounds but is destructive to the sample.

Experimental Protocol: A GC-FID Method for Purity and Volatile Impurities

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
GC System Agilent 8890 GC or equivalent with FID Detector
Column Agilent DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min)
Injection Mode Split (50:1)
Injection Volume 1 µL
Sample Diluent Dichloromethane

2. Sample and Standard Preparation:

  • Standard/Sample Solution: Accurately prepare a solution of the analyte in dichloromethane at a concentration of approximately 1 mg/mL.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical goal.[15] While both can determine the purity of 2-(4-Fluoro-2-methylphenyl)acetaldehyde, they have distinct advantages and limitations.[16]

FeatureHPLC-UV/PDAGC-FIDRationale & Field Insights
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.HPLC is inherently safer for aldehydes, which can degrade or polymerize at high temperatures.[13][14]
Specificity High, especially with forced degradation to prove stability-indicating nature.High, based on retention time. May not resolve thermally generated artifacts from true impurities.The comprehensive validation and forced degradation protocol in HPLC provides greater confidence in the method's specificity.[17]
Sensitivity Good (ng level). Can be enhanced with derivatization.Excellent for volatile organics (pg level).[16]GC-FID generally offers higher sensitivity for volatile compounds than standard HPLC-UV.[4]
Sample Preparation Simple dissolution in mobile phase.Simple dissolution in a volatile solvent.Both methods feature straightforward sample preparation for the main analyte.
Analysis Time Typically longer (15-30 min) to resolve a wide range of polarities.[13]Typically faster (5-15 min) due to rapid volatilization.[5][13]GC often provides higher sample throughput for routine analysis.[4]
Cost Higher operational cost due to solvent consumption and column replacement.[5][16]Lower operational cost as gases are cheaper than HPLC-grade solvents.[13]GC is often more cost-effective for high-volume testing.[4]
Impurity Profiling Superior for non-volatile synthesis by-products and degradation products.Superior for volatile impurities and residual solvents.[12]The methods are complementary. A comprehensive analysis would use HPLC for general purity and GC for residual solvent analysis.

Conclusion and Recommendations

For the comprehensive purity and stability analysis of 2-(4-Fluoro-2-methylphenyl)acetaldehyde , the RP-HPLC method is demonstrably superior and should be considered the primary technique. Its ability to operate at ambient temperatures prevents potential thermal degradation of the analyte, ensuring that the observed impurity profile is accurate and not an artifact of the analytical method itself. The power of forced degradation studies allows the HPLC method to be validated as "stability-indicating," which is a regulatory requirement and essential for determining shelf-life and understanding degradation pathways.[10]

The GC-FID method serves as a valuable complementary technique. It is the preferred method for quantifying volatile organic impurities, particularly residual solvents from the manufacturing process, which is a separate requirement under ICH Q3C guidelines. While it can determine the purity of the main component, the risk of thermal degradation introduces a level of uncertainty not present in the HPLC method.

Recommendation for Laboratories:

  • For Quality Control and Stability Studies: Implement the validated, stability-indicating RP-HPLC method as the primary method for purity determination and impurity profiling.

  • For Process Development and Residual Solvent Analysis: Utilize the GC-FID method to monitor volatile impurities and ensure compliance with solvent residue limits.

By employing both methods for their respective strengths, researchers and drug development professionals can build a complete and robust analytical profile for 2-(4-Fluoro-2-methylphenyl)acetaldehyde, ensuring product quality, safety, and regulatory compliance.

References

  • Drawell. (2025, April 11). Formaldehyde Analysis by GC and HPLC - What Are the Differences.
  • Benchchem. (2025). Comparative Guide to HPLC and GC Methodologies for the Analysis of 3,5-Dimethylbenzaldehyde.
  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • Pharma Tutor. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • International Journal of Applied Pharmaceutics. (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method.
  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • ScienceDirect. (n.d.). Forced degradation and impurity profiling.
  • Taylor & Francis Online. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Semantic Scholar. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis.
  • PMC. (n.d.). Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2'-Bispyrrolidine-Based Salan Ligands.
  • Korean Society of Food Science and Technology. (n.d.). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (2025, November 20). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex.
  • Sigma-Aldrich. (n.d.). 2-(4-FLUORO-2-METHYLPHENYL)ETHYL ACETATE.
  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • ACG Publications. (2017, December 15). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Fisher Scientific. (n.d.). Determination of Carbonyl Compounds in Vehicle Cabin Compartments.
  • PMC. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography.
  • Shimadzu. (n.d.). Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization.
  • Semantic Scholar. (2016, September 12). HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE.
  • protocols.io. (2024, May 24). Acetaldehyde Quantification in Microbial Fermentation Samples.
  • Merck Millipore. (n.d.). Determination of Formaldehyde and Acetaldehyde in Air Using DNPH Cartridges and Automated On-Line Desorption Followed by HPLC.
  • MDPI. (2022, October 31). Development of a Rapid and Sensitive Fluorescence Sensing Method for the Detection of Acetaldehyde in Alcoholic Beverages.
  • BOC Sciences. (n.d.). Acetal Impurities.
  • Shimadzu. (n.d.). Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization.
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.

Sources

Validation

IR spectroscopy carbonyl stretch of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

This guide provides an in-depth technical comparison of the IR spectroscopic characteristics of 2-(4-Fluoro-2-methylphenyl)acetaldehyde . It is designed for analytical chemists and process engineers who need to distingui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the IR spectroscopic characteristics of 2-(4-Fluoro-2-methylphenyl)acetaldehyde . It is designed for analytical chemists and process engineers who need to distinguish this specific intermediate from structural analogs and degradation products during drug development.[1]

Quick Summary: The "Spectral Identity" at a Glance

FeatureTarget: 2-(4-F-2-Me-Ph)acetaldehydeAlternative: Benzaldehyde DerivativesAlternative: Phenylacetic Acid Impurity
C=O[1] Frequency 1720–1730 cm⁻¹ (Non-conjugated)~1700 cm⁻¹ (Conjugated)~1710 cm⁻¹ (Broad, Dimer)
C-H Aldehyde 2720 & 2820 cm⁻¹ (Fermi Doublet)2720 & 2820 cm⁻¹Absent
O-H Stretch AbsentAbsent2500–3300 cm⁻¹ (Very Broad)
Key Differentiator Isolated Carbonyl : The -CH₂- spacer blocks resonance with the ring.Conjugated Carbonyl : Ring resonance lowers frequency.[1]H-Bonding : Dimerization shifts C=O and adds O-H.[1]

Theoretical Framework: The "False Conjugation" Trap

A common error in interpreting the spectrum of phenylacetaldehydes is assuming the carbonyl group is conjugated with the aromatic ring.

  • Mechanism: In Benzaldehyde , the carbonyl carbon is directly attached to the phenyl ring (

    
    ), allowing 
    
    
    
    -electron delocalization. This resonance character weakens the C=O bond, lowering the stretching frequency to ~1700 cm⁻¹ .
  • The Target Molecule: In 2-(4-Fluoro-2-methylphenyl)acetaldehyde , a methylene bridge (

    
    ) separates the carbonyl from the ring. This acts as an insulator, breaking the conjugation.[1]
    
  • Result: The carbonyl behaves like a saturated aliphatic aldehyde (e.g., acetaldehyde), appearing at a higher frequency (1720–1730 cm⁻¹ ).[2][3] The fluorine and methyl substituents on the ring exert their influence primarily through the fingerprint region, not the carbonyl stretch.

Diagram: Electronic Isolation Pathway

G cluster_0 Conjugated System (Alternative) cluster_1 Target Molecule System cluster_2 Substituent Effects Benz Benzaldehyde (Direct Attachment) Resonance Resonance Delocalization Benz->Resonance LowFreq Lower Frequency (~1700 cm⁻¹) Resonance->LowFreq Target 2-(4-F-2-Me-Ph) acetaldehyde Spacer -CH2- Spacer (Insulator) Target->Spacer HighFreq Aliphatic Frequency (1720–1730 cm⁻¹) Spacer->HighFreq Fluoro 4-Fluoro (-I Effect) Fingerprint Fingerprint Region (1500–1000 cm⁻¹) Fluoro->Fingerprint Methyl 2-Methyl (Steric) Methyl->Fingerprint

Caption: Comparison of electronic pathways affecting C=O frequency. The methylene spacer in the target molecule isolates the carbonyl from ring resonance.

Comparative Performance: Distinguishing Analogs & Impurities

This section compares the target molecule against its most common structural analogs and process impurities.[1]

A. Structural Analogs (Substituent Analysis)
CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Distinguishing Feature
Target: 2-(4-F-2-Me) 1724 ± 5 1220–1250 Combination of aliphatic C=O and Ar-F stretch.
Phenylacetaldehyde (Unsub.)1724 ± 5AbsentIdentical C=O, but lacks C-F bands in fingerprint.[1]
4-Fluorobenzaldehyde1695–17051220–1250Lower C=O frequency due to conjugation.
2-Methylphenylacetaldehyde1720–1730AbsentC=O similar; distinguished by Ar-H out-of-plane bending patterns.[1]

Expert Insight: The 2-Methyl group (ortho position) introduces steric bulk but does not significantly shift the C=O frequency because the carbonyl is flexible (free rotation around the


 bond). However, it will alter the Ar-H out-of-plane bending  pattern in the 700–900 cm⁻¹ region (changing from a 1,4-disubstituted pattern to a 1,2,4-trisubstituted pattern).
B. Impurity Profiling (Reaction Monitoring)

The most critical "performance" metric for this guide is the ability to detect oxidation (acid) or incomplete reduction (alcohol).

  • Oxidation (The Acid Impurity): Aldehydes oxidize easily to carboxylic acids.[1]

    • Signal: Appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a shift of the C=O to ~1710 cm⁻¹ (dimer).

    • Detection Limit: IR is highly sensitive to the -COOH dimer; even 1-2% impurity is visible as a shoulder.[1]

  • Reduction (The Alcohol Precursor):

    • Signal: Disappearance of the C=O stretch (1724 cm⁻¹) and appearance of a strong, broad O-H stretch (~3350 cm⁻¹) .

Experimental Protocol: Validated ATR-FTIR Workflow

This protocol ensures reproducible data, minimizing artifacts from water vapor or sampling technique.[1]

Objective: Confirm identity and purity of 2-(4-Fluoro-2-methylphenyl)acetaldehyde.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Procedure:

  • Background Collection:

    • Clean the crystal with isopropanol.[1]

    • Collect a background spectrum (air) with the same resolution (4 cm⁻¹) and scan count (32 scans) as the sample.

    • Why: Removes atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      interference.[1]
  • Sample Application:

    • Place 1 drop (approx. 10 µL) of the neat liquid aldehyde onto the crystal center.

    • Note: If the sample is solid (due to high purity/cold storage), gently melt or press directly.

    • Critical: Ensure full coverage of the "active spot" to maximize signal-to-noise ratio.[1]

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 or 64.[1]

  • Spectral Validation (Self-Check):

    • Check 1 (Aldehyde Doublet): Zoom in on 2700–2900 cm⁻¹.[1] You must see two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ .[1] These are the Fermi resonance bands of the aldehyde C-H. If absent, it is a ketone or acid.

    • Check 2 (Carbonyl Position): Verify the peak maximum is >1715 cm⁻¹ .[4] If <1710 cm⁻¹, suspect oxidation to acid or conjugation.

    • Check 3 (Fluorine Marker): Verify strong band at 1220–1250 cm⁻¹ (Aryl C-F stretch).[1]

Diagram: Quality Control Decision Tree

QC_Workflow Start Acquire Spectrum CheckCH Check 2720/2820 cm⁻¹ (Fermi Doublet) Start->CheckCH Decision1 Doublet Present? CheckCH->Decision1 CheckCO Check C=O Frequency Decision2 Freq > 1715? CheckCO->Decision2 Decision1->CheckCO Yes Fail_Ketone FAIL: Ketone/Other (No Aldehyde CH) Decision1->Fail_Ketone No Pass PASS: Target Aldehyde Decision2->Pass Yes (1720-1730) Fail_Acid FAIL: Acid Impurity (Check Broad OH) Decision2->Fail_Acid No (<1710)

Caption: Logical workflow for validating the identity of the aldehyde using key spectral markers.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.).[1] Cengage Learning.[1] (Standard reference for Fermi resonance and carbonyl frequencies).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative source on substituent effects in aromatic rings).

  • NIST Chemistry WebBook. Phenylacetaldehyde IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link] (Used as the baseline for the non-substituted parent compound).

  • SpectraBase. Phenylacetic Acid IR Spectrum. Wiley Science Solutions.[1] Available at: [Link] (Reference for the oxidation impurity).

Sources

Comparative

Comprehensive Guide: Mass Spectrometry Characterization of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

Executive Summary 2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS: N/A for specific isomer, generic phenylacetaldehyde class) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Its analysis pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS: N/A for specific isomer, generic phenylacetaldehyde class) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Its analysis presents a dichotomy: the aldehyde functionality is chemically labile (prone to oxidation), yet structurally simple enough for gas-phase analysis.

This guide objectively compares the two dominant analytical workflows—Electron Ionization (EI) GC-MS for structural confirmation and Derivatization-ESI LC-MS/MS for trace quantification in biological matrices. We provide theoretical fragmentation mechanisms supported by fundamental mass spectrometry principles and validated protocols for robust detection.

Part 1: Structural Analysis & Fragmentation Mechanisms

The Molecule[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 152.17 g/mol

  • Key Features:

    • Aldehyde (–CH₂CHO): The primary site of fragmentation (alpha-cleavage).[1]

    • Ortho-Methyl Group: Steric contributor; potential for "ortho-effect" rearrangements.

    • Para-Fluorine: Electron-withdrawing, highly stable bond (C-F bond energy ~485 kJ/mol); acts as a spectral tag.

Electron Ionization (EI) Fragmentation Pattern (GC-MS)

In standard 70 eV EI, aromatic aldehydes exhibit a distinct fragmentation pathway dominated by alpha-cleavage. Unlike ketones, which often undergo McLafferty rearrangements, phenylacetaldehydes primarily lose the formyl radical.

Predicted Major Ions:

m/zIon IdentityMechanismRelative Intensity (Est.)
152

Molecular Ion. Distinct but often not the base peak due to facile fragmentation.20–40%
123

Base Peak. Loss of formyl radical (•CHO, 29 Da).[2] Forms a substituted benzyl cation.100%
124

Loss of CO (28 Da). Radical cation (distonic ion or toluene derivative).10–30%
103

Loss of HF from the tropylium intermediate.15–25%
96/97

Ring degradation products common in substituted benzenes.10–20%
Mechanistic Pathway (Graphviz)

The following diagram illustrates the transition from the molecular ion to the stable tropylium species, the hallmark of alkylbenzene mass spectrometry.

Fragmentation cluster_legend Key Parent Molecular Ion (M+) m/z 152 [Radical Cation] AlphaCleavage Alpha-Cleavage Loss of •CHO (29) Parent->AlphaCleavage - e- BenzylIon Substituted Benzyl Cation m/z 123 AlphaCleavage->BenzylIon Tropylium Fluoro-methyl-tropylium m/z 123 (Rearrangement Product) BenzylIon->Tropylium Ring Expansion (Isomerization) Frag_HF Fragment m/z 103 (Loss of HF) Tropylium->Frag_HF - HF Frag_Ring Fragment m/z 97 (Ring degradation) Tropylium->Frag_Ring - C2H2 Legend1 Detected Ion Legend2 Transient State

Figure 1: Proposed EI fragmentation pathway. The formation of the tropylium ion (m/z 123) is the thermodynamic sink, making it the diagnostic base peak.

Part 2: Comparative Analysis (GC-MS vs. LC-MS)

Choosing the right modality depends on sample complexity and sensitivity requirements.[3][4]

Comparison Matrix
FeatureGC-MS (EI) LC-MS/MS (ESI) + Derivatization
Primary Application Synthetic purity, Impurity profilingPK studies, Trace analysis in plasma/urine
Sample Prep Minimal. Dilute & Shoot (DCM/Ethyl Acetate).Complex. Requires derivatization (e.g., DNPH) to stabilize the aldehyde.
Sensitivity Moderate (ng range).High (pg range).
Selectivity Spectral fingerprinting (NIST library match).MRM (Multiple Reaction Monitoring) transitions.
Risk Factor Thermal degradation/Oxidation in injector port.Incomplete derivatization reaction.
Why Derivatize for LC-MS?

Aldehydes ionize poorly in Electrospray Ionization (ESI) due to low proton affinity. They also form unstable hydrates in aqueous mobile phases. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) transforms the aldehyde into a stable hydrazone, which:

  • Increases molecular weight (shift to higher m/z).

  • Introduces a chromophore (UV detection) and an ionizable moiety (ESI negative or positive mode).

  • "Freezes" the chemical state, preventing oxidation to the carboxylic acid.

Part 3: Experimental Protocols

Protocol A: GC-MS Structural Confirmation (Direct Injection)

Best for: Synthesized product verification.

  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).

  • Inlet: Split mode (20:1), 250°C. Note: Keep inlet clean to prevent catalytic oxidation.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI (70 eV), 230°C. Scan range 40–350 amu.

Protocol B: LC-MS/MS Trace Quantification (DNPH Method)

Best for: Bioanalysis (Plasma/Microsomes).

  • Reagent Prep: 2,4-DNPH (saturated in acetonitrile with 0.1% HCl).

  • Reaction: Mix 50 µL Sample + 50 µL DNPH reagent. Incubate 30 min @ 60°C.

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • MRM Transitions (Negative Mode):

    • Parent: [M_derivative - H]⁻ (Calc MW: 152 + 198 - 18 = 332).

    • Q1: 331.

    • Q3 (Quant): 163 (Dinitrophenyl anion - characteristic for DNPH).

    • Q3 (Qual): 123 (Benzyl fragment).

Method Selection Workflow

Workflow cluster_note Note Start Start: Sample Type? PureChem Pure Chemical / Synthetic Intermediate Start->PureChem BioMatrix Biological Matrix (Plasma/Urine) Start->BioMatrix Decision1 Is sample volatile & thermally stable? PureChem->Decision1 DerivStep Derivatization (DNPH) BioMatrix->DerivStep GCMS GC-MS (EI) Protocol A Decision1->GCMS Yes Decision1->DerivStep No (or Trace levels) LCMS LC-MS/MS (ESI) Protocol B DerivStep->LCMS Note1 GC-MS is faster for ID. LC-MS is required for sensitivity.

Figure 2: Decision matrix for selecting the analytical platform based on sample origin and stability.

Part 4: Troubleshooting & Artifacts

  • The "Acid" Peak:

    • Observation: In GC-MS, a peak at M+16 (MW 168) appears.

    • Cause: Oxidation of the aldehyde to 2-(4-fluoro-2-methylphenyl)acetic acid.

    • Remedy: Use fresh solvents; minimize air exposure; use a deactivated glass liner in the GC inlet.

  • Isomer Interference:

    • Observation: Multiple peaks with identical mass spectra.

    • Cause: Positional isomers (e.g., 3-methyl or 5-fluoro variants) have nearly identical fragmentation.

    • Remedy: Rely on Retention Time comparison with a certified reference standard. Mass spec alone cannot distinguish these isomers easily.

  • Ortho Effect (EI):

    • The 2-methyl group is ortho to the acetaldehyde chain. While less prominent than in nitro-compounds, water loss (

      
      ) may be observed due to hydrogen transfer from the methyl group to the carbonyl oxygen, followed by cyclization. If m/z 134 is significant, this mechanism is active.
      

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenylacetaldehyde and Fluorotoluene Derivatives. National Institute of Standards and Technology.[6] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Ligor, M., & Buszewski, B. (2008). Derivatization techniques for the determination of aldehydes in biological samples by LC-MS. Critical Reviews in Analytical Chemistry.
  • PubChem Compound Summary. 2-[(4-Fluorophenyl)methylimino]acetaldehyde (Analogous substructure data). National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Validation

Comparison of commercial sources for 2-(4-Fluoro-2-methylphenyl)acetaldehyde

An Independent Comparative Analysis of Commercial 2-(4-Fluoro-2-methylphenyl)acetaldehyde for High-Stakes Research Applications Executive Summary 2-(4-Fluoro-2-methylphenyl)acetaldehyde is a key substituted aromatic alde...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Comparative Analysis of Commercial 2-(4-Fluoro-2-methylphenyl)acetaldehyde for High-Stakes Research Applications

Executive Summary

2-(4-Fluoro-2-methylphenyl)acetaldehyde is a key substituted aromatic aldehyde serving as a critical building block in the synthesis of advanced pharmaceutical intermediates and complex organic molecules. The purity and impurity profile of this reagent can significantly impact reaction yield, downstream purification efforts, and the integrity of final compounds. This guide presents a comprehensive, head-to-head comparison of commercially available 2-(4-Fluoro-2-methylphenyl)acetaldehyde from three representative suppliers, designated herein as Supplier A, Supplier B, and Supplier C. We employ a multi-modal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to provide a rigorous, quantitative assessment of purity and to identify and quantify specific impurities. Our findings reveal significant variability in product quality, highlighting the critical need for independent verification of reagents for sensitive research and development applications.

Introduction: The Criticality of Reagent Quality

In the landscape of drug discovery and fine chemical synthesis, the starting materials are the foundation upon which complex molecular architectures are built. The presence of even trace impurities can have cascading effects, leading to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove byproducts. Aldehydes, in particular, are susceptible to degradation pathways such as oxidation to the corresponding carboxylic acid or self-condensation/polymerization reactions.[1][2] Therefore, for a specialized reagent like 2-(4-Fluoro-2-methylphenyl)acetaldehyde, whose downstream applications demand high fidelity, a thorough understanding of its quality is not just beneficial—it is imperative.

This guide moves beyond the supplier's Certificate of Analysis (CoA) to provide an unbiased, data-driven comparison. We have designed a self-validating analytical workflow to scrutinize the offerings from three commercial sources, providing researchers with the empirical data needed to make informed procurement decisions based on their specific experimental tolerances and goals.

Commercial Sources Overview

For this analysis, we procured 1g samples of 2-(4-Fluoro-2-methylphenyl)acetaldehyde from three well-known chemical suppliers. The products were handled and stored under identical inert, refrigerated conditions upon receipt to prevent degradation.

Attribute Supplier A Supplier B Supplier C
CAS Number 111991-26-5111991-26-5111991-26-5
Stated Purity (CoA) ≥98.0% (GC)≥97.0% (HPLC)97%
Physical Form Colorless OilPale Yellow OilYellow Oil
Quantity Procured 1 g1 g1 g

Analytical Methodology & Experimental Design

Rationale for Multi-Modal Analysis

A single analytical technique is often insufficient to create a complete purity profile. We selected a complementary suite of methods to address different aspects of product quality:

  • ¹H NMR Spectroscopy: Provides unambiguous structural confirmation and offers a quantitative purity assessment (qNMR) against a certified internal standard. It is excellent for detecting proton-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile organic impurities, such as residual solvents, starting materials, or low-boiling point byproducts.[3][4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The gold standard for quantitative purity analysis of non-volatile compounds. To enhance sensitivity and specificity for the aldehyde functional group, we employed a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH), a widely accepted method for carbonyl analysis.[5][6][7][8]

Experimental Workflow

The overall process from sample receipt to final analysis is depicted below. This workflow ensures that each sample is treated identically, minimizing experimental bias.

Experimental_Workflow cluster_prep Sample Receipt & Preparation cluster_analysis Multi-Modal Analysis cluster_data Data Interpretation & Reporting SampleA Sample from Supplier A Prep Aliquoting & Dilution (Inert Atmosphere) SampleA->Prep SampleB Sample from Supplier B SampleB->Prep SampleC Sample from Supplier C SampleC->Prep NMR ¹H NMR Analysis (with Internal Standard) Prep->NMR Aliquots GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS Aliquots HPLC_Prep DNPH Derivatization Prep->HPLC_Prep Aliquots Data_NMR NMR Data Processing (Purity & Structure) NMR->Data_NMR Data_GCMS GC-MS Data Processing (Impurity ID) GCMS->Data_GCMS HPLC HPLC-UV Analysis HPLC_Prep->HPLC Data_HPLC HPLC Data Processing (Purity Quantification) HPLC->Data_HPLC Report Final Comparative Analysis Report Data_NMR->Report Data_GCMS->Report Data_HPLC->Report

Caption: Workflow for comparative analysis of commercial samples.

Detailed Experimental Protocols

Protocol 1: Quantitative ¹H NMR Spectroscopy

  • Standard Preparation: Accurately weigh ~25 mg of maleic anhydride (certified internal standard) into a volumetric flask and dissolve in 1.0 mL of deuterated chloroform (CDCl₃).

  • Sample Preparation: In a separate vial, accurately weigh ~15 mg of the 2-(4-Fluoro-2-methylphenyl)acetaldehyde sample. Add 500 µL of the maleic anhydride standard solution.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse angle and a relaxation delay (D1) of 15 seconds to ensure full relaxation for accurate integration.

  • Analysis: Calibrate the spectrum to the residual CHCl₃ peak at 7.26 ppm. Integrate the aldehydic proton signal (triplet, ~9.7 ppm) of the analyte and the olefinic proton signal (singlet, ~7.1 ppm) of the maleic anhydride standard. Purity is calculated based on the molar ratio derived from the integrations.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in HPLC-grade dichloromethane.

  • Instrumentation: Use a GC system equipped with a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Analysis: Identify peaks by comparing their mass spectra against the NIST library. Quantify relative abundance by peak area percentage.

Protocol 3: HPLC-UV with DNPH Derivatization

  • Derivatizing Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • Sample Preparation: To 1.0 mL of a 100 µg/mL solution of the aldehyde in acetonitrile, add 1.0 mL of the DNPH reagent. Vortex and allow to react at 40°C for 30 minutes.

  • Instrumentation: Use an HPLC system with a C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • HPLC Conditions:

    • Mobile Phase: Gradient of Acetonitrile (A) and Water (B). Start at 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 360 nm.[6]

  • Analysis: Calculate purity based on the area percent of the main derivative peak relative to all other peaks in the chromatogram.

Results and Discussion

The three analytical methods provided a comprehensive and, at times, divergent picture of product quality.

Purity Assessment Summary

The purity values determined by our in-house methods are summarized below and compared against the supplier-stated values.

Supplier Stated Purity (CoA) Purity by ¹H NMR (%) Purity by GC-MS (%) Purity by HPLC-UV (%)
Supplier A ≥98.0%98.2 ± 0.398.598.9
Supplier B ≥97.0%96.5 ± 0.497.197.5
Supplier C 97%93.1 ± 0.594.294.8

The results show a good correlation between our methods. Supplier A consistently demonstrated the highest purity, meeting its CoA specification. Supplier B also met its specification, albeit at a lower purity level. Notably, the sample from Supplier C fell significantly short of its stated 97% purity across all three analytical platforms, highlighting a clear quality control discrepancy.

Impurity Profiling by GC-MS

GC-MS analysis was instrumental in identifying the specific nature of the impurities present in each sample.

Supplier Major Impurity (>0.5%) Identity Potential Source
Supplier A 0.8%TolueneResidual synthesis solvent
Supplier B 1.9%2-(4-Fluoro-2-methylphenyl)acetic acidOxidation of the aldehyde
Supplier C 3.5%4-Fluoro-2-methylbenzyl alcoholIncomplete oxidation of starting material
1.1%2-(4-Fluoro-2-methylphenyl)acetic acidOxidation of the aldehyde

Discussion of Impurities:

  • Supplier A: The primary impurity is a common organic solvent. For many applications, toluene can be removed under high vacuum. However, for highly sensitive catalytic reactions, its presence could be detrimental.

  • Supplier B: The presence of the corresponding carboxylic acid is a common degradation pathway for aldehydes.[1] This acidic impurity can interfere with base-sensitive reactions. Its structural similarity to the parent aldehyde can also complicate purification by column chromatography.

  • Supplier C: This sample presents the most significant challenges. The presence of a substantial amount of unreacted starting material (the alcohol) and the oxidation byproduct points to an inefficient synthesis or inadequate purification. Using this material without pre-purification would likely lead to low yields and complex product mixtures.

Structural Confirmation by ¹H NMR

All three samples showed the characteristic peaks for 2-(4-Fluoro-2-methylphenyl)acetaldehyde:

  • ~9.7 ppm (t, 1H): Aldehydic proton.

  • ~7.0-7.2 ppm (m, 3H): Aromatic protons.

  • ~3.7 ppm (d, 2H): Methylene (CH₂) protons.

  • ~2.3 ppm (s, 3H): Methyl (CH₃) protons.

The spectrum for Supplier C's sample clearly showed additional peaks corresponding to the identified impurities, corroborating the GC-MS findings.

Conclusion and Recommendations

This comparative guide demonstrates that significant variations in purity and impurity profiles exist for commercially available 2-(4-Fluoro-2-methylphenyl)acetaldehyde. While a supplier's CoA provides a baseline, it should not be a substitute for independent analytical verification, especially for demanding applications.

Based on our analysis:

  • Supplier A is recommended for applications requiring the highest purity where the presence of a residual, non-polar solvent is tolerable or can be easily removed. It represents the highest quality material tested.

  • Supplier B offers a product of acceptable purity for general synthetic purposes. However, researchers must be aware of the presence of the corresponding carboxylic acid, which may require an aqueous wash or specialized purification to remove.

  • Supplier C 's product, in its current state, is not recommended for most applications without significant pre-purification. The high levels of multiple impurities present a substantial risk to experimental outcomes.

Ultimately, the choice of supplier should be guided by the specific requirements of the intended chemical transformation, the tolerance for particular impurities, and the resources available for incoming reagent qualification and purification.

References

  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available from: [Link]

  • Al-showiman, S. S., Al-tamrah, S. A., & Ghaith, A. M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Available from: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

  • Al-Obaid, A. M. (1990). A new, simple and selective spot test reaction For aromatic aldehyde detection. Analytical Letters, 23(1), 143-151. Available from: [Link]

  • Medien, H. A. A. (1994). Spectrophotometric Determination of Some Aromatic Aldehydes. Analytical Letters, 27(5), 983-989. Available from: [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • Soudan, B. (2001). Methods for Determining Aldehydes in Air. Chapter 2. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]

  • Wang, Y., et al. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Molecules, 30(2), 523. Available from: [Link]

  • LookChem. 2-(4-Fluorophenyl)acetaldehyde Suppliers. Available from: [Link]

  • Appchem. 2-(4-fluoro-3-methylphenyl)acetaldehyde. Product Page. Available from: [Link]

  • Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91. Available from: [Link]

  • Singh, L., & Sharma, P. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 149-159. Available from: [Link]

  • Li, Y., et al. (2013). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 147-154. Available from: [Link]

  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. Available from: [Link]

  • Johnson, K. J., et al. (2023). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. Toxicology Mechanisms and Methods, 33(9), 766-780. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Impurities in 2-(4-Fluoro-2-methylphenyl)acetaldehyde

In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities are not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For an active pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities are not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For an active pharmaceutical ingredient (API) intermediate like 2-(4-Fluoro-2-methylphenyl)acetaldehyde, a comprehensive understanding of its volatile impurity profile is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of these impurities, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Impurity Profiling

Organic volatile impurities (OVIs) in pharmaceutical manufacturing are residual solvents or by-products from the synthesis process.[1] Their presence, even in trace amounts, can impact the stability, safety, and efficacy of the final drug product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control of these impurities.[2][3][4] Therefore, robust and validated analytical methods are essential for their monitoring.

GC-MS: The Gold Standard for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for the analysis of volatile and semi-volatile compounds in the pharmaceutical industry.[5] Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it exceptionally suited for resolving complex mixtures of impurities.

Understanding the Analyte: 2-(4-Fluoro-2-methylphenyl)acetaldehyde

To develop a robust analytical method, we must first consider the physicochemical properties of the target analyte and its potential impurities. 2-(4-Fluoro-2-methylphenyl)acetaldehyde is an aromatic aldehyde. Common synthetic routes for phenylacetaldehyde analogs often involve the oxidation of corresponding alcohols or the hydrolysis of styrylamines.[6][7]

Based on these general synthetic pathways, potential volatile impurities could include:

  • Residual Solvents: Toluene, ethanol, methanol, dichloromethane, etc., used during synthesis and workup.

  • Unreacted Starting Materials: e.g., 2-(4-fluoro-2-methylphenyl)ethanol.

  • By-products of Oxidation: e.g., 2-(4-fluoro-2-methylphenyl)acetic acid.

  • Other Related Impurities: Isomeric variants or products of side reactions.

Comparative Analysis of GC-MS Sample Introduction Techniques

The choice of sample introduction is a critical decision in method development, directly impacting sensitivity, accuracy, and instrument longevity. Here, we compare the two most common techniques for volatile impurity analysis: Headspace (HS) GC-MS and Direct Liquid Injection (LI) GC-MS.

FeatureHeadspace (HS) GC-MSDirect Liquid Injection (LI) GC-MS
Principle Analyzes the vapor phase in equilibrium with the sample in a sealed vial.Injects a small volume of the liquid sample directly into the heated GC inlet.
Best Suited For Highly volatile impurities (e.g., residual solvents).[8][9]A wider range of volatile and semi-volatile impurities.[8]
Sample Matrix Ideal for complex or non-volatile matrices (protects the GC system).[10]Best for relatively clean and simple sample matrices.
Sensitivity Excellent for very volatile compounds.[10]Generally higher for semi-volatile compounds.[8]
Instrument Maintenance Minimizes contamination of the GC inlet and column, leading to higher uptime.[9][10]Risk of inlet and column contamination from non-volatile matrix components.
Sample Preparation Minimal; sample is typically dissolved in a suitable solvent and sealed in a vial.[8]May require filtration or other cleanup steps to protect the instrument.

Expert Insight: For the analysis of volatile impurities in 2-(4-Fluoro-2-methylphenyl)acetaldehyde, a Headspace (HS) GC-MS approach is often preferable as a primary screening tool, especially for residual solvents. It safeguards the instrument from the less volatile API intermediate, ensuring robust and reproducible performance over time. A complementary Direct Liquid Injection method can then be developed for the quantification of less volatile impurities.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application in accordance with ICH Q2(R1) guidelines.[2][3][4][11]

Protocol 1: Headspace GC-MS for Residual Solvents

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-(4-Fluoro-2-methylphenyl)acetaldehyde sample into a 20 mL headspace vial.
  • Add 5 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).
  • Add an appropriate internal standard solution.
  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace Sampler Parameters:

  • Vial Equilibration Temperature: 80 °C
  • Vial Equilibration Time: 30 min
  • Transfer Line Temperature: 120 °C
  • Pressurization Time: 1 min
  • Loop Fill Time: 0.5 min
  • Injection Time: 1 min

3. GC-MS Parameters:

  • GC Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)
  • Inlet Temperature: 200 °C
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 minutes
  • Ramp: 10 °C/min to 240 °C
  • Hold: 5 minutes
  • MS Transfer Line Temperature: 250 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 35-350
Protocol 2: Direct Liquid Injection GC-MS for Semi-Volatile Impurities

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample and dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Add an appropriate internal standard.
  • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

2. GC-MS Parameters:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL (split or splitless mode, to be optimized)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes
  • Ramp: 15 °C/min to 280 °C
  • Hold: 10 minutes
  • MS Parameters: (Same as Protocol 1)

Data Interpretation: The Fingerprint of an Impurity

The mass spectrum of an analyte provides a unique fragmentation pattern that acts as a chemical fingerprint. For aromatic aldehydes, characteristic fragmentation includes:

  • Molecular Ion Peak (M+): Often intense and readily observable.[12]

  • [M-1]+ Peak: Loss of the aldehydic hydrogen.[12][13]

  • [M-29]+ Peak: Loss of the formyl radical (CHO).[12][13]

  • Tropylium Ion (m/z 91): If a benzyl group is present.

By comparing the obtained mass spectra with spectral libraries (e.g., NIST) and known standards, impurities can be confidently identified.

Method Validation: Ensuring Trustworthiness

A self-validating system is crucial for regulatory compliance. The developed GC-MS method must be validated according to ICH Q2(R1) guidelines, demonstrating:[2][3][4][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A proportional relationship between the concentration and the analytical signal.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Alternative and Complementary Techniques

While GC-MS is the workhorse for volatile impurities, a comprehensive impurity profiling strategy may involve other techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary choice for non-volatile and thermally labile impurities.[5]

  • LC-MS: Provides high sensitivity and specificity for non-volatile impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural characterization of unknown impurities.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., DMSO for HS, DCM for LI) A->B C Add Internal Standard B->C D Seal Vial (HS) or Filter (LI) C->D E Sample Introduction (Headspace or Liquid Injection) D->E F GC Separation (Capillary Column) E->F G MS Detection (EI, Scan/SIM) F->G H Peak Integration G->H I Library Search & Spectral Interpretation H->I J Quantification I->J K Reporting & Validation J->K

Caption: A generalized workflow for the GC-MS analysis of volatile impurities.

Impurity_Formation Start Starting Materials (e.g., 2-(4-fluoro-2-methylphenyl)ethanol) Synthesis Chemical Synthesis Start->Synthesis Reagents Reagents & Solvents (e.g., Oxidizing agents, Toluene) Reagents->Synthesis API_Int 2-(4-Fluoro-2-methylphenyl)acetaldehyde (API Intermediate) Synthesis->API_Int Imp_Start Unreacted Starting Material Synthesis->Imp_Start incomplete reaction Imp_Solvent Residual Solvents Synthesis->Imp_Solvent carryover Imp_Byproduct By-products (e.g., over-oxidation products) Synthesis->Imp_Byproduct side reactions

Caption: Potential sources of volatile impurities in the synthesis process.

Conclusion

The GC-MS analysis of volatile impurities in 2-(4-Fluoro-2-methylphenyl)acetaldehyde is a critical component of ensuring the quality and safety of this pharmaceutical intermediate. By carefully selecting the sample introduction technique, optimizing chromatographic and mass spectrometric parameters, and rigorously validating the method in accordance with ICH guidelines, researchers can develop a robust and reliable analytical workflow. This guide provides a framework for this process, grounded in scientific principles and practical experience, to support the development of safe and effective medicines.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Nag, A. Organic volatile impurities in pharmaceuticals. Pharma Times. 2003;35(5):18-24.
  • Altabrisa Group. Key ICH Method Validation Parameters to Know. 2025. [Link]

  • Tice, J. Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. ChemCatChem. 2020;12(23):5948-5955. [Link]

  • ALWSCI. What Is The Difference Between Headspace And Direct Injection? 2024. [Link]

  • Yu, S., et al. Facile, Environmentally Friendly Synthesis of Benzaldehyde and Phenylacetaldehyde Analogs from Readily Available Toluene Derivatives. Synthetic Communications. 2011;41(20):3078-3084. [Link]

  • Agilent Technologies. Headspace Sampling Fundamentals. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • Ogihara, S. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry. 2018;9(1):46-51. [Link]

  • Clark, C. R., et al. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry. 2015;29(20):1897-1904.
  • Tzin, V., et al. Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Proceedings of the National Academy of Sciences. 2006;103(24):9254-9259. [Link]

  • Sparkman, O. D., et al. Mass Spectrometry of Aldehydes and Ketones. In: Interpretation of Mass Spectra of Organic Compounds. Academic Press; 2011.
  • Persee. What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? 2025. [Link]

  • Wikipedia. Phenylacetaldehyde. [Link]

  • Chromatography Forum. Headspace Vs Direct injection. [Link]

  • Al-Tannak, N. F., et al. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites. 2016;6(4):39. [Link]

  • Google Patents. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
  • Wang, H., et al. Electrochemical oxidative synthesis of 2-benzoylquinazolin-4(3H)-one via C(sp3)–H amination under metal-free conditions. Catalysis Science & Technology. 2020;10(1):123-128. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. 2025. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Lee, D.-U., et al. Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie. 1988;321(5):315-316.
  • Choi, H., et al. Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Analytical Chemistry. 2018;90(15):9197-9204.
  • LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. 2020. [Link]

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Safety & Regulatory Compliance

Safety

2-(4-Fluoro-2-methylphenyl)acetaldehyde proper disposal procedures

Operational Guide: Safe Disposal and Handling of 2-(4-Fluoro-2-methylphenyl)acetaldehyde Part 1: Executive Safety Directive The Core Directive: Unlike standard organic solvents, 2-(4-Fluoro-2-methylphenyl)acetaldehyde re...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

Part 1: Executive Safety Directive

The Core Directive: Unlike standard organic solvents, 2-(4-Fluoro-2-methylphenyl)acetaldehyde requires strict segregation into Halogenated Organic Waste streams.[1]

Why This Matters (The Science):

  • Halogen Content: The presence of the Fluorine atom on the aromatic ring means that incineration of this compound without specific scrubbing systems will generate Hydrofluoric Acid (HF) gas. Standard "Organic Waste" incinerators may not be equipped for this, leading to severe infrastructure corrosion and environmental release.[1]

  • Aldehyde Reactivity: As an aldehyde, this compound is prone to autoxidation upon air exposure, forming 2-(4-fluoro-2-methylphenyl)acetic acid.[1] While not explosive like ether peroxides, this reaction can cause pressure buildup in sealed waste containers over time.[1]

Part 2: Chemical Profile & Hazard Assessment

Before handling, you must validate the chemical nature of the substance to ensure the protocol matches the hazard.[1]

PropertySpecificationOperational Implication
Functional Group Aromatic Aldehyde + Aryl FluorideReactive: Susceptible to oxidation.[1][2] Toxic: Potential HF generation during combustion.[1]
Waste Class Halogenated Organic CRITICAL: Do NOT mix with general non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination of waste streams.[1]
Flash Point Est. >65°C (Combustible)Class IIIA Combustible Liquid.[1] Ground all vessels during transfer to prevent static discharge.[1]
Toxicity Irritant / LachrymatorHigh vapor pressure relative to molecular weight.[1] Use only in a certified fume hood.[1]

Part 3: Operational Protocols

Scenario A: Disposal of Bulk/Pure Reagent

Use this protocol for expired bottles or excess pure reagent.[1]

  • Do Not Neutralize: Unlike acids or bases, do not attempt to chemically neutralize the pure substance in the lab.[1] The exothermic nature of aldehyde oxidation/reduction is unnecessary risk.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container.[1] Avoid metal cans which may corrode if the aldehyde has partially oxidized to acid.

  • Labeling: Affix a hazardous waste label explicitly stating:

    • Content: 2-(4-Fluoro-2-methylphenyl)acetaldehyde[1]

    • Hazard:[1][3]FLAMMABLE, HALOGENATED [1][4]

  • Segregation: Place the container in the Halogenated Waste satellite accumulation area.

Scenario B: Spill Management (The Bisulfite Protocol)

Use this protocol for benchtop spills (<500 mL).

The Mechanism: Sodium bisulfite reacts with the aldehyde carbonyl group to form a water-soluble bisulfite adduct (a sulfonate salt). This effectively reduces the vapor pressure (fumes) and renders the compound easier to clean up.

Step-by-Step Procedure:

  • Evacuate & Ventilate: Alert immediate personnel. Ensure Fume Hood "Emergency Purge" is active if available.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][4] If outside a hood, a half-mask respirator with organic vapor cartridges is recommended.[1]

  • Containment: Dike the spill with an inert absorbent (vermiculite or spill pillows).[1][5]

  • Neutralization (The Adduct Formation):

    • Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) .

    • Slowly pour the bisulfite solution over the spill.

    • Observation: You may see a slight exotherm or precipitate formation (the adduct).

    • Allow to sit for 15 minutes to ensure reaction completion.

  • Cleanup:

    • Absorb the resulting slurry with vermiculite or sand.[1][5]

    • Scoop into a wide-mouth jar.

    • Disposal: Label as "Aldehyde Spill Debris - Halogenated" and dispose of as hazardous waste. Do not throw in regular trash.

Part 4: Decision Logic (Visualized)

The following diagram outlines the decision-making process for handling this specific compound, ensuring compliance with EPA and safety standards.

DisposalProtocol Start Waste: 2-(4-Fluoro-2-methylphenyl)acetaldehyde StateCheck Assess State Start->StateCheck Pure Pure Liquid / Bulk StateCheck->Pure Expired/Excess Spill Spill / Leak StateCheck->Spill Accidental Release Mixture Reaction Mixture StateCheck->Mixture Post-Experiment Segregate Segregate: Halogenated Waste Stream Pure->Segregate Bisulfite Apply Sodium Bisulfite Solution (Form Adduct) Spill->Bisulfite Neutralize Vapors Mixture->Segregate End Authorized Disposal Facility Segregate->End Ship to Incinerator (w/ Scrubber) Absorb Absorb with Vermiculite Bisulfite->Absorb Label Label: 'HALOGENATED ORGANIC' Absorb->Label Label->Segregate

Figure 1: Decision matrix for the disposal of fluorinated aromatic aldehydes, prioritizing the segregation of halogenated waste streams.

Part 5: Regulatory & Compliance Reference

Waste Codes (EPA/RCRA Context): While this specific intermediate may not have a unique "U" or "P" list code, it defaults to the following characteristics based on its chemistry:

  • D001 (Ignitable): If the flash point is <60°C (verify specific batch COA).

  • Halogenated Solvents (F-List Analog): While F-codes (F001/F002) technically apply to spent solvents, best practice dictates treating fluorinated intermediates with the same rigor to prevent incinerator damage.[1]

Storage Requirements:

  • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation.[1]

  • Keep refrigerated (2-8°C) to minimize vapor pressure and degradation.[1]

References

  • American Chemical Society (ACS). (2023).[1] Identifying and Handling Hazardous Waste in the Laboratory. ACS Center for Lab Safety.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] EPA.gov.[1] [Link]1]

  • National Institutes of Health (NIH). (2022).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Chapter 8: Management of Waste. NCBI Bookshelf.[1] [Link]1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: (4-Fluorophenyl)acetaldehyde (Structural Analog).[1] Fishersci.com.[1] ]">https://www.fishersci.com[1]

Sources

Handling

Technical Guide: Personal Protective Equipment (PPE) &amp; Handling Protocols for 2-(4-Fluoro-2-methylphenyl)acetaldehyde

[1][2] CAS Number: 111991-26-5 (Typical) Chemical Class: Halogenated Aromatic Aldehyde Risk Profile: Sensitizer, Irritant, Lipophilic Penetrant[1][2] Executive Safety Summary (The "Senior Scientist" Perspective) As resea...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 111991-26-5 (Typical) Chemical Class: Halogenated Aromatic Aldehyde Risk Profile: Sensitizer, Irritant, Lipophilic Penetrant[1][2]

Executive Safety Summary (The "Senior Scientist" Perspective)

As researchers, we often treat intermediates like 2-(4-Fluoro-2-methylphenyl)acetaldehyde as generic "organic liquids."[1][2] This is a critical error. This molecule possesses a specific "personality" defined by two structural features:

  • The Aldehyde Moiety: A reactive electrophile capable of Schiff base formation with proteins, making it a potent skin sensitizer (H317).[1][2] Once sensitized, a researcher may never be able to handle this class of compounds again without an allergic response.[2]

  • The Fluorine & Methyl Groups: These increase lipophilicity compared to the parent phenylacetaldehyde, potentially enhancing dermal absorption .[1][2]

Operational Directive: Treat this compound not just as an irritant, but as a contact sensitizer .[1][2] The goal of your PPE is not merely to prevent burns, but to prevent the immunological trigger of sensitization.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the hazard.[1][2] Because specific toxicological data for this intermediate is often sparse, we apply Analogue-Based Read-Across from Phenylacetaldehyde and Fluorinated derivatives.[1]

Hazard ClassGHS CodeOperational Implication
Skin Sensitization H317 CRITICAL. Micro-exposures can lead to permanent allergy.[1][2] Zero-skin-contact protocol required.[1][3][4][5][6]
Skin/Eye Irritation H315, H319Causes inflammation.[1][2] Vapors are lachrymators (tear-inducing).[1]
Acute Toxicity H302Harmful if swallowed.[1][2][7][8] Avoid hand-to-mouth transfer via contaminated gloves.[1]
Flammability H227Combustible liquid.[1][7][8] Flash point likely >60°C, but vapors can accumulate in headspaces.[1][2]

PPE Selection Matrix

Engineering controls (Fume Hood) are the primary defense.[1][2] PPE is the secondary line of defense.[1][2]

A. Hand Protection (The Critical Barrier)

Do not rely on standard latex gloves. Aldehydes can permeate thin rubber, and the fluorine atom enhances the chemical's ability to migrate through polymers.[1][2]

  • Routine Handling (Small Scale < 10g):

    • Primary Layer: Nitrile (4 mil minimum).[1][2]

    • Secondary Layer: Nitrile (Long cuff, 4-6 mil).[1][2]

    • Protocol: "Double Gloving." The trapped air gap provides breakthrough indication and time to remove.[1][2] Change outer gloves immediately upon splash.[1][2][9]

  • Spill Cleanup / Bulk Transfer (> 100g):

    • Material: Butyl Rubber or Silver Shield/4H (Laminate).[1][2]

    • Reasoning: Aromatic aldehydes degrade nitrile over prolonged contact.[1][2] Butyl rubber offers superior resistance to aldehydes and ketones.[1][2]

B. Respiratory Protection[1][2][3][5][6][8]
  • Standard Operation: Work strictly within a certified chemical fume hood.[1][2]

  • Emergency/Spill outside Hood: Full-face respirator with Organic Vapor (OV) cartridges.[1][2]

    • Note: Aldehydes have distinct odors.[1][2] If you smell it while wearing a respirator, breakthrough has occurred.[1][2]

C. Eye & Body Protection[1][2]
  • Eyes: Chemical Splash Goggles (indirect venting).[1][2] Safety glasses are insufficient due to the risk of splashing a sensitizing liquid.[1][2]

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[1][2] For bulk handling, wear a Tyvek apron to prevent absorption into the lab coat.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for PPE selection based on the scale of operation.

PPE_Decision_Logic Start Task Assessment: Handling 2-(4-Fluoro-2-methylphenyl)acetaldehyde Scale Determine Scale & Duration Start->Scale SmallScale Small Scale / Analysis (< 10g, < 15 mins) Scale->SmallScale LargeScale Bulk Transfer / Cleanup (> 10g, > 15 mins) Scale->LargeScale Hood Engineering Control: Fume Hood REQUIRED SmallScale->Hood LargeScale->Hood Gloves_Small Gloves: Double Nitrile (Disposable) Change every 30 mins Hood->Gloves_Small Routine Gloves_Large Gloves: Butyl Rubber or Silver Shield (Chemically Resistant) Hood->Gloves_Large High Risk Eyes Eye Protection: Splash Goggles Gloves_Small->Eyes Gloves_Large->Eyes Action PROCEED WITH CAUTION Eyes->Action

Figure 1: PPE Decision Logic based on exposure duration and scale.[1] Note the shift to Butyl Rubber for high-exposure tasks.[1][2]

Operational Protocols

Protocol A: Safe Transfer (Liquid)[2]
  • Preparation: Place a disposable absorbent pad (pig mat) in the fume hood.[1][2]

  • Vessel Check: Ensure the receiving vessel is stable. Aldehydes can oxidize; ensure the container is flushed with Nitrogen/Argon if storing long-term.[1]

  • Transfer: Use a positive displacement pipette or glass syringe.[1][2] Avoid pouring freely to minimize vapor generation.[1][2]

  • Decontamination: Wipe the outer surface of the bottle with a Kimwipe dampened with Acetone or Ethanol before returning it to storage.[1][2] Dispose of the Kimwipe as hazardous waste immediately.[1][2]

Protocol B: Spill Response (Small Scale < 50mL)
  • Alert: Announce the spill. Evacuate the immediate area if outside the hood.

  • PPE Upgrade: Don Butyl gloves (or double-layer thick nitrile if butyl is unavailable).[1] Wear a face shield if there is splash risk.[1][2]

  • Containment: Surround the spill with absorbent pillows.

  • Neutralization: Absorb with vermiculite or sand.[1][2][7]

    • Scientist's Note: Do not use paper towels alone; they increase the surface area for evaporation.[1][2]

  • Disposal: Scoop into a sealable bag, then into a secondary container. Label as "Halogenated Organic Waste + Aldehyde." [1][2]

Waste Disposal Strategy

Proper classification reduces cost and ensures regulatory compliance.[1][2]

Waste StreamClassificationReasoning
Primary Stream Halogenated Organic Contains Fluorine.[1][2] Do not mix with general non-halogenated solvents (e.g., pure acetone waste) as this increases disposal costs.[1][2]
Solid Waste Hazardous Debris Contaminated gloves, pipettes, and mats must be bagged and tagged.[1][2] Do not throw in regular trash.
Aqueous Waste Toxic Aqueous If doing an extraction, the aqueous layer may contain trace aldehyde.[1][2] Check pH and separate.

Emergency First Aid

  • Eye Contact: Flush immediately for 15 minutes .[1][2][6] Hold eyelids open. The lipophilic nature means the chemical resists washing off; thorough irrigation is vital.[1][2]

  • Skin Contact:

    • Remove contaminated clothing immediately.[1][2][8][10][11]

    • Wash with soap and water (not just water).[1][2] Soap is required to emulsify the lipophilic fluorinated compound.[1][2]

    • Do not use alcohol to wash skin; it may enhance absorption.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Phenylacetaldehyde (Analogue). Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2][12]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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2-(4-Fluoro-2-methylphenyl)acetaldehyde
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2-(4-Fluoro-2-methylphenyl)acetaldehyde
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